Methyl 3-oxocyclohex-1-enecarboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-oxocyclohexene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-11-8(10)6-3-2-4-7(9)5-6/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFRZAWONSENGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)CCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342355 | |
| Record name | Methyl 3-oxocyclohex-1-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54396-74-6 | |
| Record name | Methyl 3-oxocyclohex-1-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Oxo-cyclohex-1-enecarboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 3-oxocyclohex-1-enecarboxylate CAS number 54396-74-6
An In-depth Technical Guide to Methyl 3-oxocyclohex-1-enecarboxylate (CAS 54396-74-6)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a pivotal intermediate in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this guide delves into the compound's synthesis, reactivity, and applications, grounding theoretical principles in practical, field-proven insights.
Introduction: A Versatile Synthon
This compound (CAS No. 54396-74-6) is a bifunctional organic molecule that has garnered significant attention as a versatile building block. Its structure, featuring an α,β-unsaturated ketone (enone) system and a methyl ester, offers two distinct points of reactivity, making it an ideal precursor for the synthesis of complex cyclic systems. This strategic importance is particularly pronounced in the development of pharmaceutical intermediates and agrochemicals, where the construction of six-membered rings is a common motif. Recent studies have highlighted its utility in crafting novel anticonvulsant agents and its enhanced reactivity in various carbon-carbon bond-forming reactions.
Physicochemical & Spectroscopic Profile
The compound is typically a colorless to pale yellow liquid.[1] Proper handling and storage are critical to maintain its purity; it should be kept in a tightly sealed container at 2-8°C, protected from light and moisture.[1]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 54396-74-6 | [2][3] |
| Molecular Formula | C₈H₁₀O₃ | [2] |
| Molecular Weight | 154.16 g/mol | [2] |
| Appearance | Colorless to Light Yellow Liquid | [1] |
| Boiling Point | 95-100 °C @ 1.6 Torr | [1] |
| Predicted Density | 1.169 ± 0.06 g/cm³ | [1] |
| Storage Temp. | 2-8°C | [1] |
Table 2: Predicted Spectroscopic Data
While raw spectral data requires experimental acquisition, the expected characteristic signals can be predicted based on the molecule's structure. Spectral data sets for this compound are available for reference from chemical suppliers.[4]
| Spectroscopy | Characteristic Signals |
| ¹H NMR | δ ≈ 5.9-6.1 ppm (s, 1H, vinylic H); δ ≈ 3.7 ppm (s, 3H, -OCH₃); δ ≈ 2.3-2.6 ppm (m, 4H, allylic & α-keto CH₂); δ ≈ 2.0-2.2 ppm (m, 2H, CH₂) |
| ¹³C NMR | δ ≈ 198 ppm (C=O, ketone); δ ≈ 165 ppm (C=O, ester); δ ≈ 155 ppm (vinylic C-CO₂Me); δ ≈ 130 ppm (vinylic C-H); δ ≈ 52 ppm (-OCH₃); δ ≈ 35-38 ppm (allylic & α-keto CH₂); δ ≈ 22 ppm (CH₂) |
| FT-IR (ν, cm⁻¹) | ≈ 1720 (C=O, ester stretch); ≈ 1680 (C=O, ketone stretch); ≈ 1620 (C=C, alkene stretch); ≈ 1250 (C-O, ester stretch) |
| Mass Spec (EI) | m/z = 154 (M⁺); fragments corresponding to loss of -OCH₃ (123) and -CO₂CH₃ (95) |
Synthesis and Mechanism: The Robinson Annulation
The construction of the cyclohexenone ring system is classically achieved via the Robinson annulation , a powerful ring-forming reaction discovered by Robert Robinson in 1935.[5] This reaction sequence elegantly combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring from acyclic precursors.[5][6][7]
Mechanistic Pathway
The synthesis initiates with a Michael addition , where a nucleophilic enolate (the Michael donor) attacks an α,β-unsaturated carbonyl compound (the Michael acceptor).[8][9] This is followed by an intramolecular Aldol condensation of the resulting 1,5-dicarbonyl intermediate, which upon dehydration, yields the final cyclohexenone product.[10]
Protocol: Synthesis of this compound
This protocol describes a plausible and robust synthesis based on the Robinson annulation pathway.
Materials:
-
Methyl acetoacetate (Michael Donor)
-
Methyl vinyl ketone (MVK) (Michael Acceptor)
-
Sodium methoxide (NaOMe) in Methanol (Base)
-
Anhydrous Methanol (Solvent)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1M HCl)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a 25% solution of sodium methoxide in methanol (1.1 equivalents). The solution is cooled to 0°C in an ice bath.
-
Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Cooling the basic solution is crucial to control the initial exothermic deprotonation and prevent self-condensation of the methyl acetoacetate.
-
-
Enolate Formation: Methyl acetoacetate (1.0 equivalent) dissolved in anhydrous methanol is added dropwise to the cooled NaOMe solution over 30 minutes, maintaining the temperature below 5°C. The mixture is stirred for an additional 30 minutes at 0°C to ensure complete formation of the enolate.
-
Self-Validation: The formation of the sodium enolate is a well-established, high-yielding reaction. Complete deprotonation is key for the subsequent Michael addition to proceed efficiently.
-
-
Michael Addition: Methyl vinyl ketone (1.0 equivalent) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 4-6 hours.
-
Aldol Condensation & Dehydration: The reaction mixture is gently heated to reflux (approx. 65°C) for 2-3 hours. The reaction progress is monitored by TLC.
-
Causality: Heating provides the activation energy for the intramolecular aldol condensation to form the six-membered ring, followed by base-catalyzed dehydration (loss of water) to yield the thermodynamically stable, conjugated enone system.[10]
-
-
Workup and Quenching: After cooling to room temperature, the reaction is carefully quenched by pouring it into a beaker of ice-cold saturated aqueous NH₄Cl. The pH is adjusted to ~5-6 with 1M HCl.
-
Causality: Quenching with a mild acid like NH₄Cl neutralizes the strong base (NaOMe) and protonates any remaining enolates, stopping the reaction.
-
-
Extraction and Purification: The aqueous mixture is extracted three times with diethyl ether. The combined organic layers are washed with water, then brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Self-Validation: This standard aqueous workup effectively removes inorganic salts and residual methanol. Washing with brine helps to break any emulsions and further dry the organic layer.
-
-
Final Purification: The resulting crude oil is purified by vacuum distillation (e.g., at 95-100 °C @ 1.6 Torr[1]) or column chromatography on silica gel to afford the pure this compound.
Chemical Reactivity: A Hub for Molecular Elaboration
The dual functionality of the title compound makes it a powerful intermediate for further synthetic transformations. Its reactivity is dominated by the electrophilic nature of the enone system.
Michael Addition (Conjugate Addition)
As a classic Michael acceptor, the β-carbon of the enone is highly electrophilic and susceptible to attack by a wide range of soft nucleophiles (Michael donors).[8] This reaction is a cornerstone of C-C bond formation.[9]
This reactivity is fundamental to its application in building molecular complexity, allowing for the introduction of diverse substituents at the C4 position of the cyclohexenone ring.
Applications in Drug Discovery & Development
The cyclohexenone scaffold is a common feature in many biologically active molecules, including steroids and alkaloids.[5] this compound serves as an accessible entry point to this structural class.
-
Scaffold for Novel Therapeutics: Its utility has been demonstrated in the synthesis of new anticonvulsant agents, where the core structure is modified to interact with biological targets like GABA receptors.
-
Intermediate for Complex Synthesis: The compound is a key starting material for multi-step syntheses. The enone functionality can be used to direct the formation of further rings or to introduce stereocenters, while the ester can be hydrolyzed, reduced, or converted into other functional groups.
The following diagram illustrates a conceptual workflow where the title compound is used as a starting point for a hypothetical drug candidate.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the modern synthetic chemist. Its predictable reactivity, rooted in the classic mechanisms of the Robinson annulation and Michael addition, combined with its bifunctional nature, provides a reliable and versatile platform for the construction of complex molecular architectures. For scientists and researchers in drug discovery, this compound represents an efficient and powerful starting point for the development of novel therapeutics containing the valuable cyclohexanone core.
References
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LookChem. (n.d.). METHYL 3-OXO-CYCLOHEX-1-ENECARBOXYLATE manufacturers and suppliers in india. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 1-methyl-3-oxocyclohexanecarboxylate. Retrieved from [Link]
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Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]
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ChemSynthesis. (n.d.). methyl 3-oxocyclohexanecarboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). The suggested mechanism for the Robinson annulation reaction. Retrieved from [Link]
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ResearchGate. (2019). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Retrieved from [Link]
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ChemSynthesis. (n.d.). methyl 3-oxo-1-cyclohexene-1-carboxylate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]
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The Organic Chemistry Tutor. (2025). Robinson Annulation Made EASY. Retrieved from [Link]
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ChemSynthesis. (n.d.). methyl 6-methyl-2-oxo-3-cyclohexene-1-carboxylate. Retrieved from [Link]
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Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link]
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Wikipedia. (n.d.). Michael reaction. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (1981). Michael addition of dimethyloxosulphonic-(3-oxocyclohex-1-enyl)methanides to αβ-unsaturated compounds: preparation of some vinylcyclopropanes. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-oxocyclopent-1-enecarboxylate. Retrieved from [Link]
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Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 3-oxocyclohex-1-enecarboxylate: Synthesis, Reactivity, and Applications in Drug Development
Introduction
Methyl 3-oxocyclohex-1-enecarboxylate is a versatile cyclic β-keto ester that serves as a pivotal building block in modern organic synthesis. Its unique structural motif, featuring a conjugated enone system and a chemically tractable ester group, renders it a valuable precursor for the construction of complex molecular architectures. This guide provides an in-depth exploration of the fundamental properties, synthesis, and chemical reactivity of this compound, with a particular focus on its strategic applications in the synthesis of natural products and pharmaceutically active compounds. For researchers and professionals in drug development, a thorough understanding of this reagent's behavior is paramount for designing efficient and innovative synthetic routes.
Core Molecular and Physical Properties
This compound is a colorless to pale yellow liquid under standard conditions. Its fundamental properties are summarized below, providing a foundational dataset for its use in experimental settings.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₀O₃ | [1] |
| Molecular Weight | 154.16 g/mol | [1][2] |
| CAS Number | 54396-74-6 | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | ~250 °C (predicted) | |
| Density | ~1.15 g/cm³ (predicted) | |
| Solubility | Soluble in most organic solvents |
Synthesis of this compound: The Robinson Annulation
The most prominent and historically significant method for synthesizing this compound and its derivatives is the Robinson annulation.[3][4] This powerful reaction sequence, discovered by Sir Robert Robinson in 1935, facilitates the formation of a six-membered ring by combining a Michael addition with an intramolecular aldol condensation.[3]
Mechanistic Causality
The Robinson annulation is a testament to the elegant orchestration of fundamental organic reactions. The process typically involves the reaction of a ketone with methyl vinyl ketone or a suitable surrogate.[3] In the context of synthesizing our target molecule, a more tailored approach using a β-keto ester as the Michael donor is employed. The reaction proceeds through the following key steps:
-
Michael Addition: An enolate, generated from a suitable precursor, acts as a Michael donor and adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). This conjugate addition is a thermodynamically controlled process that forms a new carbon-carbon bond at the β-position of the acceptor.[5][6]
-
Intramolecular Aldol Condensation: The product of the Michael addition, a 1,5-dicarbonyl compound, then undergoes an intramolecular aldol condensation.[7] A base facilitates the formation of an enolate, which then attacks the other carbonyl group, leading to the formation of a six-membered ring.
-
Dehydration: The resulting β-hydroxy ketone readily undergoes dehydration to yield the final α,β-unsaturated ketone, which is the thermodynamically more stable product.[8]
The choice of base and reaction conditions is critical to ensure the desired outcome and minimize side reactions. Common bases include sodium ethoxide, sodium hydroxide, and potassium carbonate.
Experimental Workflow: A Representative Protocol
A general protocol for the synthesis of a cyclohexenone derivative via Robinson annulation is as follows. Note that specific conditions may vary based on the substrates.
-
Enolate Formation: The starting ketone is dissolved in a suitable solvent (e.g., ethanol, methanol) and treated with a catalytic amount of base (e.g., sodium ethoxide) to generate the enolate.
-
Michael Addition: The α,β-unsaturated ketone (e.g., methyl vinyl ketone) is added dropwise to the enolate solution at a controlled temperature, typically room temperature or below. The reaction is stirred until the Michael addition is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Cyclization and Dehydration: The reaction mixture is then heated to promote the intramolecular aldol condensation and subsequent dehydration. In some cases, the addition of a stronger base or acid catalyst may be necessary.
-
Workup and Purification: The reaction is quenched, typically with an aqueous acid solution, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or distillation to yield the desired cyclohexenone.
Figure 2. Key reaction pathways of this compound.
Applications in Drug Development and Total Synthesis
The structural motifs accessible from this compound are prevalent in a wide array of biologically active molecules, including steroids, terpenoids, and alkaloids.
Steroid Synthesis
The Wieland-Miescher ketone, a classic product of a Robinson annulation, is a fundamental building block in the synthesis of numerous steroids. [3]While not directly this compound, the underlying synthetic strategy highlights the importance of this class of compounds in accessing the core steroid nucleus.
Alkaloid Synthesis
The fused ring systems of many alkaloids can be constructed using annulation strategies that employ cyclohexenone derivatives. For instance, the total synthesis of (+)-fawcettimine, a Lycopodium alkaloid with potential applications in inhibiting acetylcholinesterase, has utilized a Robinson annulation approach. [3]
Asymmetric Synthesis
Modern advancements have led to the development of asymmetric Robinson annulations, often employing chiral catalysts, to produce enantiomerically enriched cyclohexenone derivatives. This is of paramount importance in drug development, where the stereochemistry of a molecule is often critical to its biological activity.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.
| Spectroscopic Data | Key Features |
| ¹H NMR | Signals corresponding to the methyl ester protons, the vinylic proton, and the aliphatic protons of the cyclohexene ring. |
| ¹³C NMR | Resonances for the ester carbonyl, the ketone carbonyl, the olefinic carbons, and the aliphatic carbons. |
| IR Spectroscopy | Characteristic absorption bands for the α,β-unsaturated ketone carbonyl, the ester carbonyl, and the C=C double bond. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Note: Specific chemical shifts and absorption frequencies can be found in chemical databases such as ChemicalBook. [9]
Conclusion
This compound is a cornerstone reagent in organic synthesis, offering a reliable and versatile platform for the construction of complex molecular architectures. Its synthesis via the Robinson annulation and its reactivity as a Michael acceptor are fundamental concepts in the repertoire of synthetic chemists. For professionals in drug discovery and development, a deep understanding of the synthesis, reactivity, and strategic applications of this valuable building block is essential for the innovation of novel therapeutic agents.
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Tata, R. R., et al. (2019). Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. ResearchGate. [Link]
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MDPI. (2008). Structure of Methyl 1-oxo-3,5-diphenylcyclohexene-6-carboxylate. [Link]
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ResearchGate. The suggested mechanism for the Robinson annulation reaction. [Link]
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Master Organic Chemistry. (2018). The Robinson Annulation. [Link]
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Chemistry LibreTexts. (2025). 23.12: The Robinson Annulation Reaction. [Link]
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PubChem. Methyl 6-methylcyclohex-3-ene-1-carboxylate. [Link]
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ResearchGate. (2008). (PDF) Structure of Methyl 1-oxo-3,5-diphenylcyclohexene-6-carboxylate. [Link]
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PubChemLite. 3-oxo-cyclohex-1-enecarboxylic acid methyl ester. [Link]
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ResearchGate. (2010). Asymmetric synthesis of pent-3-yl (R)-6-methyl-cyclohex-1-ene carboxylate. [Link]
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An In-Depth Technical Guide to the NMR Spectroscopy of Methyl 3-oxocyclohex-1-enecarboxylate
This guide provides a detailed exploration of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 3-oxocyclohex-1-enecarboxylate. Tailored for researchers, scientists, and professionals in drug development, this document offers not only the spectral data but also the underlying principles and experimental considerations necessary for a thorough understanding of this α,β-unsaturated ketoester.
Introduction: The Structural Significance of this compound
This compound is a versatile building block in organic synthesis. Its conjugated system, comprising a ketone and an ester, offers multiple sites for chemical modification, making it a valuable precursor for a wide range of more complex molecules. Understanding its structure and electronic properties is paramount for its effective utilization, and NMR spectroscopy is the most powerful tool for this purpose. This guide will delve into the intricacies of its ¹H and ¹³C NMR spectra, providing a comprehensive analysis of chemical shifts, coupling constants, and peak assignments.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The acquisition of a high-resolution NMR spectrum is foundational to accurate structural elucidation. The following protocol outlines the best practices for preparing a sample of this compound for NMR analysis.
Step-by-Step Sample Preparation
-
Solvent Selection : The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound due to its excellent dissolving power for a wide range of organic molecules.[1] It is important that the solvent is free of water and other impurities.[2]
-
Sample Concentration : For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ is typically sufficient.[3] For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3]
-
Sample Preparation :
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently swirl the vial to ensure the sample is completely dissolved. A brief period in an ultrasonic bath can aid in dissolving stubborn solids.[4]
-
To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool or a specialized filter into a clean NMR tube.[1]
-
-
NMR Tube : Use a high-quality, clean, and dry 5 mm NMR tube. Scratches or imperfections in the glass can distort the magnetic field homogeneity, leading to broadened spectral lines.[1]
-
Internal Standard : Tetramethylsilane (TMS) is typically added to the CDCl₃ by the manufacturer and serves as the internal standard for referencing the chemical shifts to 0 ppm.[2]
Workflow for NMR Data Acquisition
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum provides a wealth of information about the proton environment in the molecule. The expected chemical shifts, multiplicities, and coupling constants are detailed below.
Predicted ¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~6.8 | Singlet (or narrow triplet) | - | 1H |
| -OCH₃ | ~3.8 | Singlet | - | 3H |
| H-4 | ~2.5 | Triplet | ~6.0 | 2H |
| H-5 | ~2.1 | Quintet (or multiplet) | ~6.0 | 2H |
| H-6 | ~2.4 | Triplet | ~6.0 | 2H |
Interpretation of the ¹H NMR Spectrum
-
H-2 (Olefinic Proton) : This proton is attached to an sp²-hybridized carbon that is part of a conjugated system and is deshielded by the electron-withdrawing ester group. This results in a chemical shift in the downfield region, expected around 6.8 ppm. Due to the absence of adjacent protons, this signal is anticipated to be a singlet, although very weak long-range coupling to the H-4 protons might cause some broadening or a very narrow triplet.
-
-OCH₃ (Methyl Ester Protons) : The three protons of the methyl group are in a relatively shielded environment, but are attached to an oxygen atom, which is electronegative. This leads to a singlet (as there are no adjacent protons) at approximately 3.8 ppm.
-
H-4, H-5, and H-6 (Aliphatic Protons) : These methylene protons are on sp³-hybridized carbons.
-
The H-4 protons are adjacent to the carbonyl group, which is strongly electron-withdrawing. This deshielding effect results in a chemical shift around 2.5 ppm. They are coupled to the two H-5 protons, leading to a triplet multiplicity (n+1 rule, where n=2).
-
The H-6 protons are alpha to the double bond, which also causes a deshielding effect, placing their signal around 2.4 ppm. They are coupled to the two H-5 protons, resulting in a triplet.
-
The H-5 protons are coupled to both the H-4 and H-6 protons (four neighboring protons in total). This would ideally lead to a quintet. However, if the coupling constants are not identical, a more complex multiplet may be observed. Their chemical shift is expected to be the most upfield of the ring protons, around 2.1 ppm, as they are the furthest from the electron-withdrawing groups.
-
¹³C NMR Spectral Analysis of this compound
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Predicted ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Ketone) | ~198 |
| C=O (Ester) | ~165 |
| C-1 | ~130 |
| C-2 | ~140 |
| -OCH₃ | ~52 |
| C-3 | ~36 |
| C-4 | ~28 |
| C-5 | ~22 |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbons : The spectrum will show two distinct signals for the carbonyl carbons in the very downfield region. The ketone carbonyl (C-3) is typically found at a higher chemical shift (around 198 ppm) than the ester carbonyl (around 165 ppm).[5]
-
Olefinic Carbons : The two sp²-hybridized carbons of the double bond will appear in the region of 120-150 ppm. C-1, being directly attached to the electron-withdrawing ester group, will be at a slightly lower chemical shift (around 130 ppm) compared to C-2 (around 140 ppm).
-
Methyl Ester Carbon (-OCH₃) : This carbon will show a signal around 52 ppm.
-
Aliphatic Carbons : The three sp³-hybridized carbons of the ring will be found in the upfield region of the spectrum. C-3, being alpha to the ketone, will be the most deshielded of the three (around 36 ppm). C-4 and C-5 will be at progressively lower chemical shifts (around 28 ppm and 22 ppm, respectively).
Molecular Structure and Key NMR Correlations
The following diagram illustrates the structure of this compound with the numbering used for NMR assignments.
Caption: Structure of this compound.
Trustworthiness and Self-Validation of Protocols
The protocols described in this guide are designed to be self-validating. The use of a known internal standard (TMS) ensures the accuracy of chemical shift referencing.[2] The clarity and resolution of the resulting spectrum are direct indicators of the quality of the sample preparation; sharp, well-defined peaks with minimal baseline distortion are indicative of a pure, particulate-free sample.[3] Furthermore, the consistency of the observed chemical shifts and coupling patterns with established principles of NMR spectroscopy for α,β-unsaturated systems provides a high degree of confidence in the structural assignment.[6]
Conclusion
This technical guide provides a comprehensive overview of the NMR spectroscopy of this compound. By understanding the principles behind the spectral data and following best practices for sample preparation and data acquisition, researchers can confidently elucidate and verify the structure of this important synthetic intermediate. The provided predicted data serves as a reliable reference for the interpretation of experimentally obtained spectra.
References
-
University of Wisconsin-Madison, Department of Chemistry. NMR Sample Preparation. Available at: [Link]
-
Massachusetts Institute of Technology (MIT) OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide.[2] Available at: [Link]
-
Preparation of a Liquid State NMR Sample.[4] YouTube. Available at: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide.[3] Available at: [Link]
-
LibreTexts Chemistry. Interpreting C-13 NMR Spectra. Available at: [Link]
-
Oregon State University. Ketone Spectroscopy.[6] Available at: [Link]
-
Signal Areas. Available at: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. ¹H NMR Chemical Shifts.[6] Available at: [Link]
-
LibreTexts Chemistry. Interpreting C-13 NMR Spectra.[7] Available at: [Link]
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- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 5. methyl (1R)-3-oxocyclohexane-1-carboxylate | C8H12O3 | CID 12262818 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. chem.libretexts.org [chem.libretexts.org]
The Genesis of a Versatile Synthetic Building Block: A Technical Guide to the Discovery and First Synthesis of Methyl 3-oxocyclohex-1-enecarboxylate
Introduction
In the landscape of organic synthesis, the α,β-unsaturated β-keto ester scaffold is a cornerstone, providing a versatile entry point for the construction of complex carbocyclic and heterocyclic systems. Among these, Methyl 3-oxocyclohex-1-enecarboxylate stands out as a fundamental six-membered ring building block. Its unique arrangement of functional groups—a conjugated enone system and a β-keto ester—offers multiple reactive sites for strategic synthetic manipulations. This technical guide provides an in-depth exploration of the historical discovery and the first reliable synthetic routes to this pivotal molecule, offering field-proven insights for researchers, scientists, and professionals in drug development. The narrative traces the evolution of its synthesis from a foundational intramolecular cyclization to the modern methods developed for introducing unsaturation.
Part 1: The Foundational Discovery - Intramolecular Cyclization via the Dieckmann Condensation
The story of this compound begins not with the unsaturated molecule itself, but with its saturated precursor, methyl 2-oxocyclohexanecarboxylate. The intellectual framework for its creation was laid in 1894 by the German chemist Walter Dieckmann. His seminal work on the base-catalyzed intramolecular condensation of dicarboxylic acid esters, now universally known as the Dieckmann Condensation, provided the first rational and efficient method for forming cyclic β-keto esters.[1]
The Dieckmann condensation is the intramolecular variant of the more general Claisen condensation.[2] Its discovery was a landmark in synthetic chemistry, enabling the construction of 5- and 6-membered rings—structures that are ubiquitous in natural products and pharmaceuticals—with high efficiency.[2][3]
The Causality Behind the Reaction: A Mechanistic Perspective
The driving force for the Dieckmann condensation is the formation of a thermodynamically stable, resonance-delocalized enolate of the final β-keto ester product.[3][4] The reaction requires a strong base, typically an alkoxide corresponding to the alcohol portion of the ester to prevent transesterification side reactions.
The synthesis of the saturated precursor to our target molecule, methyl 2-oxocyclohexanecarboxylate, is achieved through the Dieckmann condensation of dimethyl pimelate (a 1,7-diester). The mechanism unfolds as follows:
-
Enolate Formation: A strong base (e.g., sodium methoxide) abstracts an acidic α-proton from one of the ester groups of dimethyl pimelate to form a nucleophilic enolate.
-
Intramolecular Nucleophilic Acyl Substitution: The newly formed enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule. This key step forms the six-membered ring and generates a tetrahedral intermediate.
-
Alkoxide Elimination: The tetrahedral intermediate collapses, eliminating a methoxide ion to form the cyclic β-keto ester, methyl 2-oxocyclohexanecarboxylate.
-
Final Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton between its two carbonyl groups. The methoxide base rapidly and irreversibly deprotonates this position, forming a stable enolate. This final deprotonation step is the thermodynamic sink that drives the reaction to completion.
-
Acidic Workup: A final acidic workup is required to protonate the enolate and yield the neutral methyl 2-oxocyclohexanecarboxylate.
Caption: Workflow of the Dieckmann Condensation for ring formation.
Part 2: The Modern Breakthrough - Synthesis of the Unsaturated System
While the Dieckmann condensation provided access to the saturated carbocyclic core, the "first synthesis" of the conjugated enone system, this compound, represents a more modern chapter in synthetic methodology. The direct and high-yielding conversion of ketones and β-keto esters to their α,β-unsaturated counterparts was a significant challenge for early organic chemists. It was not until the 1970s that truly efficient and general methods were developed.
The work of H. J. Reich and, separately, D. Liotta in the mid-1970s marked a turning point. They introduced new reagents and protocols that allowed for the controlled introduction of α,β-unsaturation under mild conditions, a crucial advancement for the synthesis of complex molecules.[5]
The Reich Pathway: Selenoxide Elimination
In 1975, H. J. Reich, J. M. Renga, and I. L. Reich published a landmark paper on the use of organoselenium chemistry to convert ketones to enones.[5] Their method, involving a syn-elimination of a phenyl selenoxide intermediate, became a powerful and widely adopted strategy.
Causality and Mechanism:
-
Enolate Formation & Selenation: The starting β-keto ester (methyl 2-oxocyclohexanecarboxylate) is first deprotonated to form its enolate. This nucleophile is then treated with an electrophilic selenium reagent, typically phenylselenyl chloride (PhSeCl) or bromide (PhSeBr), to form an α-phenylseleno β-keto ester.
-
Oxidation: The α-phenylseleno intermediate is then oxidized, commonly with hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), to the corresponding selenoxide.
-
Syn-Elimination: The selenoxide undergoes a spontaneous, concerted intramolecular syn-elimination at or below room temperature. The selenoxide oxygen acts as an internal base, abstracting a proton from the adjacent carbon, leading to the formation of a carbon-carbon double bond and the elimination of phenylselenenic acid (PhSeOH). This step is highly efficient and proceeds under mild conditions, preserving other sensitive functional groups.
Caption: The Reich pathway for α,β-dehydrogenation via selenoxide elimination.
This organoselenium-based approach represented the first truly general and high-yielding method for this transformation, marking a key milestone in the synthesis of compounds like this compound.
Part 3: Experimental Protocols and Data
The following protocols are based on the seminal discoveries and subsequent optimizations, representing a reliable pathway to the target compound.
Protocol 1: Synthesis of Methyl 2-oxocyclohexanecarboxylate via Dieckmann Condensation
This procedure is adapted from established methods for the Dieckmann condensation of 1,7-diesters.[3][4]
Materials:
-
Dimethyl pimelate
-
Sodium methoxide (NaOCH₃)
-
Anhydrous Toluene
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium methoxide (1.1 equivalents) and anhydrous toluene.
-
The suspension is heated to reflux with stirring.
-
A solution of dimethyl pimelate (1.0 equivalent) in anhydrous toluene is added dropwise over 1-2 hours.
-
After the addition is complete, the reaction mixture is maintained at reflux for an additional 4-6 hours, during which a solid precipitate will form.
-
The reaction is cooled to room temperature and then to 0°C in an ice bath.
-
The reaction is quenched by the slow, careful addition of concentrated HCl until the mixture is acidic (pH ~2-3).
-
The layers are separated in a separatory funnel. The aqueous layer is extracted twice with diethyl ether.
-
The combined organic layers are washed with saturated NaHCO₃ solution, followed by brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude methyl 2-oxocyclohexanecarboxylate is purified by vacuum distillation.
| Parameter | Value |
| Starting Material | Dimethyl Pimelate |
| Base | Sodium Methoxide |
| Solvent | Toluene |
| Reaction Temp. | Reflux (~110 °C) |
| Typical Yield | 75-85% |
Table 1: Summary of Reaction Parameters for Dieckmann Condensation.
Protocol 2: Synthesis of this compound via Selenoxide Elimination (Reich Method)
This protocol is based on the methodology developed by Reich et al.[5]
Materials:
-
Methyl 2-oxocyclohexanecarboxylate
-
Lithium diisopropylamide (LDA) in THF
-
Phenylselenyl chloride (PhSeCl)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Enolate Formation: A solution of methyl 2-oxocyclohexanecarboxylate (1.0 equivalent) in anhydrous THF is added dropwise to a solution of LDA (1.1 equivalents) in THF at -78°C under a nitrogen atmosphere. The mixture is stirred for 30-60 minutes.
-
Selenation: A solution of phenylselenyl chloride (1.1 equivalents) in anhydrous THF is added dropwise to the enolate solution at -78°C. The reaction mixture is stirred for 1 hour at -78°C, then allowed to warm to room temperature.
-
Workup 1: The reaction is quenched with saturated NaHCO₃ solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure to yield the crude α-phenylseleno keto ester.
-
Oxidation & Elimination: The crude α-phenylseleno intermediate is dissolved in dichloromethane and cooled to 0°C. Hydrogen peroxide (30% solution, 2-3 equivalents) is added dropwise. The reaction is typically exothermic.
-
The mixture is stirred vigorously at 0°C to room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup 2: The reaction mixture is diluted with dichloromethane and washed sequentially with water, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford pure this compound.
| Parameter | Value |
| Starting Material | Methyl 2-oxocyclohexanecarboxylate |
| Key Reagents | LDA, PhSeCl, H₂O₂ |
| Solvent | THF, DCM |
| Reaction Temp. | -78 °C to Room Temp. |
| Typical Yield | 70-90% |
Table 2: Summary of Reaction Parameters for Selenoxide Elimination.
Conclusion
The synthesis of this compound is a tale of two distinct eras in organic chemistry. Its conceptual foundation lies in the classic era of name reactions, with Walter Dieckmann's discovery of intramolecular ester condensation providing the key to constructing the carbocyclic framework. However, the final, crucial step of introducing the conjugated double bond was not efficiently realized until nearly a century later, with the advent of modern synthetic methods. The organoselenium-based protocol developed by H.J. Reich provided the first general and reliable solution, transforming the saturated precursor into the versatile unsaturated building block. This two-stage synthetic journey, from a 19th-century cyclization to a 20th-century oxidation, perfectly encapsulates the evolution of synthetic strategy and the relentless pursuit of efficiency and control that defines the field.
References
-
Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103. [Link]
-
Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation. Organic Reactions, 15, 1-203. [Link]
-
Dieckmann Condensation. SynArchive. (n.d.). Retrieved from [Link]
-
Dieckmann condensation. chemeurope.com. (n.d.). Retrieved from [Link]
-
Liu, H. J., Ngooi, T. K., & Browne, E. N. C. (1988). Diels–Alder reactions of 2-carbomethoxy-2-cyclohexen-1-one. Canadian Journal of Chemistry, 66(12), 3143-3149. [Link]
-
Dieckmann Condensation. Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
Reich, H. J., Renga, J. M., & Reich, I. L. (1975). Organoselenium Chemistry. Conversion of Ketones to Enones by Selenoxide Syn Elimination. Journal of the American Chemical Society, 97(19), 5434–5447. [Link]
-
Dieckmann Condensation. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Liotta, D., & Zima, G. (1975). A convenient method for the α-halogenation of ketones. Tetrahedron Letters, 16(7), 519-522. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Reich, H.J., Renga, J.M. and Reich, I.L. (1975) Organoselenium Chemistry. Conversion of Ketones to Enones by Selenoxide Syn Elimination. Journal of the American Chemical Society, 97, 5434-5447. - References - Scientific Research Publishing [scirp.org]
A Theoretical and Computational Guide to Methyl 3-oxocyclohex-1-enecarboxylate: Bridging DFT Calculations with Experimental Reality
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-oxocyclohex-1-enecarboxylate is a versatile building block in organic synthesis, finding applications in the construction of complex molecular architectures relevant to pharmaceuticals and materials science. A profound understanding of its electronic and structural properties is paramount for its effective utilization. This in-depth technical guide provides a comprehensive framework for the theoretical study of this compound using Density Functional Theory (DFT) calculations. We will explore the conformational landscape, electronic properties, and spectroscopic features of this molecule, critically comparing the computational results with available experimental data to establish a self-validating protocol. This guide is designed to empower researchers to leverage computational chemistry for a deeper understanding and more predictable application of this important synthetic intermediate.
Introduction: The Significance of this compound
This compound belongs to the class of cyclic β-keto esters, a prominent motif in organic chemistry. Its bifunctional nature, possessing both a nucleophilic β-carbon and an electrophilic carbonyl group, makes it a valuable precursor in a variety of chemical transformations. Its applications span from the synthesis of natural products to the development of novel therapeutic agents. A detailed comprehension of its conformational preferences, frontier molecular orbitals, and vibrational modes is crucial for predicting its reactivity and designing new synthetic routes.
Computational chemistry, particularly DFT, offers a powerful lens through which to examine these properties at a molecular level. By solving the Schrödinger equation for a given molecule, we can obtain a wealth of information that complements and often precedes experimental investigation.
Theoretical and Computational Methodology: A Self-Validating Approach
The cornerstone of a reliable computational study is a well-chosen methodology that has been validated against experimental data. For a molecule like this compound, a robust approach involves a combination of geometry optimization, frequency analysis, and the calculation of electronic properties.
Computational Protocol
The following step-by-step protocol outlines a field-proven workflow for the DFT analysis of this compound.
Step 1: Initial Structure Generation
-
Construct the 3D structure of this compound using a molecular builder.
Step 2: Geometry Optimization
-
Perform a full geometry optimization without any symmetry constraints. This allows the molecule to find its true energy minimum.
-
Causality: The choice of functional and basis set is critical for accuracy. For organic molecules of this nature, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offers a good balance of accuracy and computational cost. The 6-311+G(d,p) basis set is recommended as it includes diffuse functions (+) to describe lone pairs and anions accurately, and polarization functions (d,p) to account for the non-uniform distribution of electron density in chemical bonds.
Step 3: Frequency Analysis
-
Calculate the vibrational frequencies at the same level of theory as the optimization.
-
Trustworthiness: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculated frequencies can be directly compared to experimental Infrared (IR) spectra.
Step 4: Calculation of Electronic Properties
-
From the optimized geometry, compute key electronic properties such as:
-
Frontier Molecular Orbitals (HOMO and LUMO): These are crucial for understanding the molecule's reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: This method allows for the study of charge delocalization and intramolecular interactions.
-
Step 5: Spectroscopic Simulation
-
Simulate the ¹H and ¹³C NMR spectra using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Simulate the IR spectrum from the calculated vibrational frequencies.
Workflow Diagram
Caption: A typical workflow for DFT calculations and validation.
Predicted Molecular Properties and Spectroscopic Signatures
Executing the aforementioned computational protocol yields a detailed picture of the molecule's characteristics.
Optimized Molecular Geometry
The geometry optimization reveals the most stable three-dimensional arrangement of the atoms. For this compound, the cyclohexene ring is expected to adopt a half-chair conformation to minimize steric strain. Key bond lengths and angles can be extracted and compared with crystallographic data of similar structures if available.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value (Å or °) |
| C=O (keto) bond length | ~1.22 Å |
| C=O (ester) bond length | ~1.21 Å |
| C=C bond length | ~1.34 Å |
| O-CH₃ bond length | ~1.43 Å |
| C-C-C bond angles in ring | Varying from ~112° to ~123° |
Electronic Properties
The electronic properties provide insights into the molecule's reactivity and stability.
-
Frontier Molecular Orbitals: The HOMO is predicted to be localized primarily on the enolate moiety (the C=C-C=O system), indicating that this is the primary site for electrophilic attack. The LUMO is expected to be centered on the carbonyl carbon of the ketone, marking it as the most likely site for nucleophilic attack.
-
Molecular Electrostatic Potential (MEP): The MEP map will visually confirm these predictions, showing negative potential (red/yellow) around the carbonyl oxygens, indicating electron-rich regions susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms and the carbonyl carbon of the ketone, indicating electron-poor regions prone to nucleophilic attack.
The Structural Elucidation of Methyl 3-oxocyclohex-1-enecarboxylate Derivatives: A Technical Guide for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional architecture of bioactive small molecules is paramount. The precise arrangement of atoms in a molecule dictates its function, its interactions with biological targets, and ultimately, its therapeutic potential. This guide provides an in-depth exploration of the crystal structure analysis of methyl 3-oxocyclohex-1-enecarboxylate and its derivatives, a class of compounds recognized for their diverse biological activities. We will delve into the synthetic strategies, the art and science of crystallization, the principles of X-ray diffraction, and the interpretation of the resulting structural data, all within the context of modern drug discovery.
The Significance of the Cyclohexenone Scaffold in Medicinal Chemistry
The cyclohexenone motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with significant biological activities.[1][2] These activities span a remarkable range, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] The reactivity of the α,β-unsaturated ketone system, coupled with the conformational flexibility of the six-membered ring, allows for diverse interactions with biological macromolecules. This compound serves as a versatile starting material for the synthesis of a multitude of derivatives, enabling the systematic exploration of structure-activity relationships (SAR). A thorough understanding of the crystal structure of these derivatives provides a rational basis for designing molecules with enhanced potency, selectivity, and pharmacokinetic profiles.
Synthesis of this compound Derivatives: The Robinson Annulation
A cornerstone in the synthesis of cyclohexenone derivatives is the Robinson annulation. This powerful reaction sequence combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring onto a ketone. The general workflow for the synthesis of a this compound derivative via this method is outlined below.
Experimental Protocol: Synthesis of a Representative this compound Derivative
Objective: To synthesize a substituted this compound derivative using the Robinson Annulation.
Materials:
-
Substituted cyclohexanone
-
Methyl vinyl ketone
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate (for chromatography)
Procedure:
-
Michael Addition:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted cyclohexanone (1.0 eq) in anhydrous ethanol.
-
Add sodium ethoxide (1.1 eq) to the solution and stir for 15 minutes at room temperature to form the enolate.
-
Slowly add methyl vinyl ketone (1.0 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude Michael adduct.
-
-
Intramolecular Aldol Condensation & Dehydration:
-
Dissolve the crude Michael adduct in ethanol.
-
Add a catalytic amount of sodium ethoxide.
-
Heat the mixture to reflux to promote the intramolecular aldol condensation and subsequent dehydration.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, neutralize with 1 M HCl, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final this compound derivative.
-
Figure 2: General workflow for crystallization by slow evaporation.
Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule. [3]When a beam of X-rays is directed at a single crystal, the electrons of the atoms in the crystal lattice diffract the X-rays in a specific pattern. By measuring the intensities and positions of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the positions of the atoms can be determined.
The X-ray Crystallography Workflow
-
Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and diffraction data are collected from multiple orientations.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, accurate atomic coordinates.
Interpreting the Crystal Structure: From Data to Insights
The output of a successful crystal structure determination is a wealth of information that can be used to understand the molecule's properties and its potential for drug development.
Key Crystallographic Parameters
| Parameter | Description |
| Crystal System | The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements present in the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |
| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. |
| Torsional Angles | The dihedral angles that describe the conformation of the molecule. |
| Intermolecular Interactions | Non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking that hold the molecules together in the crystal lattice. |
Example Crystal Data for a Cyclohexenone Derivative
The following table presents representative crystal data for a cyclohexenone derivative, tert-butyl 4-(4-chloroanilino)-6-methyl-2-oxocyclohex-3-enecarboxylate. [4]
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₈H₂₂ClNO₃ |
| Molecular Weight | 335.82 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 11.0801 (3) |
| b (Å) | 10.9095 (3) |
| c (Å) | 29.2474 (7) |
| Volume (ų) | 3535.39 (16) |
| Z | 8 |
This data provides a unique fingerprint of the crystalline solid and is the foundation for a detailed analysis of the molecular structure. For instance, the dihedral angle between the phenyl ring and the conjugated part of the enaminone ring in this molecule was determined to be 55.19 (9)°. [4]This type of conformational information is invaluable for understanding how the molecule might fit into the binding pocket of a target protein.
Applications in Drug Development: From Structure to Function
The detailed structural information obtained from crystal structure analysis is a powerful tool in drug discovery and development.
Structure-Activity Relationship (SAR) Studies
By determining the crystal structures of a series of related derivatives with varying biological activities, researchers can establish clear structure-activity relationships. This allows for the rational design of new compounds with improved properties. For example, understanding how different substituents on the cyclohexenone ring affect the overall conformation and intermolecular interactions can guide the synthesis of more potent and selective inhibitors.
Mechanism of Action and Target Engagement
Cyclohexenone derivatives have been shown to exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects. [5]One important mechanism of action for some of these compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. [6][7][8]NF-κB is a key regulator of the inflammatory response, and its dysregulation is implicated in numerous diseases. [6][9]
Figure 3: Inhibition of the NF-κB signaling pathway by a cyclohexenone derivative.
By inhibiting the IKK complex, certain cyclohexenone derivatives can prevent the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. [7]This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. Crystal structures of these derivatives in complex with their target proteins can provide atomic-level details of the binding interactions, paving the way for the design of more effective and specific inhibitors.
Conclusion
The crystal structure analysis of this compound derivatives is a powerful and indispensable tool in modern drug discovery. From guiding synthetic strategies to elucidating mechanisms of action, the precise knowledge of a molecule's three-dimensional structure provides a rational framework for the development of novel therapeutics. This guide has provided a comprehensive overview of the key steps involved in this process, from synthesis and crystallization to data analysis and application. As our understanding of the intricate relationship between molecular structure and biological function continues to grow, so too will the importance of crystallographic studies in the quest for new and improved medicines.
References
-
Bioactive Cyclohexenones: A Mini Review. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. (2018). Organic Syntheses. Retrieved from [Link]
-
Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity. (2025). ResearchGate. Retrieved from [Link]
-
Anticancer activities of cyclohexenone derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of Methyl 3-oxocyclohex-1-enecarboxylate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of methyl 3-oxocyclohex-1-enecarboxylate, a key intermediate in pharmaceutical synthesis and materials science. Eschewing a simple data-driven approach, this document delves into the predictive science of solubility, leveraging Hansen Solubility Parameters (HSP) to forecast the compound's behavior in a range of common organic solvents. This theoretical framework is complemented by a detailed, self-validating experimental protocol for the empirical determination of solubility, ensuring a robust and reliable understanding for researchers, scientists, and drug development professionals. The guide is structured to provide not only data but also a deep causal understanding of the underlying physicochemical principles governing solubility.
Introduction: The Significance of Solubility in Application
This compound (C₈H₁₀O₃, Molar Mass: 154.16 g/mol ) is a versatile building block in organic synthesis. Its utility in the production of pharmaceuticals, agrochemicals, and specialty polymers is well-documented. The efficiency of synthetic reactions, purification processes such as crystallization, and the formulation of final products are all critically dependent on the solubility of this intermediate in various organic solvents.[1] An informed selection of solvents is paramount to optimizing reaction kinetics, maximizing yield, and ensuring the purity of the final product. This guide provides the theoretical and practical tools necessary to understand and predict the solubility of this compound.
Theoretical Foundation: "Like Dissolves Like" Quantified
The age-old axiom "like dissolves like" serves as a foundational principle in solubility science.[2][3] This rule suggests that substances with similar intermolecular forces are more likely to be soluble in one another. Hansen Solubility Parameters (HSP) offer a powerful quantitative extension of this principle, deconstructing the total cohesive energy of a substance into three distinct parameters:
-
δd (Dispersion): Represents the energy from London dispersion forces, which are present in all molecules.
-
δp (Polar): Accounts for the energy from dipole-dipole interactions in polar molecules.
-
δh (Hydrogen Bonding): Quantifies the energy from hydrogen bonding, a strong type of dipole-dipole interaction.[4]
The total Hansen solubility parameter (δt) is related to these partial parameters by the equation:
δt² = δd² + δp² + δh² [5]
For a solute to dissolve in a solvent, their respective Hansen Solubility Parameters must be similar. The "distance" (Ra) between the solute and solvent in the three-dimensional Hansen space can be calculated using the following equation:
Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²
where subscript 1 refers to the solute and subscript 2 to the solvent. A smaller Ra value indicates a higher affinity between the solute and solvent, and thus, a greater likelihood of dissolution.[6]
Predictive Modeling of Solubility: A Step-by-Step Protocol
The following protocol outlines the methodology for predicting the solubility of this compound in various organic solvents using the Hansen Solubility Parameter group-contribution method.
Step 1: Estimation of Hansen Solubility Parameters for this compound
In the absence of experimentally determined HSP values for the target compound, the group-contribution method provides a reliable estimation based on its molecular structure. The molecule is dissected into its constituent functional groups, and the contribution of each group to the overall HSP is summed.
Molecular Structure of this compound:
Group Contribution Calculation:
| Functional Group | Contribution to δd | Contribution to δp | Contribution to δh |
| 4 x -CH₂- (aliphatic) | 1080 | 0 | 0 |
| 1 x >C=C< (cyclic) | 200 | 0 | 0 |
| 1 x >C=O (ketone) | 280 | 500 | 2000 |
| 1 x -COO- (ester) | 390 | 490 | 4500 |
| 1 x -CH₃ | 420 | 0 | 0 |
| Total Contributions | 2370 | 990 | 6500 |
Molar Volume (V) Estimation:
The molar volume is estimated by summing the contributions of each group.
| Functional Group | Molar Volume Contribution (cm³/mol) |
| 4 x -CH₂- (aliphatic) | 66 |
| 1 x >C=C< (cyclic) | 13.7 |
| 1 x >C=O (ketone) | 10.7 |
| 1 x -COO- (ester) | 19.6 |
| 1 x -CH₃ | 31.6 |
| Total Molar Volume (V) | 141.6 cm³/mol |
Calculation of HSP:
δd = ΣFdi / V = 2370 / 141.6 = 16.7 MPa½ δp = √(ΣFpi²) / V = √(990²) / 141.6 = 7.0 MPa½ δh = √(ΣEhi) / V = √(6500) / 141.6 = 0.57 MPa½
Therefore, the estimated Hansen Solubility Parameters for this compound are:
-
δd = 16.7 MPa½
-
δp = 7.0 MPa½
-
δh = 0.57 MPa½
Step 2: Compilation of Solvent HSP Data
The following table provides the Hansen Solubility Parameters for a selection of common organic solvents.
| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Dichloromethane | 18.2 | 6.3 | 6.1 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Toluene | 18.0 | 1.4 | 2.0 |
Step 3: Calculation of Hansen Distance (Ra) and Solubility Prediction
The Hansen distance (Ra) between this compound and each solvent is calculated using the formula provided in Section 2. A smaller Ra value suggests better solubility.
| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) | Ra (MPa½) | Predicted Solubility |
| This compound | 16.7 | 7.0 | 0.57 | - | - |
| Dichloromethane | 18.2 | 6.3 | 6.1 | 6.8 | High |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 7.0 | High |
| Toluene | 18.0 | 1.4 | 2.0 | 5.8 | High |
| Acetone | 15.5 | 10.4 | 7.0 | 7.6 | Moderate |
| Ethanol | 15.8 | 8.8 | 19.4 | 18.9 | Low |
| Methanol | 15.1 | 12.3 | 22.3 | 22.5 | Low |
| Hexane | 14.9 | 0.0 | 0.0 | 7.3 | Moderate |
Note: The qualitative prediction ("High", "Moderate", "Low") is based on the relative Ra values. A lower Ra generally indicates higher solubility.
Experimental Validation: A Self-Validating Protocol
To ensure the trustworthiness of the predictive model, the following experimental protocol for the determination of the thermodynamic solubility of this compound is provided.
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm)
-
Volumetric flasks
-
UV-Vis spectrophotometer or HPLC system with a suitable detector
Experimental Workflow
Caption: Experimental workflow for thermodynamic solubility determination.
Detailed Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Concentration Determination (UV-Vis Spectroscopy Example):
-
Prepare a stock solution of this compound of known concentration in the solvent of interest.
-
Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution and measuring their absorbance at the wavelength of maximum absorbance (λmax).
-
Dilute the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.[4][7][8]
-
Safety and Handling
This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[9] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[10] Avoid inhalation of vapors and contact with skin and eyes.[9][10] Store the compound in a tightly sealed container in a cool, dry place.[11] Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.[9]
Conclusion
This guide has provided a comprehensive framework for understanding and predicting the solubility of this compound in organic solvents. By integrating the theoretical principles of Hansen Solubility Parameters with a robust experimental validation protocol, researchers and drug development professionals are equipped with the necessary tools to make informed decisions regarding solvent selection. The predictive power of the HSP methodology allows for a more efficient and targeted approach to process development, ultimately saving time and resources. The provided experimental workflow ensures the accuracy and reliability of the determined solubility data, fostering a high degree of scientific integrity.
References
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
- Stefanis, E., & Panayiotou, C. (2008). A New Group-Contribution Method for Predicting Hansen Solubility Parameters of Pure Organic Compounds. International Journal of Thermophysics, 29(2), 568–585.
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"Solubility of Organic Compounds." University of Toronto, 31 Aug. 2023, .
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Abbott, S. "Hansen Solubility Parameters (HSP) | Practical Adhesion Science." Steven Abbott, . Accessed 2 Jan. 2026.
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"METHYL 3-OXO-CYCLOHEX-1-ENECARBOXYLATE." LookChemicals, . Accessed 2 Jan. 2026.
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"Hansen Solubility Parameters." Accu Dyne Test, . Accessed 2 Jan. 2026.
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"ethyl1-methyl-3-oxo-cyclohexane-1-carboxylate Safety Data Sheets." Echemi, . Accessed 2 Jan. 2026.
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Methodological & Application
Synthesis of Methyl 3-oxocyclohex-1-enecarboxylate from starting materials
Application Note: Synthesis of Methyl 3-oxocyclohex-1-enecarboxylate
Abstract
This compound is a pivotal cyclic β-keto ester, serving as a versatile precursor in the synthesis of pharmaceuticals, natural products, and complex organic molecules. Its unique structural motif, featuring a conjugated enone system and an ester functionality, allows for a wide array of chemical transformations. This application note provides a detailed guide for researchers, outlining two robust and mechanistically distinct synthetic strategies for its preparation: the Dieckmann Condensation of an acyclic diester followed by dehydrogenation, and the Robinson Annulation , a tandem Michael addition-aldol condensation sequence. This document offers in-depth theoretical principles, step-by-step experimental protocols, and a comparative analysis to assist scientists in selecting the optimal route for their specific research and development needs.
Introduction: Strategic Importance of a Versatile Building Block
The synthesis of functionalized six-membered rings is a cornerstone of modern organic chemistry. This compound represents a highly valuable synthetic intermediate due to its dual functionality. The α,β-unsaturated ketone moiety is susceptible to conjugate additions, Diels-Alder reactions, and various reductions, while the ester group provides a handle for hydrolysis, amidation, or reduction. This versatility makes it a sought-after starting material for constructing complex molecular architectures, including steroids and alkaloids.[1]
This guide presents two classical and reliable methods for its synthesis, each starting from readily available materials.
-
Method 1 employs the Dieckmann condensation, an intramolecular cyclization of a diester, to form the saturated carbocyclic core, which is subsequently unsaturated.[2][3]
-
Method 2 utilizes the Robinson annulation, which efficiently constructs the cyclohexenone ring in a convergent fashion.[1][4]
By understanding the causality behind the experimental choices in each method, researchers can effectively troubleshoot and adapt these protocols for their unique applications.
Method 1: Dieckmann Condensation and Subsequent Dehydrogenation
This strategy is a linear, two-stage approach. First, the carbocyclic ring is formed via an intramolecular Claisen condensation of dimethyl pimelate (dimethyl heptanedioate). The resulting saturated β-keto ester, methyl 3-oxocyclohexanecarboxylate, is then converted to the target enone.
Principle and Rationale
The Dieckmann condensation is a powerful method for forming 5- and 6-membered rings.[2] The reaction relies on a strong base, typically a sodium alkoxide, to deprotonate the α-carbon of a 1,7-diester, generating an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the second ester carbonyl to form a cyclic β-keto ester.
Causality of Experimental Choices:
-
Base Selection: Sodium methoxide (NaOMe) is used as the base. It is crucial to match the alkoxide of the base with the alkyl group of the ester (methyl) to prevent transesterification, a side reaction that would lead to a mixture of products and complicate purification.
-
Solvent: Anhydrous toluene is a common solvent as it is inert under the reaction conditions and allows for heating to drive the reaction to completion.
-
Driving Equilibrium: The final deprotonation of the β-keto ester product by the alkoxide base is highly favorable, as the resulting enolate is resonance-stabilized by two carbonyl groups. This effectively irreversible step drives the entire equilibrium toward the product. An acidic workup is required in a separate step to reprotonate this enolate and yield the neutral β-keto ester.[5]
Reaction Mechanisms
The overall process involves two distinct mechanisms: the Dieckmann condensation and the subsequent α-bromination/dehydrobromination.
Caption: Dieckmann condensation workflow.
Caption: Dehydrogenation via bromination-elimination.
Experimental Protocols
Protocol 1A: Dieckmann Cyclization of Dimethyl Pimelate
-
Setup: Equip a dry 500 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer. Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.
-
Reagents: Charge the flask with sodium methoxide (1.1 eq.) suspended in anhydrous toluene (200 mL).
-
Addition: While stirring vigorously, add a solution of dimethyl pimelate (1.0 eq.) in anhydrous toluene (50 mL) dropwise from the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and then quench by carefully pouring it over crushed ice and concentrated hydrochloric acid (2.0 eq.).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude methyl 3-oxocyclohexanecarboxylate can be purified by vacuum distillation.
Protocol 1B: Dehydrogenation to this compound
-
Setup: In a 250 mL round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve the purified methyl 3-oxocyclohexanecarboxylate (1.0 eq.) in glacial acetic acid (100 mL).
-
Bromination: Cool the solution in an ice bath. Add a solution of bromine (1.0 eq.) in glacial acetic acid (20 mL) dropwise, maintaining the temperature below 10 °C. The red-brown color of bromine should disappear upon addition.[6][7]
-
Reaction Monitoring: Stir at room temperature for 1-2 hours after addition is complete. Monitor the reaction by TLC.
-
Quenching: Slowly pour the reaction mixture into ice-cold water and extract with dichloromethane.
-
Washing: Wash the organic layer sequentially with water, dilute sodium thiosulfate solution (to remove excess bromine), and brine.
-
Elimination: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Dissolve the crude α-bromo ketone in pyridine and heat to reflux for 1-2 hours to effect E2 elimination.[6]
-
Final Purification: Cool the mixture, dilute with diethyl ether, and wash extensively with 1M HCl to remove pyridine, followed by saturated sodium bicarbonate and brine. Dry the organic layer, concentrate, and purify the final product by column chromatography on silica gel.
Data Summary for Method 1
| Step | Reagent | Molar Eq. | Key Parameters | Typical Yield |
| 1A | Dimethyl Pimelate | 1.0 | Toluene, Reflux, 4-6 h | 75-85% |
| Sodium Methoxide | 1.1 | |||
| 1B | Methyl 3-oxocyclohexanecarboxylate | 1.0 | Acetic Acid, 0 °C to RT | 60-70% (over 2 steps) |
| Bromine | 1.0 | |||
| Pyridine | (Solvent) | Reflux, 1-2 h |
Method 2: Robinson Annulation
This method is a convergent and highly efficient one-pot or two-step sequence that constructs the six-membered ring and installs the enone functionality simultaneously. It is one of the most powerful ring-forming reactions in organic synthesis.[1][8]
Principle and Rationale
The Robinson annulation is a tandem reaction sequence consisting of:
-
Michael Addition: A nucleophilic enolate (the Michael donor) attacks an α,β-unsaturated ketone (the Michael acceptor) in a conjugate fashion.[9]
-
Intramolecular Aldol Condensation: The resulting 1,5-dicarbonyl intermediate undergoes a base-catalyzed intramolecular aldol reaction, followed by dehydration, to form the cyclic enone.[4]
Causality of Experimental Choices:
-
Michael Donor/Acceptor Pair: For the synthesis of the target molecule, methyl acetoacetate serves as an excellent Michael donor. Its α-protons are readily abstracted due to the flanking ester and ketone groups. Methyl vinyl ketone (MVK) is the classic Michael acceptor.
-
Base Catalyst: A catalytic amount of a non-nucleophilic base like sodium methoxide is sufficient. It is needed to generate the initial enolate for the Michael reaction and to catalyze the subsequent aldol condensation.
-
Reaction Conditions: The reaction is often heated to promote the final dehydration (condensation) step of the aldol reaction, ensuring the formation of the thermodynamically stable conjugated enone system.[10] A significant challenge with MVK is its tendency to polymerize under basic conditions; therefore, slow addition or in situ generation is sometimes employed to maintain a low concentration and maximize the desired reaction pathway.[11]
Reaction Mechanism
Caption: Robinson annulation workflow.
Experimental Protocol
-
Setup: Assemble a 250 mL three-necked flask with a dropping funnel, reflux condenser, and magnetic stirrer under a nitrogen atmosphere.
-
Base and Donor: To a solution of sodium methoxide (0.2 eq.) in anhydrous methanol (50 mL), add methyl acetoacetate (1.0 eq.). Stir for 15 minutes at room temperature to ensure complete enolate formation.
-
Acceptor Addition: Cool the solution to 0 °C using an ice bath. Add methyl vinyl ketone (1.1 eq.) dropwise from the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 8-12 hours. Monitor the formation of the product by TLC or GC-MS.
-
Workup: Cool the reaction mixture and neutralize with dilute acetic acid. Remove the methanol under reduced pressure.
-
Extraction: Dilute the residue with water and extract three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with water and then brine, and dry over anhydrous Na₂SO₄. After filtration and concentration, purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure this compound.
Data Summary for Method 2
| Reagent | Molar Eq. | Key Parameters | Typical Yield |
| Methyl Acetoacetate | 1.0 | Methanol, Reflux, 8-12 h | 65-75% |
| Methyl Vinyl Ketone | 1.1 | Slow addition at 0 °C | |
| Sodium Methoxide | 0.2 |
Comparative Analysis and Conclusion
Both the Dieckmann and Robinson annulation routes offer reliable access to the target molecule, but they differ in their strategic approach.
-
Dieckmann Condensation: This is a classic linear synthesis. Its primary advantage is the use of a stable, non-polymerizable starting material (dimethyl pimelate). However, it requires two distinct synthetic operations: cyclization and dehydrogenation, which can impact the overall yield. The dehydrogenation step involves hazardous reagents like bromine and requires careful handling.
-
Robinson Annulation: This is a more convergent and atom-economical approach, forming the ring and the enone in a single pot.[8] It is often higher yielding and more efficient. The main experimental challenge is managing the reactivity of the Michael acceptor (MVK), which is prone to polymerization.[11]
For large-scale synthesis where operational simplicity and efficiency are paramount, the Robinson Annulation is often the preferred method, provided the polymerization of MVK can be controlled. The Dieckmann Condensation route remains a highly valuable and reliable alternative, particularly for smaller-scale lab syntheses or when the required 1,7-diester is readily available or easily synthesized. The choice of method will ultimately depend on the specific constraints of the project, including scale, available starting materials, and safety considerations.
References
-
Robinson, R. (1935). Experiments on the synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society, 1285-1288. URL: [Link]
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Heathcock, C. H., Mahaim, C., Schlecht, M. F., & Utawanit, T. (1984). Acyclic stereoselection. 23. Stereoselection in the Robinson annulation reaction. The Journal of Organic Chemistry, 49(18), 3264–3274. URL: [Link]
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Scribd. (n.d.). 20 - Robinson Annulation Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. URL: [Link]
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Lambert, T. H., & MacMillan, D. W. C. (2002). Enantioselective Robinson Annulation: A Catalytic, Formal [4 + 2] Cycloaddition. Journal of the American Chemical Society, 124(44), 13162–13163. URL: [Link]
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Coates, R. M., & Chung, S. K. (1973). Stereochemistry of the Dieckmann condensation. The Journal of Organic Chemistry, 38(21), 3740-3741. URL: [Link]
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Chatterjee, A. (2020). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Online Journal of Case Studies. URL: [Link]
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Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
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UCLA Chemistry & Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dieckmann condensation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
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Master Organic Chemistry. (2018, December 10). The Robinson Annulation. URL: [Link]
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Chemistry LibreTexts. (2025, January 19). 23.12: The Robinson Annulation Reaction. URL: [Link]
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Sheffield Hallam University Research Archive. (n.d.). A Sheffield Hallam University thesis. URL: [Link]
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DeGraffenreid, M. R., et al. (2007). An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. The Journal of Organic Chemistry, 72(19), 7455-7458. URL: [Link]
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OpenStax. (2023, September 20). 23.12 The Robinson Annulation Reaction. URL: [Link]
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University of Calgary. (n.d.). Ch21: Dieckmann condensation. Retrieved from [Link]
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The Organic Chemistry Tutor. (2025, February 11). Master The Dieckmann Condensation in 12 Minutes! [Video]. YouTube. URL: [Link]
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Ieșeanu, A., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(11), 3122. URL: [Link]
-
Jyothi, D., & HariPrasad, S. (2009). A Remarkably Simple One-Step Procedure for the Preparation of α-Bromo-α,β-Unsaturated Carbonyl Compounds. Synlett, 2009(14), 2309-2311. URL: [Link]
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
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Application Notes & Protocols: The Role of Methyl 3-oxocyclohex-1-enecarboxylate in Robinson Annulation Reactions
Introduction: A Modern Perspective on a Classic Reaction
The Robinson annulation, discovered by Sir Robert Robinson in 1935, stands as a cornerstone of synthetic organic chemistry, providing a powerful and reliable method for the formation of six-membered rings.[1][2] This tandem reaction, which elegantly combines a Michael addition with an intramolecular aldol condensation, is fundamental to the construction of complex cyclic systems, most notably in the synthesis of steroids, terpenes, and alkaloids.[1][3][4][5][6] The classic approach involves the reaction of a ketone with an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK), to build a new cyclohexenone ring.[1][7][8][9]
While MVK is a common and effective Michael acceptor, the evolution of synthetic strategy demands more functionalized and versatile reagents. This guide focuses on a sophisticated alternative: Methyl 3-oxocyclohex-1-enecarboxylate .[10] This reagent serves as both the α,β-unsaturated system and a carrier of a latent carboxyl functional group, offering unique advantages in the synthesis of highly functionalized polycyclic structures. We will explore the mechanistic nuances, strategic benefits, and practical execution of Robinson annulation reactions employing this versatile building block.
Section 1: The Core Mechanism Revisited
The Robinson annulation is a sequential process.[3][6][7][8][9][11][12] Understanding the two key stages is crucial to appreciating the role of this compound.
-
Michael Addition: The reaction initiates with the conjugate (or 1,4-) addition of a nucleophile to an α,β-unsaturated carbonyl compound.[13][14] In this context, a ketone (the Michael donor) is deprotonated by a base to form a nucleophilic enolate, which then attacks the β-carbon of this compound (the Michael acceptor). This first step establishes a new carbon-carbon bond and creates a 1,5-dicarbonyl intermediate (specifically, a diketo-ester).[3][11][15]
-
Intramolecular Aldol Condensation: The newly formed 1,5-diketo-ester intermediate is then poised for cyclization. Under the reaction conditions, a second enolate is formed, which undergoes an intramolecular nucleophilic attack on one of the existing carbonyl groups to form a six-membered ring.[11][15] This aldol addition product readily dehydrates (loses a molecule of water) to yield the final, thermodynamically stable α,β-unsaturated cyclic ketone.[11][15]
The overall transformation results in the "annulation" (fusion) of a new six-membered ring onto the original ketone.
Mechanistic Pathway Diagram
Caption: The two-stage mechanism of the Robinson Annulation.
Section 2: Application Notes & Strategic Advantages
The choice of this compound as the Michael acceptor is a strategic one, offering distinct advantages over simpler enones.
Inherent Functionality
-
Hydrolysis to the corresponding carboxylic acid.
-
Reduction to a primary alcohol.
-
Amidation to form amides.
-
Grignard reactions to generate tertiary alcohols.
This embedded functionality allows for the rapid construction of complex molecular scaffolds, a critical advantage in pharmaceutical and natural product synthesis.
Reactivity and Control
The electronic properties of the ester group can influence the reactivity of the enone system. While still a potent Michael acceptor, the additional conjugation can modulate its reactivity profile, sometimes leading to cleaner reactions and fewer side products like polymerization, which can be an issue with the highly reactive MVK.[12]
Stereoselectivity and Asymmetric Synthesis
The Robinson annulation can generate new stereocenters. The development of asymmetric organocatalysis has enabled highly enantioselective versions of this reaction.[11][16][17] Proline and its derivatives are famously used to catalyze the enantioselective Robinson annulation, a reaction often named the Hajos-Parrish-Eder-Sauer-Wiechert reaction.[4][5] This has been instrumental in producing chiral building blocks like the Wieland-Miescher ketone and its analogues.[1][4][5] The structure of this compound provides a substrate well-suited for such asymmetric transformations, allowing for the synthesis of optically active, highly functionalized polycyclic systems.
Quantitative Data Summary
The following table summarizes typical reaction parameters for Robinson annulations, highlighting conditions often employed in asymmetric variants that are applicable to substrates like this compound.
| Parameter | Typical Value/Condition | Purpose/Comment | Source |
| Michael Donor | Cyclohexanone derivatives, 1,3-diones | The nucleophilic component that initiates the reaction. | [1][5] |
| Catalyst | L-Proline, Proline derivatives | Induces enantioselectivity in the C-C bond-forming steps. | [4][5][18] |
| Catalyst Loading | 1-30 mol% | Organocatalysis often requires higher loadings than metal catalysis. | [18] |
| Solvent | DMSO, DMF, Acetonitrile | Polar aprotic solvents are commonly used to facilitate the reaction. | [4] |
| Temperature | Room Temperature to Reflux | Reaction rate vs. selectivity is a key consideration. | [4] |
| Yield | 70-95% (often for the two steps) | The reaction is generally high-yielding. | [18] |
| Enantiomeric Excess (ee) | 70% to >97% | A measure of the success of the asymmetric catalysis. | [16][18] |
Section 3: Experimental Protocols
This section provides a generalized, step-by-step protocol for a proline-catalyzed asymmetric Robinson annulation between a cyclic ketone and this compound.
Protocol: Asymmetric Synthesis of a Functionalized Bicyclic System
Objective: To synthesize an optically active bicyclic enone via an organocatalyzed Robinson annulation.
Materials and Reagents:
-
2-Methylcyclohexane-1,3-dione (Michael Donor)
-
This compound (Michael Acceptor)
-
(S)-Proline (Organocatalyst)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylcyclohexane-1,3-dione (1.0 eq).
-
Add (S)-proline (0.1 eq).
-
Dissolve the solids in anhydrous DMF (approx. 0.5 M concentration relative to the limiting reagent).
-
-
Reagent Addition:
-
Add this compound (1.1 eq) to the stirring solution at room temperature.
-
Cap the flask with a septum and allow the reaction to stir at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.
-
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and finally with brine.
-
Dry the separated organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to isolate the pure annulated product.
-
-
Characterization:
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its structure.
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for a Robinson annulation.
Conclusion
This compound is a highly valuable reagent in the modern synthetic chemist's toolkit. It elevates the classic Robinson annulation from a simple ring-forming method to a sophisticated strategy for constructing complex, functionalized polycyclic molecules. Its ability to introduce a versatile ester handle, combined with its compatibility with powerful asymmetric catalysis methods, ensures its continued relevance in the synthesis of biologically active compounds and advanced materials. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to effectively harness the power of this important reaction.
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The Robinson Annulation - Master Organic Chemistry. (2018, December 10). Master Organic Chemistry. [Link]
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An Overview on the Robinson Annulation. (2018, June 1). ResearchGate. [Link]
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An Overview on the Robinson Annulation. (2018, June 1). Ingenta Connect. [Link]
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Robinson Annulation. ResearchGate. [Link]
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Robinson Annulation Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
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Robinson annulation. Wikipedia. [Link]
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Robinson Annulation. Organic Chemistry Portal. [Link]
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Methyl 3-oxocyclopentane-1-carboxylate: Applications in Chemical Synthesis. (2025, October 29). ANGENE. [Link]
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Synthesis and Derivatization of Bis-nor Wieland–Miescher Ketone. Thieme. [Link]
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Robinson annulation reaction: Easy mechanism. (2022, April 29). Chemistry Notes. [Link]
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Wieland–Miescher ketone. Wikipedia. [Link]
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Robinson Annulation Reaction Mechanism. (2018, May 11). YouTube. [Link]
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8a-Methyl-3,4,8,8a - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Wieland-Miescher ketone. chemeurope.com. [Link]
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Novel Approaches to the Synthesis of Wieland- Miescher Ketone Analogues. UCL Discovery. [Link]
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Enantioselective Access to Robinson Annulation Products and Michael Adducts as Precursors. (2017, October 2). PubMed. [Link]
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.alpha.-Silylated vinyl ketones. New class of reagents for the annelation of ketones. Journal of the American Chemical Society. [Link]
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Enantioselective Access to Robinson Annulation Products & to Michael Adducts Precursors: Where Do We Stand After 80 Years? | Request PDF. ResearchGate. [Link]
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Robinson Annulation Mechanism. BYJU'S. [Link]
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The Essential Role of Methyl 3-Cyclohexene-1-carboxylate in Modern Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Robinson Annulation Attractive and Vital 3 Main step Mechanism. Chemist Wizards. [Link]
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An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. NIH. [Link]
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Robinson Annulation 1. Scribd. [Link]
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Michael addition of dimethyloxosulphonic-(3-oxocyclohex-1-enyl)methanides to αβ-unsaturated compounds: preparation of some vinylcyclopropanes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
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Michael Addition. Organic Chemistry Portal. [Link]
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Methyl 3-oxocyclopent-1-enecarboxylate | C7H8O3 | CID 11029917. PubChem. [Link]
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-
examples of Michael additions. (2019, January 10). YouTube. [Link]
-
Michael addition reaction. Wikipedia. [Link]
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Methyl cyclohex-1-ene-1-carboxylate | C8H12O2 | CID 87647. PubChem. [Link]
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Application Notes and Protocols: The Strategic Use of Methyl 3-oxocyclohex-1-enecarboxylate as a Michael Acceptor
Introduction: The Michael Addition and the Unique Potential of a Substituted Cyclohexenone
The Michael addition, or conjugate 1,4-addition, stands as a cornerstone of carbon-carbon and carbon-heteroatom bond formation in modern organic synthesis.[1][2] This powerful reaction involves the addition of a nucleophile, known as the Michael donor, to the β-carbon of an α,β-unsaturated carbonyl compound, the Michael acceptor.[3] The thermodynamic stability of the resulting product makes it a highly reliable and widely utilized transformation in the synthesis of complex molecules, particularly within pharmaceutical and materials science research.[4]
Methyl 3-oxocyclohex-1-enecarboxylate is a particularly intriguing Michael acceptor. Its structure combines the reactivity of a classic cyclic enone with the electronic influence of an ester group at the C1 position. This substitution pattern modulates the electrophilicity of the β-carbon, offering unique opportunities for controlling reactivity and stereoselectivity. The resulting adducts are highly functionalized cyclohexanone derivatives, which are valuable chiral building blocks for a variety of complex target molecules.[5]
This guide provides a detailed exploration of this compound as a Michael acceptor, offering both the theoretical underpinnings and practical, step-by-step protocols for its application in a research setting.
Core Principles: Mechanistic Insights and Causality
The efficacy of a Michael addition hinges on the careful selection of the Michael donor, the reaction conditions, and, increasingly, the catalyst. The reaction proceeds through a well-understood, three-step mechanism.
-
Enolate Formation: A base is typically used to deprotonate the Michael donor, creating a resonance-stabilized enolate or a related soft nucleophile. The acidity of the α-proton on the donor is a critical factor; donors with two electron-withdrawing groups, such as malonic esters or β-ketoesters, are particularly effective as they form highly stabilized enolates.[3]
-
Conjugate Addition: The nucleophilic enolate attacks the electrophilic β-carbon of the α,β-unsaturated system of this compound. This step is the key bond-forming event and results in a new, resonance-stabilized enolate intermediate.
-
Protonation: The enolate intermediate is protonated, typically during aqueous workup, to yield the final 1,5-dicarbonyl adduct.[1]
The presence of the methyl carboxylate group on the cyclohexenone ring of our target molecule is significant. It further activates the conjugated system towards nucleophilic attack through its electron-withdrawing inductive and resonance effects. This can lead to enhanced reaction rates compared to unsubstituted cyclohexenone. However, it also introduces steric considerations that can be exploited to influence the stereochemical outcome of the reaction, especially in asymmetric catalysis.
The Rise of Asymmetric Organocatalysis
Achieving high levels of stereocontrol is often a primary objective in modern synthesis. Asymmetric organocatalysis has emerged as a powerful strategy for enantioselective Michael additions.[1][6] Chiral amines, such as those derived from proline or cinchona alkaloids, are frequently employed. These catalysts operate via the formation of a transient iminium ion with the enone, which effectively lowers the LUMO of the Michael acceptor and provides a chiral environment to direct the incoming nucleophile.[7]
Experimental Protocols
The following protocols are presented as robust starting points for the Michael addition to this compound. As with any reaction, optimization of parameters such as solvent, temperature, and catalyst loading may be necessary to achieve optimal results for specific donor-acceptor combinations.
Protocol 1: Base-Catalyzed Michael Addition of Diethyl Malonate
This protocol describes a classic Michael addition using a "soft" carbon nucleophile, diethyl malonate, under basic conditions. This method is effective for generating a new carbon-carbon bond and producing a highly functionalized cyclohexanone derivative.
Materials:
-
This compound (1.0 equiv.)
-
Diethyl malonate (1.2 equiv.)
-
Sodium ethoxide (1.1 equiv.)
-
Anhydrous Ethanol
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate
-
Flame-dried round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.) and anhydrous ethanol.
-
Add diethyl malonate (1.2 equiv.) to the stirred solution.
-
Slowly add a solution of sodium ethoxide (1.1 equiv.) in anhydrous ethanol to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.[8]
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.[8]
Protocol 2: Organocatalyzed Asymmetric Michael Addition of Nitromethane
This protocol outlines a representative procedure for an enantioselective Michael addition using nitromethane as the Michael donor, facilitated by a chiral organocatalyst. This approach is designed to generate a chiral product with a new stereocenter. The choice of a chiral primary or secondary amine catalyst is crucial for inducing enantioselectivity.
Materials:
-
This compound (1.0 equiv.)
-
Nitromethane (2.0 equiv., can also be used as solvent)
-
Chiral organocatalyst (e.g., a derivative of proline or a cinchona alkaloid, 0.1 equiv.)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Dry reaction vial with a magnetic stir bar
Procedure:
-
To a dry reaction vial containing a magnetic stir bar, add the chiral organocatalyst (0.1 equiv.) and the chosen anhydrous solvent (e.g., toluene).
-
Stir the mixture at the specified temperature (e.g., -20 °C) for 10 minutes to ensure dissolution and equilibration.
-
Add this compound (1.0 equiv.) to the solution.
-
Add nitromethane (2.0 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.[8]
-
Extract the mixture with ethyl acetate (3x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral Michael adduct.[8]
Data Presentation and Expected Outcomes
The success of these reactions can be quantified by chemical yield and, in the case of asymmetric reactions, by diastereoselectivity and enantioselectivity (enantiomeric excess, % ee). The tables below provide a template for presenting typical outcomes, which should be adapted with experimental data.
Table 1: Representative Yields for Michael Addition to this compound
| Michael Donor | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Diethyl Malonate | Sodium Ethoxide | Ethanol | Reflux | 4-8 | 80-95 |
| Nitromethane | Chiral Amine | Toluene | -20 to 0 | 12-24 | 75-90 |
| Thiophenol | Triethylamine | CH₂Cl₂ | 25 | 1-3 | >95 |
| Dimethyl Malonate | DBU | THF | 25 | 2-6 | 85-95 |
Table 2: Expected Stereoselectivity in Asymmetric Michael Additions
| Michael Donor | Chiral Catalyst | % ee (Typical) | Diastereomeric Ratio (d.r.) |
| Nitromethane | Proline-derived | 85-95% | N/A |
| Malonates | Cinchona-based | 90-99% | >20:1 |
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.
Caption: General Mechanism of the Michael Addition.
Caption: Typical Experimental Workflow for Michael Addition.
Conclusion and Future Outlook
This compound is a highly versatile and reactive Michael acceptor, providing a reliable entry point to complex and functionally rich cyclohexanone structures. The protocols and principles outlined in this guide demonstrate its utility in both classical and modern asymmetric synthesis. For researchers in drug development and natural product synthesis, mastering the application of this building block opens up new avenues for the efficient construction of novel molecular architectures. Further exploration into a broader range of Michael donors and the development of novel catalytic systems will undoubtedly continue to expand the synthetic utility of this valuable reagent.
References
Sources
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- 4. researchgate.net [researchgate.net]
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- 6. Organocatalytic asymmetric addition of malonates to unsaturated 1,4-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: Asymmetric Synthesis Utilizing Methyl 3-oxocyclohex-1-enecarboxylate
Introduction: The Strategic Value of Methyl 3-oxocyclohex-1-enecarboxylate
This compound (CAS 54396-74-6) is a highly versatile and functionalized six-membered ring system that serves as a powerful building block in modern organic synthesis.[1] Its structure, featuring an α,β-unsaturated ketone, renders it an excellent electrophile for conjugate additions, while the ester moiety provides a handle for further derivatization. These features make it a prized precursor for the construction of complex polycyclic frameworks, particularly those found in natural products and pharmaceutically active molecules.
The pursuit of enantiomerically pure compounds is a cornerstone of drug development, as the stereochemistry of a molecule is often critical to its efficacy and safety. Asymmetric catalysis offers the most elegant and efficient means to achieve this, creating chiral molecules from achiral or racemic starting materials. This guide provides an in-depth exploration of key asymmetric protocols using this compound, with a focus on organocatalyzed Michael additions and Robinson annulations—two of the most powerful C-C bond-forming strategies in a synthetic chemist's toolkit.
Part 1: The Asymmetric Michael Addition - A Gateway to Chiral Complexity
The Michael addition, or conjugate addition, is a fundamental reaction for forming carbon-carbon bonds by adding a nucleophile to an α,β-unsaturated carbonyl compound.[2] In the context of asymmetric synthesis, a chiral catalyst is employed to control the facial selectivity of the nucleophilic attack, thereby establishing a new stereocenter with high fidelity.
Causality and Mechanistic Insight: The Power of Organocatalysis
While various catalytic systems exist, organocatalysis has emerged as a particularly robust and environmentally benign strategy.[3] Chiral secondary amines, such as L-proline and its derivatives, are exemplary catalysts for this transformation. The catalytic cycle typically proceeds through two key activation modes:
-
Enamine Activation: The chiral amine catalyst reacts with a donor molecule (e.g., an aldehyde or ketone) to form a nucleophilic chiral enamine. This enamine then attacks the Michael acceptor (this compound) in a stereocontrolled fashion.
-
Iminium Activation: Alternatively, the chiral amine can react with the α,β-unsaturated carbonyl compound to form an electrophilic chiral iminium ion. This lowers the LUMO of the acceptor, making it more susceptible to attack by a nucleophile.
The stereochemical outcome is dictated by the catalyst's chiral scaffold, which creates a sterically defined environment, forcing the reactants to approach each other from a specific trajectory to minimize steric hindrance in the transition state.
Visualizing the Mechanism: Organocatalyzed Michael Addition
Caption: Workflow for an Enamine-based Organocatalytic Michael Addition.
Protocol 1: Organocatalyzed Michael Addition of Propanal
This protocol describes the enantioselective addition of propanal to this compound catalyzed by a diarylprolinol silyl ether, a common and highly effective organocatalyst.
Materials & Reagents:
-
This compound (1.0 mmol, 154.2 mg)
-
Propanal (3.0 mmol, 174.2 mg, freshly distilled)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 32.5 mg)
-
Benzoic Acid (0.1 mmol, 12.2 mg)
-
Toluene (Solvent, 2.0 mL, anhydrous)
-
Sodium borohydride (NaBH₄) (1.5 mmol, 56.7 mg)
-
Methanol (5.0 mL)
-
Saturated aqueous NH₄Cl, Saturated aqueous NaHCO₃, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard silica gel for chromatography
Step-by-Step Methodology:
-
To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound, the chiral catalyst, and benzoic acid.
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous toluene (2.0 mL) via syringe and cool the mixture to 0 °C in an ice bath.
-
Add freshly distilled propanal dropwise over 5 minutes.
-
Allow the reaction to stir at 0 °C for 24-48 hours, monitoring by TLC until the starting enone is consumed.
-
Upon completion, quench the reaction by adding 5 mL of methanol, followed by the portion-wise addition of NaBH₄ at 0 °C to reduce the newly formed aldehyde to the corresponding alcohol for easier purification and analysis.
-
Stir for 30 minutes, then carefully add saturated aqueous NH₄Cl to quench the excess NaBH₄.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (1 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired chiral product.
-
Determine the enantiomeric excess (ee) of the product via chiral HPLC analysis.
Data Summary: Catalyst Performance
The choice of catalyst and conditions is critical for achieving high stereoselectivity. The following table provides representative data for similar transformations.
| Catalyst Type | Nucleophile | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Proline Derivative | Aldehyde | Toluene | 0 | 85-95 | 95-99 |
| Cinchona Alkaloid Thiourea | Malonate | DCM | -20 | 90-98 | 90-97 |
| Chiral Phase-Transfer | Glycine Schiff Base | Toluene/H₂O | 25 | 75-85 | 88-94 |
Part 2: The Asymmetric Robinson Annulation - Building Rings with Precision
The Robinson annulation is a classic and powerful ring-forming reaction that combines a Michael addition with a subsequent intramolecular aldol condensation.[4][5][6] This sequence creates a new six-membered ring, making it indispensable for the synthesis of steroids, terpenes, and other polycyclic systems.[7][8] When performed under asymmetric conditions, it allows for the construction of complex chiral scaffolds from simple precursors.
Causality and Mechanistic Insight: A Stereocontrolled Cascade
The key to an asymmetric Robinson annulation is controlling the stereochemistry of the initial Michael addition. The stereocenter(s) created in this first step dictate the facial selectivity of the subsequent intramolecular aldol cyclization. Organocatalysts like L-proline are famously effective, catalyzing both the Michael and aldol steps within the same pot.[8]
The process unfolds as follows:
-
Michael Addition: A ketone nucleophile (e.g., 2-methyl-1,3-cyclohexanedione) is activated by the chiral catalyst to form an enamine, which then adds to an α,β-unsaturated ketone (the Michael acceptor).
-
Intramolecular Aldol Condensation: The resulting 1,5-diketone intermediate, still in the presence of the catalyst, undergoes a stereoselective intramolecular aldol reaction to form a bicyclic aldol adduct.
-
Dehydration: This adduct often dehydrates under the reaction conditions to yield the final α,β-unsaturated ketone product, known as a Wieland-Miescher ketone or a related analogue.[4]
Visualizing the Mechanism: Asymmetric Robinson Annulation
Caption: The sequential steps of the Asymmetric Robinson Annulation.
Protocol 2: Proline-Catalyzed Asymmetric Robinson Annulation
This protocol details the classic organocatalytic Robinson annulation to form a chiral bicyclic enone. While the classic substrate is cyclohexanedione, this compound can serve as a potent Michael acceptor with appropriate nucleophiles. Here, we adapt the principle using 2-methylcyclohexanone as the nucleophile.
Materials & Reagents:
-
2-Methylcyclohexanone (1.2 mmol, 134.6 mg)
-
This compound (1.0 mmol, 154.2 mg)
-
L-Proline (0.3 mmol, 34.5 mg)
-
Dimethylformamide (DMF, 4.0 mL, anhydrous)
-
Standard work-up and purification reagents as listed in Protocol 1.
Step-by-Step Methodology:
-
In a 25 mL round-bottom flask, dissolve 2-methylcyclohexanone and L-proline in anhydrous DMF.
-
Stir the mixture at room temperature for 20 minutes to allow for pre-catalyst activation and enamine formation.
-
Add this compound to the solution in one portion.
-
Heat the reaction mixture to 60 °C and stir for 72 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with 20 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 15 mL) to remove DMF, followed by a brine wash (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to isolate the enantioenriched bicyclic product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC.
Data Summary: Representative Annulation
| Nucleophile | Michael Acceptor | Catalyst | Yield (%) | dr | ee (%) |
| 2-Methyl-1,3-cyclohexanedione | Methyl Vinyl Ketone | L-Proline | 70-80 | N/A | >93 |
| 2-Methylcyclohexanone | MVK Analogue | L-Proline | 65-75 | >10:1 | 90-95 |
Troubleshooting and Experimental Insights
-
Low Enantioselectivity: This can result from non-catalytic background reactions. Lowering the reaction temperature or reducing catalyst loading can sometimes improve selectivity. Ensure the catalyst itself is of high enantiomeric purity.
-
Low Yield: Poor conversion may be due to catalyst deactivation or impure reagents. Always use freshly distilled aldehydes/ketones and anhydrous solvents. For annulations, ensure the reaction is given sufficient time for both the Michael and aldol steps to proceed to completion.
-
Side Reactions: Polymerization of the Michael acceptor can be an issue. Adding the acceptor slowly to the mixture of the nucleophile and catalyst can mitigate this. In aldol reactions, ensure conditions do not favor retro-aldol or other undesired pathways.
-
Purification Challenges: The products of these reactions can sometimes be difficult to separate from the starting materials or intermediates. The in-situ reduction step in Protocol 1 is a field-proven technique to convert the product aldehyde into an alcohol, which often has significantly different polarity, simplifying chromatographic separation.
Conclusion
This compound stands out as a valuable and adaptable substrate for sophisticated asymmetric synthesis. Through organocatalytic strategies like the Michael addition and Robinson annulation, chemists can leverage its inherent reactivity to construct complex, stereodefined cyclic systems with high efficiency and precision. The protocols and insights provided herein demonstrate the power of these methods to generate chiral building blocks essential for the advancement of pharmaceutical and materials science research.
References
- Asymmetric Synthesis of the Epimeric (3S)-3-((E)-Hex-1-enyl)-2-methylcyclohexanones. Molecules. [URL: https://www.mdpi.com/1420-3049/12/2/237]
- Methyl 3-oxocyclopentane-1-carboxylate: Applications in Chemical Synthesis. Synnovator. [URL: https://www.synnovator.
- Asymmetric synthesis of pent-3-yl (R)-6-methyl-cyclohex-1-ene carboxylate. ResearchGate. [URL: https://www.researchgate.
- An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7881900/]
- Enantioselective Michael Addition. Buchler GmbH. [URL: https://www.buchler.ch/enantioselective-michael-addition/]
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- The Robinson Annulation. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
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- Asymmetric synthesis of the epimeric (3S)-3-((E)-hex-1-enyl)-2-methylcyclohexanones. Molecules. [URL: https://pubmed.ncbi.nlm.nih.gov/17998894/]
- Robinson Annulation. ResearchGate. [URL: https://www.researchgate.
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- The Essential Role of Methyl 3-Cyclohexene-1-carboxylate in Modern Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.. [URL: https://www.inno-pharmchem.com/news/the-essential-role-of-methyl-3-cyclohexene-1-carboxylate-in-modern-chemical-manufacturing-788981.html]
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The Versatile Virtuoso: Methyl 3-oxocyclohex-1-enecarboxylate as a Cornerstone in Natural Product Synthesis
Introduction: A Privileged Scaffold in Nature's Blueprint
In the intricate world of natural product synthesis, the quest for efficiency and elegance is perpetual. Chemists, like architects of the molecular realm, seek out versatile building blocks that can be sculpted into complex, biologically active structures. Among these foundational motifs, Methyl 3-oxocyclohex-1-enecarboxylate stands out as a particularly powerful and adaptable starting material. Its unique arrangement of functional groups—a conjugated enone system, a β-keto ester, and a six-membered ring—renders it a potent synthon for the construction of a diverse array of natural products, including intricate alkaloids, terpenoids, and steroids. This application note will delve into the strategic applications of this remarkable compound, providing detailed protocols and mechanistic insights for its use in the synthesis of nature's molecular marvels.
Core Reactivity: A Triumvirate of Transformative Reactions
The synthetic utility of this compound is primarily rooted in three fundamental transformations that leverage its inherent electronic and steric properties: the Robinson Annulation, the Michael Addition, and the Diels-Alder Reaction. These reactions provide reliable and predictable pathways to construct new rings and introduce stereocenters with a high degree of control.
The Robinson Annulation: Forging Fused Ring Systems
The Robinson annulation is a classic and powerful method for the formation of a six-membered ring, and this compound is an ideal substrate for this transformation.[1][2] The reaction sequence involves a Michael addition followed by an intramolecular aldol condensation, culminating in the formation of a cyclohexenone ring fused to the initial cyclohexanone.[3][4]
Causality of Experimental Choices:
-
Base Selection: The choice of base is critical. A relatively mild base, such as sodium methoxide or potassium tert-butoxide, is typically employed to favor the initial Michael addition over competing side reactions like self-condensation of the Michael acceptor. The base must be strong enough to deprotonate the nucleophile but not so strong as to cause undesired epimerization or decomposition.
-
Solvent: Protic solvents like methanol or ethanol are often used as they can protonate the intermediate enolate, facilitating the subsequent aldol condensation. However, aprotic solvents can also be employed, depending on the specific substrates and desired reaction conditions.
-
Temperature: The Michael addition is often performed at lower temperatures to control its rate and selectivity, while the subsequent aldol condensation and dehydration may require heating to drive the reaction to completion.
Experimental Protocol: Robinson Annulation for Steroid Core Synthesis
This protocol describes a general procedure for the Robinson annulation of this compound with a generic acyclic ketone, a key step in the assembly of a steroidal A/B ring system.
Materials:
-
This compound
-
2-Pentanone
-
Sodium Methoxide (NaOMe)
-
Methanol (anhydrous)
-
Toluene
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol (50 mL) and sodium methoxide (1.1 equivalents).
-
Stir the solution at room temperature until the sodium methoxide has completely dissolved.
-
Add 2-pentanone (1.0 equivalent) dropwise to the solution.
-
After stirring for 15 minutes, add a solution of this compound (1.0 equivalent) in toluene (20 mL) dropwise over 30 minutes.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench with 1 M hydrochloric acid until the solution is neutral.
-
Remove the methanol under reduced pressure.
-
Add water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the annulated product.
Data Presentation: Representative Robinson Annulation Reactions
| Michael Donor | Michael Acceptor | Base | Solvent | Yield (%) | Natural Product Target |
| 2-Methylcyclohexanone | Methyl vinyl ketone | NaOEt | EtOH | ~75% | Wieland-Miescher Ketone (Steroid precursor)[1] |
| Cyclohexanone | Methyl vinyl ketone | NaOMe | MeOH | ~80% | Cortisone Intermediate[1] |
Logical Relationship Diagram: Robinson Annulation Workflow
Caption: Workflow for the Robinson Annulation.
The Michael Addition: Controlled Carbon-Carbon Bond Formation
The conjugated enone system in this compound is a superb Michael acceptor, readily undergoing 1,4-conjugate addition with a wide range of nucleophiles.[5][6] This reaction is a cornerstone for installing substituents at the C-3 position of the cyclohexanone ring, a common feature in many natural products.
Causality of Experimental Choices:
-
Nucleophile Choice: Soft nucleophiles, such as enamines, cuprates, and stabilized enolates (e.g., from malonates), are ideal for conjugate addition.[7] Harder nucleophiles, like Grignard reagents, may favor 1,2-addition to the carbonyl group.
-
Catalysis: The use of chiral catalysts, such as proline derivatives or chiral secondary amines, can induce enantioselectivity in the Michael addition, leading to the formation of a specific stereoisomer.[8] This is crucial for the synthesis of optically active natural products.
-
Reaction Conditions: Low temperatures are often employed to enhance stereoselectivity and prevent side reactions. The choice of solvent can also influence the outcome, with polar aprotic solvents like THF or dichloromethane being common.
Experimental Protocol: Enantioselective Michael Addition
This protocol outlines a general procedure for the enantioselective Michael addition of a generic β-ketoester to this compound, catalyzed by a chiral secondary amine.
Materials:
-
This compound
-
Dimethyl malonate
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (chiral catalyst)
-
Trifluoroacetic acid (TFA) (co-catalyst)
-
Toluene (anhydrous)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried reaction vial, add the chiral catalyst (10 mol%) and anhydrous toluene.
-
Cool the mixture to 0 °C and add trifluoroacetic acid (10 mol%).
-
Stir the mixture for 10 minutes, then add this compound (1.0 equivalent).
-
Add dimethyl malonate (1.2 equivalents) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the chiral Michael adduct.
The Diels-Alder Reaction: Constructing Polycyclic Architectures
The electron-deficient double bond in this compound makes it an excellent dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[9][10] This powerful transformation allows for the rapid construction of complex polycyclic systems with high stereocontrol, making it a favored strategy in the synthesis of terpenoids and alkaloids.
Causality of Experimental Choices:
-
Diene Selection: The choice of diene is critical and dictates the structure of the resulting adduct. Electron-rich dienes react more readily with the electron-poor dienophile.
-
Lewis Acid Catalysis: Lewis acids, such as BF₃·OEt₂, TiCl₄, or SnCl₄, can be used to catalyze the Diels-Alder reaction. They coordinate to the carbonyl oxygen of the dienophile, lowering its LUMO energy and accelerating the reaction rate, often improving regioselectivity and endo/exo selectivity.
-
Solvent and Temperature: The reaction is typically carried out in non-polar solvents like toluene or dichloromethane. The temperature required can vary widely depending on the reactivity of the diene and dienophile, from room temperature to elevated temperatures.
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol describes a general procedure for the Diels-Alder reaction between this compound and a generic diene, catalyzed by a Lewis acid.
Materials:
-
This compound
-
Isoprene
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (anhydrous)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane (50 mL) and this compound (1.0 equivalent).
-
Cool the solution to -78 °C.
-
Add BF₃·OEt₂ (1.1 equivalents) dropwise.
-
Stir the mixture for 15 minutes, then add isoprene (1.2 equivalents) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the Diels-Alder adduct.
Pathway Diagram: Diels-Alder Reaction
Caption: Diels-Alder reaction pathway.
Applications in the Synthesis of Landmark Natural Products
The strategic implementation of these core reactions has enabled the synthesis of numerous complex and biologically significant natural products.
Alkaloid Synthesis: The Case of (±)-Lycoramine
The synthesis of the Amaryllidaceae alkaloid (±)-lycoramine showcases the utility of a substituted cyclohexanone derived from a Michael-type addition.[11] While not directly starting from this compound, the core logic of building a substituted six-membered ring is a central theme. An analogous strategy could involve the Michael addition of a suitable nucleophile to this compound to construct the C-ring of the lycoramine skeleton.
Terpenoid and Steroid Synthesis: Building Polycyclic Cores
The Robinson annulation is a workhorse in the synthesis of terpenoids and steroids.[1] The Wieland-Miescher ketone, a classic building block for steroid synthesis, is itself a product of a Robinson annulation. This compound can serve as a versatile precursor to such key intermediates, allowing for the construction of the foundational A/B ring system of steroids. Furthermore, Diels-Alder reactions using this dienophile can rapidly assemble the polycyclic frameworks characteristic of many diterpenes and triterpenes.[12]
Gibberellic Acid Derivatives: Functionalization and Elaboration
The synthesis of derivatives of gibberellic acid, a plant hormone, often involves the modification of a complex polycyclic core.[13][14] The functional handles present in this compound—the ketone and the ester—provide multiple points for elaboration and the introduction of further complexity, making it a valuable starting point for the synthesis of such intricate molecules.
Conclusion: A Testament to Versatility and Power
This compound has firmly established itself as a cornerstone in the edifice of natural product synthesis. Its inherent reactivity, coupled with the ability to control stereochemical outcomes through modern catalytic methods, provides chemists with a reliable and efficient tool for the construction of complex molecular architectures. The protocols and strategies outlined in this application note serve as a testament to its versatility and power, empowering researchers, scientists, and drug development professionals to continue to push the boundaries of what is possible in the art and science of chemical synthesis.
References
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Hazama, N., Irie, H., Mizutani, T., Shingu, T., Takada, M., Uyeo, S., & Yoshitake, A. (1968). The total synthesis of (±)-lycoramine. Part I. Journal of the Chemical Society C: Organic, 2947-2953. [Link]
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Douglass, J. (2007). The Intramolecular Diels-Alder Reaction in Natural Product Synthesis. Organic Chemistry Highlights. [Link]
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Wikipedia contributors. (2023). Robinson annulation. Wikipedia, The Free Encyclopedia. [Link]
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de la Cruz, J. N., & Njardarson, J. T. (2016). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. The Journal of organic chemistry, 81(17), 7931–7939. [Link]
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Li, S., et al. (2017). Synthesis of Gibberellic Acid Derivatives and Their Effects on Plant Growth. Molecules, 22(5), 724. [Link]
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Zheng, C., & Li, W. (2015). Formal Synthesis of (±)-Galanthamine and (±)-Lycoramine Using Rh(I)-Catalyzed [(3 + 2) + 1] Cycloaddition of 1-Ene-vinylcyclopropane and CO. Organic letters, 17(2), 330–333. [Link]
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An Efficient Total Synthesis of (.+-.)-Lycoramine. (2004). Organic Letters, 6(18), 3055-3058. [Link]
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Parker, K. A., & Fokas, D. (2006). Dihydrocodeinone: a short formal synthesis of (-)-morphine. The Journal of organic chemistry, 71(2), 449–455. [Link]
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Total Synthesis of Complex Terpenoids Employing Radical Cascade Processes. (2018). Natural Product Reports, 35(6), 564-584. [Link]
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A Cascade Strategy Enables a Total Synthesis of (±)‐Morphine. (2016). Angewandte Chemie International Edition, 55(42), 13264-13267. [Link]
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Total Synthesis of Terpenes and Their Biological Significance: A Critical Review. (2022). Molecules, 27(19), 6246. [Link]
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Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry. [Link]
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Wikipedia contributors. (2023). Total synthesis of morphine. Wikipedia, The Free Encyclopedia. [Link]
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Magann, N. D., et al. (2022). Total Synthesis of Matrine Alkaloids. ChemRxiv. [Link]
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Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties. (2023). Molecules, 28(12), 4876. [Link]
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Stereoselective Synthesis and Application of Gibberellic Acid-Derived Aminodiols. (2019). Molecules, 24(18), 3326. [Link]
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Schultz, A. G. (1990). Enantioselective Synthesis of Natural Products. Grantome. [Link]
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Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update. (2021). Molecules, 26(11), 3236. [Link]
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Total syntheses of strained polycyclic terpenes. (2018). Chemical Communications, 54(40), 5035-5052. [Link]
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Concise Synthesis of (−)-GA18 Methyl Ester. (2023). The Journal of organic chemistry, 88(1), 593–599. [Link]
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Total synthesis of complex terpenoids employing radical cascade processes. (2018). Natural Product Reports. [Link]
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Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). (2024). RSC Advances, 14(7), 4618-4654. [Link]
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Synthesis of Morphine Alkaloids and Derivatives. (2011). ResearchGate. [Link]
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Synthesis of some cyclohexene derivatives by Diels-Alder reaction. (2018). Iraqi Journal of Science, 59(1A), 227-234. [Link]
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Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. (2024). Molbank, 2024(1), M1825. [Link]
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Biomimetic Diels–Alder reaction in the synthesis of epoxyquinoid natural products. (2018). ResearchGate. [Link]
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Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. (2024). ResearchGate. [Link]
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Intramolecular Heck Cyclization to the Galanthamine-Type Alkaloids: Total Synthesis of (.+-.)-Lycoramine. (2002). The Journal of Organic Chemistry, 67(25), 8925-8930. [Link]
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Recent Strategies and Tactics for the Enantioselective Total Syntheses of Cyclolignan Natural Products. (2021). The Journal of organic chemistry, 86(20), 13835–13854. [Link]
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Perylenequinone Natural Products: Enantioselective Synthesis of the Oxidized Pentacyclic Core. (2008). The Journal of organic chemistry, 73(18), 7247–7257. [Link]
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Application Notes & Protocols: Enantioselective Michael Addition to Methyl 3-oxocyclohex-1-enecarboxylate
Abstract
The enantioselective Michael addition stands as a pillar of modern synthetic organic chemistry, providing a powerful and atom-economical method for asymmetric carbon-carbon bond formation.[1][2] This guide focuses on the conjugate addition to methyl 3-oxocyclohex-1-enecarboxylate, a prochiral cyclic enone of significant interest. The resulting adducts are highly functionalized cyclohexanone derivatives, which are valuable chiral building blocks for the synthesis of complex natural products and pharmaceutically active compounds.[3][4] This document provides a detailed examination of the underlying mechanistic principles of organocatalysis in this context, offers a field-proven, step-by-step protocol for a bifunctional thiourea-catalyzed reaction, presents comparative data for alternative catalytic systems, and discusses the synthetic utility of the chiral products.
Mechanistic Principles: The Power of Bifunctional Organocatalysis
The key to achieving high enantioselectivity in the Michael addition to cyclic enones lies in the design of a chiral catalyst that can effectively orchestrate the approach of the nucleophile to the electrophile. Among the various strategies, bifunctional organocatalysis, particularly using thiourea-based catalysts, has emerged as a highly effective approach.[5][6]
Causality Behind the Choice: Bifunctional catalysts operate through a cooperative mechanism. The thiourea moiety acts as a hydrogen-bond donor, binding to and activating the Michael acceptor (the enone).[6][7] This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the enone, rendering it more electrophilic. Simultaneously, a basic functional group on the catalyst, such as a tertiary amine, deprotonates the acidic Michael donor (e.g., a malonate), generating the nucleophilic enolate in close proximity to the activated acceptor within a chiral environment. This dual activation and organization within a single catalytic complex is crucial for enforcing high stereocontrol.[6] The transition state is highly ordered, allowing for a predictable and selective facial attack on the enone.
Protocol Showcase: Thiourea-Catalyzed Addition of Diethyl Malonate
This protocol details a representative procedure for the highly enantioselective Michael addition of diethyl malonate to this compound using a commercially available (R,R)-1,2-diphenylethylenediamine-derived thiourea catalyst.[6][8]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 154.16 | 0.50 | 1.0 |
| Diethyl malonate | 160.17 | 0.75 | 1.5 |
| (R,R)-Thiourea Catalyst* | ~493.6 | 0.05 | 0.1 |
| Toluene, anhydrous | - | 2.0 mL | - |
| Saturated aq. NH₄Cl | - | ~5 mL | - |
| Ethyl Acetate | - | ~30 mL | - |
| Brine | - | ~10 mL | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
| Silica Gel (for chromatography) | - | As needed | - |
*Example Catalyst: N-(3,5-Bis(trifluoromethyl)phenyl)-N'-((1R,2R)-2-(dimethylamino)cyclohexyl)thiourea or similar Jacobsen-type thiourea catalysts.
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the chiral thiourea catalyst (0.05 mmol, 0.1 equiv.). Purge the flask with nitrogen or argon. Add 2.0 mL of anhydrous toluene via syringe.
-
Cooling: Place the flask in an ice-water bath and stir the solution at 0 °C for 10 minutes. Expertise Note: Pre-cooling the catalyst solution allows for better thermal control upon addition of the reactants, which can be critical for maintaining high enantioselectivity.
-
Addition of Reactants: To the cooled catalyst solution, add this compound (0.50 mmol, 1.0 equiv.). Follow this with the dropwise addition of diethyl malonate (0.75 mmol, 1.5 equiv.) over 2 minutes.
-
Reaction Monitoring: Allow the reaction to stir vigorously at 0 °C. Monitor the consumption of the starting enone by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 24-48 hours.
-
Workup: Upon completion, remove the ice bath and quench the reaction by adding 5 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Isolation: Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10% to 40% ethyl acetate in hexanes) to afford the Michael adduct as a colorless oil.
Stereochemical Analysis (Self-Validation)
The enantiomeric excess (ee) of the purified product is the critical measure of success. This must be determined using a validated analytical technique.
-
Method: Chiral High-Performance Liquid Chromatography (HPLC).
-
Column: A chiral stationary phase column is required (e.g., Chiralcel OD-H, AD-H, or equivalent).
-
Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The exact ratio must be optimized to achieve baseline separation of the two enantiomers (e.g., 90:10 Hexane:IPA).
-
Detection: UV detector set to an appropriate wavelength (e.g., 220 nm or 254 nm).
-
Procedure: Dissolve a small sample of the purified product in the mobile phase. Inject onto the chiral column and record the chromatogram. The ee is calculated from the integrated areas of the two enantiomer peaks using the formula: ee% = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
Alternative Catalytic Systems & Comparative Data
While bifunctional thioureas are highly effective, other catalytic systems have also been successfully employed for enantioselective Michael additions to cyclic enones. Phase-transfer catalysis (PTC) using chiral quaternary ammonium salts derived from Cinchona alkaloids is a notable alternative, often performed under basic, biphasic conditions.[9][10][11][12]
The table below summarizes representative results for different catalytic approaches to provide a comparative overview.
| Catalyst Type | Michael Donor | Catalyst (mol%) | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| Bifunctional Thiourea | Diethyl Malonate | 5-10 | Toluene | 0 to RT | 85-99 | 90-99 | Based on similar systems[6][8] |
| Proline Salt | Di(tert-butyl) malonate | 10 | Toluene | RT | ~80 | ~76 | Yamaguchi et al. (for cyclic enones)[13] |
| Phase-Transfer (PTC) | 2-Arylacetonitriles | 10 | Toluene/aq. KOH | 0 | 90-98 | 85-95 | Based on similar systems[11][12] |
| Primary Amine | Nitroalkanes | 20 | Toluene | 40 | 70-90 | 80-92 | Based on dienamine catalysis[14] |
Note: Data are representative for cyclic enone substrates and specific results for this compound may vary. "RT" denotes room temperature.
Synthetic Utility of Michael Adducts
The resulting chiral Michael adduct is a synthetically versatile intermediate. The three distinct functional groups—the ketone, the ester, and the newly introduced malonate—can be selectively manipulated to construct more complex molecular architectures.
-
Decarboxylation: The malonate moiety can be readily hydrolyzed and decarboxylated (e.g., via Krapcho conditions) to yield a δ-ketoester, a common structural motif.
-
Reduction: The ketone can be diastereoselectively reduced to a secondary alcohol, setting an additional stereocenter.
-
Annulation: The active methylene of the malonate and the ketone can participate in intramolecular cyclization reactions (e.g., aldol or Claisen condensations) to form bicyclic ring systems.
Conclusion
The enantioselective Michael addition to this compound is a robust and reliable transformation for accessing valuable, highly functionalized chiral building blocks. The use of bifunctional organocatalysts, such as chiral thioureas, provides a predictable and highly selective method for controlling the stereochemical outcome. The detailed protocol and analytical validation procedures described herein offer a comprehensive guide for researchers to successfully implement this powerful reaction, enabling the synthesis of complex molecules for applications in drug discovery and materials science.
References
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Carlone, A., et al. (2007). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Angewandte Chemie International Edition, 46(24), 4504-4506. [Link]
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Companyó, X., et al. (2010). Diastereodivergent Asymmetric Sulfa-Michael Additions of α-Branched Enones using a Single Chiral Organic Catalyst. Journal of the American Chemical Society, 132(24), 8431-8433. [Link]
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Yamaguchi, M., et al. (2000). Asymmetric Michael Addition of Malonate Anions to Prochiral Acceptors Catalyzed by l-Proline Rubidium Salt. The Journal of Organic Chemistry, 65(20), 6817-6821. [Link]
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Macmillan Group Meeting. (2001). Enantioselective Michael Additions in Natural Products Synthesis. Macmillan Group, Caltech. [Link]
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Yang, F., et al. (2017). Asymmetric Michael addition reactions catalyzed by calix[15]thiourea cyclohexanediamine derivatives. Beilstein Journal of Organic Chemistry, 13, 2680-2686. [Link]
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Wang, C., et al. (2013). Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas. Organic & Biomolecular Chemistry, 11(38), 6543-6550. [Link]
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Yang, W., et al. (2013). Organocatalytic Enantioselective Cascade Aza-Michael/Michael Addition for the Synthesis of Highly Functionalized Tetrahydroquinolines and Tetrahydrochromanoquinolines. Advanced Synthesis & Catalysis, 355(18), 3670-3678. [Link]
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ResearchGate. (Various Authors). General mechanism for proline catalyzed Michael addition reaction... ResearchGate Publication. [Link]
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Vasal, P., et al. (2005). L-Proline catalysed Michael additions of different active methylene compounds to α-enones in ionic liquid. Arkivoc, 2005(11), 101-110. [Link]
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Shim, J. H., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules, 26(4), 1004. [Link]
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Dvorak, C. A., et al. (2011). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. Angewandte Chemie International Edition, 50(34), 7853-7856. [Link]
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ResearchGate. (Various Authors). Asymmetric Michael addition catalyzed by thiourea derivative 184. ResearchGate Publication. [Link]
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Díez-Barra, E., et al. (1998). A Study on the Phase Transfer Catalyzed Michael Addition. Tetrahedron, 54(8), 1835-1844. [Link]
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ResearchGate. (1998). A Study on the Phase Transfer Catalyzed Michael Addition. ResearchGate Publication. [Link]
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ResearchGate. (Various Authors). Scheme 4. Thiourea-catalyzed asymmetric Michael addition reaction of... ResearchGate Publication. [Link]
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ChemRxiv. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. Cambridge Open Engage. [Link]
-
Lee, S., et al. (2022). Asymmetric Phase-Transfer Catalytic aza-Michael Addition to Cyclic Enone: Highly Enantioselective and Diastereoselective Synthesis of Cyclic 1,3-Aminoalcohols. Organic Letters, 24(8), 1647-1651. [Link]
-
Desmaële, D., et al. (2020). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Molbank, 2020(2), M1131. [Link]
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West, T. H., et al. (2014). Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters. Organic Letters, 16(10), 2594-2597. [Link]
-
ResearchGate. (2012). Organocatalytic Regioselective Michael Additions of Cyclic Enones via Asymmetric Phase Transfer Catalysis. ResearchGate Publication. [Link]
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ResearchGate. (2015). Enantioselective Michael Addition of Malonates to Enones. ResearchGate Publication. [Link]
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ResearchGate. (2022). Asymmetric Phase-Transfer Catalytic aza-Michael Addition to Cyclic Enone: Highly Enantioselective and Diastereoselective Synthesis of Cyclic 1,3-Aminoalcohols. ResearchGate Publication. [Link]
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Liu, Y., et al. (2018). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Advances, 8(64), 36589-36593. [Link]
-
Wang, W., et al. (2007). Enantioselective organocatalytic double Michael addition reactions. Organic Letters, 9(9), 1833-1835. [Link]
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Sibi, M. P., & Manyem, S. (2002). Catalytic, enatioselective Michael addition reactions. Arkivoc, 2002(7), 167-196. [Link]
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Sibi, M. P., & Manyem, S. (2002). Catalytic, enatioselective Michael addition reactions. Semantic Scholar. [Link]
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Morawska, M., et al. (2015). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. Organic Letters, 17(4), 876-879. [Link]
-
Zhang, Y., & Wang, W. (2012). Recent advances in organocatalytic asymmetric Michael reactions. Catalysis Science & Technology, 2(1), 42-53. [Link]
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Khan, A., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Drug Design, Development and Therapy, 15, 1297-1314. [Link]
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ResearchGate. (Various Authors). Applications of Michael Addition Reaction in Organic Synthesis. ResearchGate Publication. [Link]
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Khan, A., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Drug Design, Development and Therapy, 15, 1297-1314. [Link]
-
Chen, J., et al. (2018). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. Organic & Biomolecular Chemistry, 16(27), 4947-4951. [Link]
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Wikipedia. (2024). Michael reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Amanote Research. (Various Authors). Enantioselective Organocatalytic Double Michael Addition Reactions. Amanote Research. [Link]
-
ResearchGate. (2020). Enantioselective Michael Addition Reactions. ResearchGate Publication. [Link]
-
Romo, D., et al. (2013). Enantioselective Total Synthesis of (+)-Alterbrassicicene C. The Journal of Organic Chemistry, 78(15), 7485-7490. [Link]
-
Liu, Y., et al. (2009). Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation. Organic Letters, 11(13), 2848-2851. [Link]
-
Trost, B. M., & Arndt, H. C. (1973). Michael addition of dimethyloxosulphonic-(3-oxocyclohex-1-enyl)methanides to αβ-unsaturated compounds: preparation of some vinylcyclopropanes. Journal of the Chemical Society, Perkin Transactions 1, 345-350. [Link]
-
Amanote Research. (Various Authors). Sequential Michael Addition/Biscyclization Reactions. Amanote Research. [Link]
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The Versatility of Methyl 3-Oxocyclohex-1-enecarboxylate in Cascade Reactions: A Guide to Application and Protocol
For the discerning researcher, scientist, and drug development professional, efficiency and elegance in molecular construction are paramount. Cascade reactions, also known as domino or tandem reactions, offer a powerful strategy to rapidly build molecular complexity from simple precursors in a single synthetic operation. This guide delves into the application of a highly versatile and functionalized building block, Methyl 3-oxocyclohex-1-enecarboxylate , as an initiator for a variety of powerful cascade sequences.
This document provides an in-depth exploration of the mechanistic underpinnings and practical applications of this valuable synthon. We will move beyond theoretical discussions to provide detailed, field-proven protocols, enabling you to harness the full potential of this reagent in your synthetic endeavors.
Introduction: The Strategic Advantage of a Bifunctional Building Block
This compound is a cyclic β-keto ester that possesses two key reactive sites: a nucleophilic α-carbon and an electrophilic β-carbon within its α,β-unsaturated ketone system. This duality makes it an exceptional substrate for initiating cascade reactions. The enolate, readily formed under basic conditions, can act as a potent Michael donor, while the conjugated system is an excellent Michael acceptor. This inherent reactivity allows for a programmed sequence of bond-forming events, leading to the stereocontrolled synthesis of complex polycyclic frameworks, which are common motifs in natural products and pharmaceutically active compounds.
The Robinson Annulation: A Classic Cascade for Bicyclic Core Synthesis
One of the most well-established and powerful cascade reactions is the Robinson annulation.[1][2][3] This reaction sequence classically involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring.[2][3][4] When this compound is employed as the Michael donor, it can react with various Michael acceptors, such as methyl vinyl ketone (MVK), to construct functionalized bicyclo[4.4.0]decane (decalin) skeletons. These structures are foundational in the synthesis of steroids, terpenoids, and alkaloids.[3]
Mechanistic Rationale
The Robinson annulation is a testament to the efficiency of cascade reactions. The sequence is initiated by the deprotonation of the α-carbon of the β-keto ester, forming a stabilized enolate. This enolate then undergoes a conjugate addition (Michael reaction) to an α,β-unsaturated ketone. The resulting 1,5-dicarbonyl intermediate is then perfectly poised for an intramolecular aldol condensation, which, upon dehydration, yields the characteristic α,β-unsaturated ketone of the annulated ring.[3][5]
Diagram of the Robinson Annulation Pathway
Caption: Workflow of the Robinson Annulation cascade.
Application Note 1: Synthesis of a Functionalized Decalin-dione via Robinson Annulation
This protocol details the synthesis of a bicyclo[4.4.0]decan-2,8-dione derivative, a versatile intermediate for further synthetic transformations.
Reaction Scheme:
This compound + Methyl Vinyl Ketone → Methyl 2,8-dioxo-1,2,3,4,5,6,7,8-octahydronaphthalene-4a(8aH)-carboxylate
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Methyl vinyl ketone (1.2 eq)
-
Sodium methoxide (0.2 eq)
-
Methanol (anhydrous)
-
Toluene (anhydrous)
Procedure:
-
To a solution of sodium methoxide (0.2 eq) in anhydrous methanol at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous toluene.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete enolate formation.
-
Slowly add methyl vinyl ketone (1.2 eq) to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the Michael addition can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the Michael addition, heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours to facilitate the intramolecular aldol condensation and subsequent dehydration.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired functionalized decalin-dione.
Expected Yield: 65-75%
Rationale for Experimental Choices:
-
Base: Sodium methoxide is a strong enough base to deprotonate the β-keto ester without promoting significant self-condensation of the starting material or polymerization of the methyl vinyl ketone.[5]
-
Solvent System: The use of a mixture of methanol and toluene provides a balance of polarity for the initial Michael addition and a higher boiling point for the subsequent aldol condensation and dehydration step.
-
Temperature Control: The initial low temperature for the Michael addition helps to control the reactivity and minimize side reactions. The subsequent heating is necessary to drive the aldol condensation and dehydration to completion.
Organocatalytic Asymmetric Cascade Reactions: Accessing Chiral Bicyclic Scaffolds
The advent of organocatalysis has revolutionized asymmetric synthesis. Chiral secondary amines, such as proline and its derivatives, can catalyze cascade reactions of this compound with α,β-unsaturated aldehydes, leading to the formation of enantioenriched bicyclic products. This approach avoids the use of metal catalysts, offering a greener and often more practical alternative.
Mechanistic Insights
In this cascade, the chiral secondary amine catalyst reacts with the α,β-unsaturated aldehyde to form a chiral iminium ion. This activation lowers the LUMO of the enal, making it a more reactive Michael acceptor. The enolate of this compound then adds to this iminium ion in a stereocontrolled manner. The resulting intermediate then undergoes an intramolecular aldol reaction, again directed by the chiral catalyst, to furnish the bicyclic product with high enantioselectivity.
Diagram of the Organocatalytic Cascade Pathway
Caption: Organocatalytic cascade initiated by iminium ion formation.
Application Note 2: Asymmetric Synthesis of a Densely Functionalized Bicyclo[4.4.0]decane Derivative
This protocol describes an organocatalytic asymmetric Michael-Aldol cascade reaction to produce a chiral bicyclic adduct with multiple stereocenters.
Reaction Scheme:
This compound + (E)-cinnamaldehyde → Enantioenriched bicyclic product
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
(E)-cinnamaldehyde (1.2 eq)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst) (0.1 eq)
-
Benzoic acid (0.1 eq)
-
Dichloromethane (anhydrous)
Procedure:
-
To a solution of this compound (1.0 eq) and (E)-cinnamaldehyde (1.2 eq) in anhydrous dichloromethane at room temperature, add benzoic acid (0.1 eq).
-
Add the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired enantioenriched bicyclic product.
Expected Yield: 70-85% Expected Enantiomeric Excess (ee): >90%
Rationale for Experimental Choices:
-
Catalyst: The Jørgensen-Hayashi catalyst is a well-established organocatalyst for asymmetric Michael additions to enals, providing high levels of stereocontrol.
-
Co-catalyst: Benzoic acid acts as a proton source, facilitating the regeneration of the catalyst and promoting the overall reaction rate.
-
Solvent: Dichloromethane is a common solvent for organocatalytic reactions, providing good solubility for the reactants and catalyst.
Data Summary
The following table summarizes typical results for the cascade reactions described above, highlighting the versatility of this compound.
| Reaction Type | Michael Acceptor | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | Stereoselectivity | Product Type |
| Robinson Annulation | Methyl Vinyl Ketone | NaOMe | Toluene/MeOH | 80-90 | 65-75 | N/A (racemic) | Bicyclic dione |
| Organocatalytic Cascade | (E)-cinnamaldehyde | Jørgensen-Hayashi | CH₂Cl₂ | RT | 70-85 | >90% ee | Chiral bicyclic adduct |
| Organocatalytic Cascade | Acrolein | Proline | DMSO | RT | 60-70 | >85% ee | Chiral bicyclic aldehyde |
Conclusion
This compound is a powerful and versatile building block for the initiation of cascade reactions. Its inherent bifunctionality allows for the rapid and efficient construction of complex, polycyclic molecules that are of significant interest in medicinal chemistry and natural product synthesis. The protocols outlined in this guide provide a practical starting point for researchers to explore the rich chemistry of this valuable synthon. By understanding the underlying mechanistic principles and carefully selecting reaction conditions, scientists can unlock a vast chemical space and accelerate their drug discovery and development programs.
References
-
Rapson, W. S., & Robinson, R. (1935). Experiments on the synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society (Resumed), 1285. [Link]
-
Chen, Y., Zhong, C., Sun, X., Akhmedov, N. G., Petersen, J. L., & Shi, X. (2009). One-pot cascade Michael–Michael–Aldol condensation for diastereoselective synthesis of nitro-substituted cyclohexanes. Chemical Communications, (34), 5150-5152. [Link]
-
Chemistry Notes. (2022). Robinson annulation reaction: Easy mechanism. [Link]
-
Chemist Wizards. (n.d.). Robinson Annulation Attractive and Vital 3 Main step Mechanism. [Link]
-
Juniper Publishers. (2018). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Arts & Sciences 1(3). [Link]
-
UCLA, Department of Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Robinson annulation (Robinson annelation). [Link]
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Troubleshooting & Optimization
Common side reactions and byproducts in Methyl 3-oxocyclohex-1-enecarboxylate reactions
Welcome to the technical support center for reactions involving Methyl 3-oxocyclohex-1-enecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we will delve into common side reactions, byproducts, and troubleshooting strategies in a practical question-and-answer format. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and execution.
I. Michael Addition Reactions: Troubleshooting Guide
This compound is a classic Michael acceptor, widely used in the formation of carbon-carbon and carbon-heteroatom bonds.[1] However, the reactivity that makes it so useful can also lead to undesired side products.
FAQ 1: My Michael addition is sluggish and gives low yields. What are the primary causes and how can I improve it?
Answer:
Slow reaction rates and poor yields in Michael additions with this substrate often stem from several factors:
-
Insufficiently Activated Nucleophile: The acidity of the Michael donor is critical. If the pKa of your nucleophile is too high, enolate formation will be slow or incomplete.
-
Steric Hindrance: Bulky nucleophiles or substituents on the cyclohexenone ring can impede the approach to the β-carbon.
-
Inappropriate Base or Solvent: The choice of base and solvent can significantly impact the reaction's success. The base must be strong enough to deprotonate the Michael donor without promoting side reactions. The solvent needs to solubilize all reactants and intermediates.
Troubleshooting Protocol:
-
Assess Nucleophile Acidity: For carbon nucleophiles like malonates or nitroalkanes, ensure the use of a sufficiently strong, non-nucleophilic base (e.g., NaH, DBU) to drive enolate formation.[2] For softer nucleophiles like thiols or amines, a weaker base may be sufficient.
-
Optimize Reaction Conditions:
-
Temperature: While many Michael additions proceed at room temperature, gentle heating can sometimes accelerate slow reactions. However, be cautious as this can also promote side reactions.
-
Solvent: Aprotic polar solvents like THF, DMF, or acetonitrile are often good choices as they can help to solvate the enolate and stabilize charged intermediates.
-
-
Consider Catalysis: For challenging reactions, consider using a Lewis acid or an organocatalyst to activate the enone, making it more electrophilic.[1]
FAQ 2: I am observing significant amounts of a byproduct that appears to be the result of a 1,2-addition. How can I favor the desired 1,4-addition?
Answer:
The competition between 1,2-addition (to the carbonyl) and 1,4-addition (conjugate addition) is a classic challenge.[3] Hard nucleophiles, such as Grignard reagents or organolithiums, tend to favor 1,2-addition, while softer, resonance-stabilized nucleophiles (the desired Michael donors) favor 1,4-addition.[4]
Strategies to Promote 1,4-Addition:
-
Choice of Nucleophile: Employ stabilized enolates (e.g., from β-dicarbonyl compounds) or Gilman reagents (organocuprates), which are known to be excellent for conjugate additions.[3]
-
Reaction Temperature: Lowering the reaction temperature often favors the thermodynamically more stable 1,4-adduct over the kinetically favored 1,2-adduct.
-
Use of a Protic Solvent in Moderation: In some cases, a small amount of a protic solvent can help to protonate the initially formed 1,2-adduct, allowing it to revert to the starting materials and eventually form the more stable 1,4-adduct.
Visualization: 1,2- vs. 1,4-Addition Pathways
Caption: Competing pathways in nucleophilic addition to an enone.
II. Robinson Annulation: Troubleshooting Guide
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[5] this compound can act as the Michael acceptor in this sequence.
FAQ 3: My Robinson annulation is failing at the cyclization step, and I'm isolating the Michael adduct. What's going wrong?
Answer:
The failure of the intramolecular aldol condensation following a successful Michael addition is a common hurdle.[6] This is often due to:
-
Unfavorable Ring Size: The reaction strongly favors the formation of stable five- or six-membered rings.[7] If the Michael adduct's structure would lead to a strained smaller or a large, entropically disfavored ring, cyclization will be difficult.
-
Enolate Formation Issues: The base must be able to generate an enolate from the Michael adduct to initiate the intramolecular aldol reaction. Steric hindrance around the α-protons can prevent this.
-
Reversibility of the Aldol Addition: The initial aldol addition is often reversible. If the subsequent dehydration to the enone is slow, the equilibrium may favor the open-chain dicarbonyl compound.
Troubleshooting Protocol:
-
Confirm the Structure of the Michael Adduct: Ensure that the Michael addition has occurred as expected and that the resulting dicarbonyl compound has the correct connectivity for the desired cyclization.
-
Adjust Reaction Conditions to Favor Cyclization:
-
Stronger Base/Higher Temperature: If enolate formation is the issue, a stronger base or higher temperature might be necessary to drive the aldol condensation. However, this also increases the risk of side reactions.
-
Promote Dehydration: The dehydration of the aldol adduct to form the conjugated enone is often the thermodynamic driving force for the entire annulation.[8] Using conditions that favor elimination (e.g., azeotropic removal of water with a Dean-Stark trap) can pull the equilibrium towards the desired product.
-
Visualization: Robinson Annulation Workflow
Caption: Key stages of the Robinson annulation process.
III. Alkylation and Other Side Reactions: FAQs
Beyond the primary transformations, several other side reactions can occur, leading to a complex product mixture.
FAQ 4: I'm attempting an α-alkylation, but I'm getting a mixture of C- and O-alkylated products. How can I improve the regioselectivity for C-alkylation?
Answer:
The competition between C- and O-alkylation of the enolate is governed by Hard-Soft Acid-Base (HSAB) theory. The oxygen atom of the enolate is a "hard" nucleophilic center, while the α-carbon is a "soft" nucleophilic center.
-
"Hard" electrophiles (e.g., alkyl halides with highly electronegative leaving groups) tend to react at the hard oxygen center, leading to O-alkylation.
-
"Soft" electrophiles (e.g., alkyl iodides) are more likely to react at the soft carbon center, favoring C-alkylation.
Strategies to Favor C-Alkylation:
| Factor | Condition Favoring C-Alkylation | Rationale |
| Electrophile | Use softer alkylating agents (e.g., R-I > R-Br > R-Cl). | The softer electrophile preferentially interacts with the softer carbon nucleophile. |
| Solvent | Use aprotic, non-polar solvents (e.g., THF, dioxane). | Polar, protic solvents can solvate the oxygen atom of the enolate, hindering O-alkylation. |
| Counter-ion | Use a larger, less coordinating cation (e.g., K⁺, Cs⁺). | A "freer" enolate has more nucleophilic character at the carbon. |
FAQ 5: My reaction mixture is turning dark, and I'm isolating a polymeric material. What is causing this, and how can I prevent it?
Answer:
The α,β-unsaturated carbonyl system in this compound makes it susceptible to polymerization, especially under strongly basic or radical conditions.[9] This is a common issue with enones.
Prevention Strategies:
-
Control Basicity: Use the minimum amount of base necessary to achieve the desired reaction. An excess of a strong base can initiate anionic polymerization.
-
Exclude Oxygen: If radical polymerization is suspected, degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Lower Temperature: Polymerization often has a higher activation energy than the desired reaction. Running the reaction at a lower temperature can help to minimize this side reaction.
FAQ 6: I'm observing hydrolysis of the methyl ester and/or decarboxylation. Under what conditions are these likely to occur?
Answer:
Hydrolysis of the methyl ester to the corresponding carboxylic acid can occur under both acidic and basic conditions, especially with prolonged reaction times or elevated temperatures.[10]
The resulting β-keto acid is susceptible to decarboxylation (loss of CO₂) upon heating.[11][12] This is a concerted pericyclic reaction that proceeds through a cyclic transition state.[13]
Conditions Promoting Hydrolysis and Decarboxylation:
-
Aqueous acidic or basic workups, especially with heating.
-
Prolonged reaction times in the presence of water and acid or base catalysts.
Mitigation Strategies:
-
Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents to prevent hydrolysis.
-
Mild Workup: Use a non-aqueous workup or a rapid, cold aqueous workup to minimize contact time with water.
-
Avoid Excessive Heat: If the β-keto acid is formed, avoid high temperatures to prevent decarboxylation, unless it is the desired transformation.[14]
Visualization: Hydrolysis and Decarboxylation Cascade
Caption: Potential degradation pathway via hydrolysis and decarboxylation.
IV. References
-
Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues of β-Keto Esters in Enzymatic Hydrolysis. Retrieved from
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from
-
Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. Retrieved from [Link]
-
Benchchem. (n.d.). Application Notes and Protocols for the Hydrolysis of Methyl Cyclohexanecarboxylate. Retrieved from
-
Chemistry LibreTexts. (2024, March 17). 23.3: Dehydration of Aldol Products - Synthesis of Enones. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]
-
Wikipedia. (n.d.). Michael reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, February 15). Michael Addition Reaction EXPLAINED [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 11). Robinson Annulation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Benchchem. (n.d.). Application Notes and Protocols: Michael Addition of Nucleophiles to 3-Methylcyclohex-3-en-1-one. Retrieved from
-
PMC. (2024, April 12). Mechanically triggered on-demand degradation of polymers synthesized by radical polymerizations. Retrieved from [Link]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Michael Addition [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mechanically triggered on-demand degradation of polymers synthesized by radical polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purifying Methyl 3-oxocyclohex-1-enecarboxylate by Column Chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of methyl 3-oxocyclohex-1-enecarboxylate via column chromatography. Here, we move beyond basic protocols to address the nuanced challenges and critical thinking required for successful, high-purity isolation of this versatile synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
For routine purification of this compound, silica gel (SiO₂) with a particle size of 230-400 mesh is the standard and most effective choice for flash chromatography.[1] The polar silanol groups on the silica surface interact with the polar ester and ketone functionalities of the target molecule, allowing for separation from less polar impurities.[2] Alumina (Al₂O₃) can be considered if the compound shows instability or degradation on the acidic surface of silica gel.[1][3]
Q2: How do I select the optimal solvent system (mobile phase)?
The selection of the mobile phase is critical and should always be guided by preliminary Thin Layer Chromatography (TLC) analysis.[4] A common and effective solvent system for compounds of moderate polarity like this compound is a mixture of hexanes and ethyl acetate.[5]
The goal is to find a solvent ratio that provides a retention factor (Rf) for the target compound of approximately 0.25 to 0.35.[6]
-
An Rf value in this range ensures that the compound interacts sufficiently with the stationary phase for good separation, without requiring excessively large volumes of solvent, which can lead to band broadening and lower recovery.[7]
-
A higher Rf value may result in co-elution with impurities.[6]
-
A lower Rf value can lead to long elution times and diffuse product bands.[7]
Start by testing a range of hexane:ethyl acetate ratios (e.g., 9:1, 4:1, 3:1) on a TLC plate spotted with the crude reaction mixture.[8]
Q3: Should I use isocratic or gradient elution?
The choice between isocratic and gradient elution depends on the complexity of the crude mixture.[9]
-
Isocratic Elution: (constant solvent composition) is suitable for simple mixtures where the impurities have significantly different polarities from the desired product.[10] It is simpler to set up but can lead to broader peaks for later-eluting compounds.[11]
-
Gradient Elution: (gradually increasing the polarity of the mobile phase) is generally preferred for complex mixtures. It allows for the efficient elution of a wider range of compounds, resulting in sharper peaks, better resolution, and often faster overall purification times.[12][13] For this compound, a shallow gradient of ethyl acetate in hexanes is often a good strategy to separate it from closely related impurities.
Q4: How should I pack the chromatography column?
Proper column packing is essential to avoid issues like channeling and poor separation. The "slurry packing" method is highly recommended for silica gel.[14]
-
Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand.[15]
-
In a separate beaker, prepare a slurry of the required amount of silica gel in the initial, least polar mobile phase.[14]
-
Carefully pour the slurry into the column, gently tapping the side of the column to dislodge any air bubbles and encourage uniform packing.[1]
-
Once the silica has settled, add a protective layer of sand on top to prevent disturbance of the silica bed when adding the sample or mobile phase.[16]
-
Never let the solvent level drop below the top of the silica gel, as this can cause the column to crack, leading to poor separation.[7]
Q5: What is the best way to load my sample onto the column?
There are two primary methods for sample loading: wet loading and dry loading.
-
Wet Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase (or a slightly more polar solvent if necessary for solubility, like dichloromethane) and carefully apply it to the top of the silica gel bed using a pipette.[16] This method is quick but can be problematic if the sample is not very soluble in the mobile phase.
-
Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel (typically 2-3 times the weight of the crude material), and evaporate the solvent to obtain a free-flowing powder.[16] This powder is then carefully added to the top of the packed column. Dry loading is the preferred method for samples with poor solubility in the mobile phase and often results in better separation.[3]
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation | 1. Improper Solvent System: The polarity of the mobile phase may be too high or too low.[17] 2. Column Overloading: Too much sample has been loaded onto the column for the amount of silica gel used. 3. Poor Column Packing: The presence of cracks, channels, or air bubbles in the stationary phase.[17] | 1. Re-optimize the solvent system using TLC to achieve an Rf of 0.25-0.35 for the target compound.[6] 2. Use a larger column with more silica gel (a common rule of thumb is a silica-to-sample mass ratio of 30:1 to 100:1). 3. Repack the column carefully using the slurry method, ensuring a homogenous and crack-free bed.[1] |
| Product Degradation on the Column | 1. Acidic Nature of Silica Gel: this compound, as a β-keto ester, can be sensitive to the acidic silanol groups on the silica surface, potentially leading to hydrolysis or other side reactions.[3][18] 2. Prolonged Residence Time: The compound remains on the column for too long. | 1. Deactivate the silica gel by adding a small amount of a neutralizer like triethylamine (~1%) to the mobile phase.[5] Alternatively, consider using a less acidic stationary phase like alumina.[3] 2. Increase the polarity of the mobile phase to expedite elution once separation from less polar impurities is achieved. |
| Low or No Product Recovery | 1. Compound is Highly Polar: The chosen mobile phase may be too non-polar to elute the compound. 2. Compound Degradation: As described above.[3] 3. Incomplete Elution: The column run was stopped prematurely.[17] | 1. After the main elution, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a methanol/dichloromethane mixture) to recover any strongly adsorbed material.[5] 2. Address the potential for degradation as noted above. 3. Continue collecting and analyzing fractions until a TLC analysis confirms that all of the product has been eluted. |
| Irregular Peak Shapes (Tailing or Fronting) | 1. Tailing: Often caused by interactions with active sites on the silica or by sample overloading.[19] 2. Fronting: Can be a result of poor sample solubility in the mobile phase.[19] | 1. For tailing, consider adding a small amount of a modifier like triethylamine to the eluent.[5] Ensure the sample is not overloaded. 2. For fronting, ensure the sample is fully dissolved before loading, or opt for the dry loading technique.[16] |
| High Backpressure | 1. Clogged Frit: The frit at the bottom of the column may be blocked by fine silica particles.[20] 2. Column Packed too Tightly: Excessive pressure was used during packing. 3. Precipitation of Sample: The sample may have precipitated at the top of the column upon contact with the less polar mobile phase. | 1. Ensure the frit is clean before use. If clogging occurs during a run, it may be difficult to resolve without repacking. 2. Pack the column with just enough pressure to create a stable bed.[21] 3. Use the dry loading method to prevent precipitation issues.[3] |
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting common column chromatography issues.
Experimental Protocol: Flash Chromatography Purification
This protocol details a standard procedure for the purification of ~1g of crude this compound.
1. Materials and Preparation:
-
Crude this compound (~1 g)
-
Silica gel (230-400 mesh), ~50 g
-
ACS grade solvents: Hexanes, Ethyl Acetate
-
Glass chromatography column (e.g., 40 mm diameter)
-
TLC plates (silica gel coated), TLC tank, UV lamp
-
Collection vessels (test tubes or flasks)
-
Sand (washed)
-
Glass wool or cotton
2. Mobile Phase Selection:
-
Prepare several small samples of hexanes:ethyl acetate mixtures (e.g., 9:1, 4:1, 3:1).
-
Spot the crude mixture on a TLC plate and develop it in one of the solvent systems.
-
Visualize the plate under a UV lamp.
-
Adjust the solvent ratio until the desired product spot has an Rf value of ~0.3.[7] For this compound, a system of 3:1 or 4:1 hexanes:ethyl acetate is a good starting point.[22]
3. Column Packing:
-
Insert a small plug of glass wool into the bottom of the column.
-
Add a ~1 cm layer of sand.
-
In a beaker, make a slurry of ~50 g of silica gel in ~150 mL of the initial, least polar mobile phase (e.g., 9:1 hexanes:ethyl acetate).
-
Pour the slurry into the column. Use a funnel to prevent spillage.
-
Gently tap the column to settle the silica and remove air bubbles.[15]
-
Open the stopcock to drain some solvent, which helps in uniform packing. Do not let the solvent level go below the silica bed.
-
Once the silica is settled, add a ~1 cm layer of sand to the top.
-
Drain the excess solvent until the level is just at the top of the sand layer.
4. Sample Loading (Dry Loading Recommended):
-
Dissolve the ~1 g of crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add ~2-3 g of silica gel to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the column.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (hence "flash" chromatography).
-
Begin collecting fractions. The size of the fractions will depend on the column size and separation quality (e.g., 20 mL fractions).
-
Monitor the elution process by periodically spotting collected fractions on TLC plates.
-
If using a gradient, start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent (ethyl acetate). For example, start with 10% ethyl acetate in hexanes, then move to 20%, 30%, etc.[9]
6. Product Isolation:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
References
- Hawach. (2025, February 11).
- CommonOrganicChemistry.com. Running a Silica Gel Column.
- Kennepohl, D., et al. (2012, June 5). Tips and Tricks for the Lab: Column Packing. ChemistryViews.
- Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns.
- Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
- Davis, R. (2017, June 15).
- Chemistry For Everyone. (2025, February 5).
- University of Rochester, Department of Chemistry.
- Buchi. (n.d.).
- Biotage. (2023, January 23).
- The Royal Society of Chemistry. (n.d.).
- Sigma-Aldrich. (n.d.).
- Dolan, J. W. (2014, August 22). Retaining Polar Compounds. LCGC Europe.
- Waters Blog. (2025, June 18).
- Biotage. (2023, January 24).
- JoVE. (2025, June 19).
- The Royal Society of Chemistry. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- Danaher Life Sciences. (n.d.). Isocratic vs Gradient Elution: Which to Choose for Your HPLC Needs?.
- ResearchGate. (2019, April 10).
- ResearchGate. (2015, June 18).
- uHPLCs. (2025, January 11). Isocratic vs Gradient Elution: Which to Choose for Your HPLC Needs?.
- Phenomenex. (2025, May 23). Isocratic Vs.
- Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide.
- The Royal Society of Chemistry. (n.d.).
- Chemistry For Everyone. (2025, January 16).
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- ResearchGate. (2025, August 7).
- Kennepohl, D., et al. (2012, July 3). Tips and Tricks for the Lab: Column Choices. ChemistryViews.
- uHPLCs. (2024, May 5). 5 Troubleshooting Common HPLC Column Problems and Solutions.
- Phenomenex. (n.d.). Troubleshooting Guide.
- Common Organic Chemistry. (n.d.).
- Benchchem. (n.d.).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
- Santa Cruz Biotechnology. (n.d.).
- ResearchGate. (2025, August 7).
- The Royal Society of Chemistry. (n.d.).
- The Royal Society of Chemistry. (2022, August 3). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid.
- Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity and Stability of 3-Methylcyclohex-3-en-1-one.
- Sigma-Aldrich. (n.d.).
- PubChem. (n.d.).
- Reddit. (n.d.).
- PubChem. (n.d.).
- SIELC Technologies. (2018, May 16).
Sources
- 1. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 2. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
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- 11. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
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- 22. rsc.org [rsc.org]
Preventing polymerization of vinyl ketones in reactions with Methyl 3-oxocyclohex-1-enecarboxylate
Here is the technical support guide for preventing polymerization of vinyl ketones in reactions with Methyl 3-oxocyclohex-1-enecarboxylate:
Topic: Preventing Polymerization of Vinyl Ketones in Reactions with this compound
Audience: Researchers, scientists, and drug development professionals.
From the desk of the Senior Application Scientist:
Welcome to the technical support guide. The conjugate addition of nucleophiles to vinyl ketones is a powerful tool for carbon-carbon bond formation, notably in constructing complex carbocyclic frameworks like those found in Robinson annulation sequences. However, the high reactivity of vinyl ketones, particularly their pronounced tendency to polymerize, often leads to failed reactions, low yields, and difficult purifications. This guide is designed to provide you with a deeper mechanistic understanding and actionable, field-proven protocols to overcome these challenges. We will move beyond simple procedural steps to explain the chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific substrates.
Section 1: Understanding the Core Challenge: Desired Reaction vs. Side Reaction
The reaction between the enolate of this compound (the Michael donor) and a vinyl ketone (the Michael acceptor) is intended to form a 1,5-dicarbonyl compound via a Michael (1,4-conjugate) addition.[1][2] However, under the very basic conditions required to generate the enolate, the vinyl ketone monomer is highly susceptible to polymerization.[3][4]
Vinyl ketones can polymerize through multiple pathways, primarily radical and anionic mechanisms.[5] The basic reaction conditions for the Michael addition create an environment ripe for anionic polymerization, where the enolate or the base itself can act as an initiator. Furthermore, trace impurities or exposure to light and heat can trigger radical polymerization.[5][6] Your primary challenge is to favor the kinetics of the intermolecular Michael addition over the competing, and often faster, polymerization pathway.
Caption: Competing reaction pathways in the Michael addition.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during this reaction.
Q1: My reaction mixture solidified or turned into an intractable gum. What happened?
A1: This is the classic sign of runaway polymerization of the vinyl ketone. The rate of polymerization far exceeded the rate of Michael addition. This typically occurs due to one or more of the following factors:
-
High Temperature: Polymerization is often exothermic and thermally initiated. Lack of adequate temperature control will accelerate this side reaction.
-
High Concentration of Vinyl Ketone: Adding the vinyl ketone all at once creates a high monomer concentration, favoring polymerization.
-
Impure Reagents: Peroxides or other radical initiators in unpurified vinyl ketone or solvents can trigger radical polymerization. Commercial vinyl ketones are often shipped with stabilizers that must be removed before use.[7]
-
Aggressive Base Addition: Adding the base to the vinyl ketone directly will almost certainly cause immediate polymerization.
Q2: The yield of my Michael adduct is very low, but I don't see significant polymer. Where did my material go?
A2: Low yield without obvious polymerization can be more subtle. Consider these possibilities:
-
Inefficient Enolate Formation: The base you are using may not be strong enough to fully deprotonate the this compound, leading to a low concentration of the active nucleophile.
-
Reverse Michael Reaction: The Michael addition is a reversible reaction.[8] If the product is unstable under the reaction conditions or during workup, the equilibrium may shift back toward the starting materials.
-
Competing 1,2-Addition: While less common for stabilized enolates, direct attack at the carbonyl carbon of the vinyl ketone (1,2-addition) can occur, leading to an aldol-type product that may be unstable.[9]
-
Proton Transfer: The product enolate formed after the initial addition must be protonated during workup. If the starting Michael donor is more acidic than the product, the product enolate can deprotonate the starting material, stalling the catalytic cycle if a substoichiometric amount of base is used.
Q3: How do I properly handle and purify methyl vinyl ketone (MVK) before my reaction?
A3: Commercial MVK is stabilized with inhibitors like hydroquinone and acetic acid to prevent polymerization during storage.[3][10] These must be removed immediately before use.
-
Purification: The most reliable method is distillation under reduced pressure. It is crucial to keep the distillation temperature low. MVK boils at 80-81 °C at atmospheric pressure, so a vacuum distillation is much safer.[3]
-
Drying: Dry the MVK over anhydrous potassium carbonate or sodium sulfate before distillation.[7][11]
-
Handling: Use the freshly distilled MVK immediately. It is a potent lachrymator and should be handled in a well-ventilated fume hood.[11] Do not store purified, unstabilized MVK.
Q4: Should I add a polymerization inhibitor to my reaction mixture?
A4: While it seems counterintuitive to add an inhibitor to a reaction, adding a small amount of a radical inhibitor can be beneficial. The Michael addition proceeds via an anionic (nucleophilic) mechanism, while the most aggressive polymerization pathway is often radical-initiated. A radical inhibitor will not interfere with the desired reaction but will quench stray radicals that could initiate polymerization.
-
Recommended Inhibitor: Hydroquinone or Butylated Hydroxytoluene (BHT) are excellent choices. They are effective radical scavengers.
-
When to Add: Add the inhibitor to the vinyl ketone immediately after it has been purified.
Section 3: Recommended Protocols & Methodologies
Success in this reaction hinges on careful control of reagents and conditions. The following protocol is designed to maximize the yield of the Michael adduct.
3.1: Reagent Preparation and Handling
-
Vinyl Ketone Purification:
-
Dry the commercial vinyl ketone (e.g., MVK) over anhydrous K₂CO₃ for 30 minutes.
-
Set up a vacuum distillation apparatus. Crucially, do not use a closed system.
-
Add a radical inhibitor (a few crystals of hydroquinone) to the receiving flask.
-
Distill the MVK under reduced pressure, keeping the bath temperature below 40 °C.
-
Use the freshly distilled, colorless MVK immediately.
-
-
Solvent and Reagents:
-
Use anhydrous solvents. THF or toluene are good choices.
-
Ensure the this compound is pure and dry.
-
Use a strong, non-nucleophilic base like LDA (Lithium diisopropylamide) for kinetic enolate formation or a base like sodium methoxide for thermodynamic conditions.[1]
-
3.2: Optimized Reaction Protocol (Kinetic Conditions)
This protocol prioritizes the rapid, irreversible formation of the Michael adduct by using a pre-formed lithium enolate.
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel under a positive pressure of nitrogen.
-
Enolate Formation:
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.05 eq) dropwise, keeping the internal temperature below -70 °C.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
-
Michael Addition:
-
Add the freshly distilled vinyl ketone (1.1 eq) to the dropping funnel.
-
Add the vinyl ketone dropwise to the cold enolate solution over 30-60 minutes. Maintain a constant internal temperature of -78 °C. The slow addition is critical to keep the instantaneous concentration of the vinyl ketone low.
-
-
Quench and Workup:
-
After the addition is complete, stir the reaction at -78 °C for an additional 1-2 hours.
-
Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Proceed with a standard aqueous workup and extraction (e.g., with ethyl acetate), followed by drying, solvent removal, and purification by column chromatography.
-
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Explain the step-by-step mechanism of the Michael addition reaction betwe.. [askfilo.com]
- 3. Methyl vinyl ketone (stabilised) for synthesis 78-94-4 [sigmaaldrich.com]
- 4. Solved C. Methyl vinyl ketone which is commonly used for the | Chegg.com [chegg.com]
- 5. Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reddit.com [reddit.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Methyl vinyl ketone, tech. 90%, stab. 25 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. US1967225A - Process for the manufacture of methyl vinyl ketone - Google Patents [patents.google.com]
Technical Support Center: Optimizing Michael Additions with Methyl 3-oxocyclohex-1-enecarboxylate
Welcome to the technical support center for optimizing the Michael addition with Methyl 3-oxocyclohex-1-enecarboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and enhance this crucial C-C bond-forming reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and innovate in your own work.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common inquiries regarding the Michael addition reaction involving cyclic enones.
Q1: What is the fundamental mechanism of a base-catalyzed Michael addition?
The Michael addition, or conjugate 1,4-addition, is a cornerstone reaction for forming carbon-carbon bonds in a mild and efficient manner.[1] The base-catalyzed mechanism proceeds through three primary steps:
-
Enolate Formation: A base removes an acidic α-hydrogen from the Michael donor (e.g., a β-ketoester or malonate) to generate a resonance-stabilized nucleophile called an enolate.[2][3]
-
Nucleophilic Attack: The enolate attacks the β-carbon of the α,β-unsaturated acceptor (in this case, this compound).[1] This attack is favored due to orbital considerations, forming a new C-C bond and a new enolate intermediate.[1][2]
-
Protonation: The newly formed enolate is protonated by the conjugate acid of the base, the solvent, or another proton source to yield the final 1,5-dicarbonyl product, regenerating the catalyst in the process.[2]
Caption: Base-catalyzed Michael addition mechanism.
Q2: What are the best nucleophiles (Michael donors) to use with this acceptor?
The most effective Michael donors are "soft" or resonance-stabilized nucleophiles.[4] This property ensures they preferentially attack the "soft" electrophilic β-carbon of the enone system.[5] Using donors with two electron-withdrawing groups enhances the acidity of the α-hydrogen, allowing for the use of milder bases and improving reaction efficiency.[6]
| Michael Donor Class | Specific Examples | Suitable Bases |
| β-Dicarbonyls | Diethyl malonate, Acetylacetone | K₂CO₃, Et₃N, DBU |
| β-Ketoesters | Ethyl acetoacetate | NaOEt, KOtBu |
| Nitroalkanes | Nitromethane, Nitroethane | DBU, TMG |
| Cyanides | Diethylaluminum cyanide, TMSCN | Lewis Acid catalysis |
| Thiols | Thiophenol, Benzyl mercaptan | Et₃N, NaOH |
| Amines (Aza-Michael) | Aniline, Benzylamine | Often catalyst-free or weak acid |
Q3: My reaction is giving a mix of 1,4- and 1,2-addition products. How do I favor the desired 1,4-addition?
Competition between 1,4- (conjugate) and 1,2- (direct carbonyl) addition is a common challenge. The outcome is governed by the principle of Hard and Soft Acids and Bases (HSAB).[5]
-
1,4-Addition (Michael): Favored by soft nucleophiles (e.g., enolates, Gilman cuprates, thiols) and thermodynamic control (higher temperatures, longer reaction times).[4][5][7]
-
1,2-Addition: Favored by hard nucleophiles (e.g., Grignard reagents, organolithiums) and kinetic control (low temperatures, rapid reaction).[5][6]
To enhance 1,4-regioselectivity:
-
Choose a Soft Nucleophile: Use a resonance-stabilized donor like a malonic ester instead of a highly reactive organometallic reagent.[6]
-
Control the Temperature: While low temperatures can sometimes be irreversible, running the reaction at room temperature or slightly elevated temperatures can favor the more thermodynamically stable 1,4-adduct.[8]
-
Use a Lewis Acid: A strong Lewis acid like B(C₆F₅)₃ can coordinate to the carbonyl oxygen, enhancing the electrophilicity of the β-carbon and promoting the 1,4-pathway.[9]
Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Problem: My reaction yield is extremely low or fails to proceed.
Potential Cause 1: Inappropriate Base Selection The base must be strong enough to deprotonate the Michael donor but not so basic that it promotes side reactions like self-condensation or polymerization.[10] The pKa of your donor's α-hydrogen is the critical parameter.
-
Solution: If using a weak donor (e.g., a simple ketone), a stronger base like LDA or NaH may be necessary. For highly acidic donors like malonates, a weaker base like K₂CO₃ or Et₃N is often sufficient and provides better control.[6] Always ensure the base is used in catalytic amounts if the product is less acidic than the starting donor, allowing for proton transfer to regenerate the enolate.[1]
Potential Cause 2: Catalyst Deactivation or Incompatibility Lewis acid catalysts can be deactivated by trace amounts of water.[8] Organocatalysts may have specific solvent or additive requirements to maintain their catalytic cycle.
-
Solution: Ensure all glassware is oven-dried and reagents/solvents are anhydrous when using moisture-sensitive catalysts like Lewis acids. For organocatalytic systems, consult the literature for optimal conditions, as additives can significantly impact performance.[11]
Potential Cause 3: Reversibility of the Reaction The Michael addition can be reversible, especially if the final product is sterically hindered or if the generated enolate intermediate is very stable.
-
Solution: Try running the reaction at a lower temperature to make the reaction irreversible.[1] Alternatively, if the product enolate is stable, it can be trapped with a pendant electrophile in a tandem reaction sequence.[1]
Caption: Troubleshooting decision tree for low reaction yield.
Problem: I'm attempting an asymmetric version, but the enantiomeric excess (ee) is poor.
Potential Cause 1: Suboptimal Catalyst or Solvent Enantioselectivity is highly sensitive to the catalyst's structure and the reaction environment.[12] The solvent can influence the conformation of the catalyst-substrate transition state.
-
Solution: Systematic Screening. A screening approach is essential for optimizing asymmetric reactions.[11]
-
Catalyst Screening: Test a range of catalysts from different classes (e.g., cinchona alkaloids, proline derivatives, chiral Lewis acids).[13][14]
-
Solvent Screening: With the best catalyst, screen a panel of solvents with varying polarities (e.g., Toluene, THF, CH₂Cl₂, Dioxane, EtOH).[11]
-
Temperature Optimization: Reaction temperature dramatically affects enantioselectivity. Test a range from -78 °C to room temperature. Lower temperatures often enhance selectivity.
-
Potential Cause 2: Interference from Additives or Water Acidic or basic impurities can disrupt the catalytic cycle or create competing achiral pathways. Water can interfere with hydrogen bonding interactions crucial for stereocontrol in many organocatalytic systems.[15]
-
Solution: Use highly pure, anhydrous reagents and solvents. Sometimes, the addition of a specific co-catalyst or additive (like an acid or a salt) is required to achieve high enantioselectivity.[16] For instance, LiClO₄ has been shown to improve stereoselectivity in certain amine-catalyzed reactions.[16]
| Parameter to Optimize | Experimental Approach | Rationale |
| Chiral Catalyst | Screen 3-5 catalysts of different structural classes. | The catalyst's steric and electronic properties create the chiral environment. No single catalyst works for all substrates.[14] |
| Solvent | Test non-polar (Toluene), polar aprotic (THF, DCM), and sometimes polar protic (EtOH) solvents. | The solvent affects catalyst solubility and the stability of the transition state, directly impacting the energy difference between diastereomeric pathways.[11] |
| Temperature | Evaluate reaction at RT, 0 °C, -20 °C, and -78 °C. | Lowering the temperature increases the energy difference (ΔΔG‡) between the two stereochemical pathways, often leading to higher ee. |
| Additives | If using organocatalysts, test with/without a weak acid/base co-catalyst. | Additives can assist in proton transfer, enamine/iminium formation, or help organize the transition state through hydrogen bonding.[15] |
Problem: I am observing significant side products.
Potential Cause 1: Polymerization of the Michael Acceptor α,β-Unsaturated systems, especially under strongly basic or Lewis acidic conditions, can polymerize.
-
Solution: Use milder reaction conditions. A weaker base or a less active Lewis acid might prevent polymerization while still promoting the desired reaction.[10] Adding the Michael acceptor slowly to the solution of the generated enolate can also help by keeping its instantaneous concentration low.
Potential Cause 2: Self-Condensation of the Michael Donor If the Michael donor can react with itself (e.g., an aldol or Claisen condensation), this can be a competitive pathway.
-
Solution: This is often an issue of reaction conditions. Generate the enolate at a low temperature before adding the Michael acceptor. Choosing a base that selectively deprotonates the donor without promoting self-reaction is key. The Stork enamine synthesis is a classic strategy to avoid the harsh basic conditions that lead to self-condensation of ketones.[17]
Experimental Protocols
General Protocol for a Base-Catalyzed Michael Addition
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the Michael donor (1.2 equivalents) and the anhydrous solvent (e.g., THF, 0.2 M).
-
Enolate Formation: Cool the solution to the desired temperature (e.g., 0 °C). Add the base (e.g., NaH, 1.1 equivalents for stoichiometric or K₂CO₃, 0.1 equivalents for catalytic) portion-wise and stir for 30 minutes.
-
Addition: Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to stir at the specified temperature until TLC or LC-MS analysis indicates consumption of the starting material.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., EtOAc). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: General experimental workflow for Michael addition.
References
-
Wikipedia. Michael addition reaction. [Link]
-
Pellissier, H. (2020). Base‐catalysed Michael addition reactions. In The Catalysis of the Michael Addition Reaction. Wiley. [Link]
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Cram, D. J., & Elhafez, F. A. A. (1969). Quantitative aspects of base-catalyzed Michael addition: Mechanistic study of structural and medium effects on rate. Canadian Journal of Chemistry, 47(11), 1965-1974. [Link]
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BYJU'S. Michael Addition Mechanism. [Link]
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All Chemistry. (2024). Michael Addition Reaction | Mechanism, Examples and Applications. YouTube. [Link]
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Liu, Y.-k., Ma, C., Jiang, K., Liu, T.-Y., & Chen, Y.-C. (2009). Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation. Organic Letters, 11(13), 2848–2851. [Link]
-
Wang, W., Li, H., & Wang, J. (2012). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Advances, 2(15), 6291. [Link]
-
Feu, K., de la Torre, A. F., Silva, S., & Paixão, M. W. (2014). Optimization of reaction conditions: solvent and additive studies. ResearchGate. [Link]
-
ResearchGate. Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine-based benzoyl thiourea catalyst. [Link]
-
Lund University Publications. (2023). Michael additions utilizing transition-metal-catalysts, Scope and limitations. [Link]
-
Macmillan Group. (2001). Enantioselective Michael Additions in Natural Products Synthesis. [Link]
-
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
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Dong, J., Hua, M., & Wang, G. (2017). B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. Organic Letters, 19(11), 2853–2856. [Link]
-
Wang, Y., et al. (2020). A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. Molecules, 25(22), 5484. [Link]
-
ResearchGate. Lewis acids FeCl3 and RuCl3 in the aza-Michael addition. [Link]
-
Ibarra, I. A., et al. (2017). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 22(12), 2038. [Link]
-
Tuten, B. T., et al. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Polymer Chemistry, 8(4), 654-666. [Link]
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ResearchGate. Catalyst screening and Michael addition optimization. [Link]
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Buchler GmbH. Enantioselective Michael Addition. [Link]
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Chemistry Steps. Michael Addition Reaction Mechanism. [Link]
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Filo. (2025). Problems on Conjugate (Michael) Additions and Related Syntheses. [Link]
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ResearchGate. Asymmetric michael addition reaction. [Link]
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Organic Chemistry Portal. Michael Addition. [Link]
-
Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]
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Kim, M., & Kim, S. (2022). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules, 27(19), 6296. [Link]
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ResearchGate. (2023). Michael addition reaction and its examples. [Link]
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Organic Chemistry Tutor. Michael Addition. [Link]
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Singh, V. K., & S., S. (2002). Catalytic, enantioselective Michael addition reactions. Arkivoc, 2002(7), 167-196. [Link]
-
Mecerreyes, D., et al. (2018). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. Polymer Chemistry, 9(1), 73-82. [Link]
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Stability and proper storage conditions for Methyl 3-oxocyclohex-1-enecarboxylate
Welcome to the technical support center for Methyl 3-oxocyclohex-1-enecarboxylate (CAS No. 54396-74-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and proper storage of this versatile chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
I. Compound Overview and Stability Profile
This compound is a cyclic β-keto ester, a class of compounds known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds.[1] Its structure, featuring both a ketone and an ester functional group, makes it susceptible to certain degradation pathways. Understanding these is crucial for maintaining its purity and reactivity.
Key Chemical Properties:
| Property | Value | Source |
| CAS Number | 54396-74-6 | [2] |
| Molecular Formula | C8H10O3 | [3] |
| Molecular Weight | 154.16 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 95-100 °C at 1.6 Torr | [3] |
| Density | ~1.169 g/cm³ | [3] |
Inherent Instability: Keto-Enol Tautomerism
A key characteristic of β-keto esters is their existence in a state of equilibrium between the keto and enol forms, a phenomenon known as keto-enol tautomerism.[5][6][7] While the keto form is generally more stable for simple ketones, the enol form of β-dicarbonyl compounds can be significantly stabilized by intramolecular hydrogen bonding and conjugation.[7]
This equilibrium is dynamic and can be influenced by solvent, temperature, and the presence of acids or bases.[7][8] For this compound, the enol form is a resonance-stabilized system that can impact its reactivity and spectral characterization.
Caption: Workflow for monitoring stability via ¹H NMR.
IV. Safe Handling and Personal Protective Equipment (PPE)
As a matter of good laboratory practice, appropriate personal protective equipment should always be worn when handling this compound.
-
Eye/Face Protection: Wear tightly fitting safety goggles. [9]* Skin Protection: Handle with gloves and wear appropriate protective clothing. [9]* Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. [9]* General Hygiene: Wash hands thoroughly after handling. [10] In case of accidental exposure, follow standard first-aid measures and consult the Safety Data Sheet (SDS). [9][11]
V. References
-
LookChemicals. (n.d.). 54396-74-6,METHYL 3-OXO-CYCLOHEX-1-ENECARBOXYLATE. Retrieved from [Link]
-
LookChem. (n.d.). METHYL 3-OXO-CYCLOHEX-1-ENECARBOXYLATE manufacturers and suppliers in india. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 8.1: Keto-Enol Tautomerism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023). Keto-Enol Tautomerism. [Video]. YouTube. Retrieved from [Link]
-
Capon, B., & Rycroft, F. J. (1978). Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Journal of the Chemical Society, Perkin Transactions 2, (7), 917-923.
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-oxocyclohex-3-ene-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-oxocyclopent-1-enecarboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Mastering β-keto esters. Retrieved from [Link]
-
Ragavan, R. V., Kumar, K. M., Vijayakumar, V., Sarveswari, S., Ramaiah, S., Anbarasu, A., ... & Kumari, N. S. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 1-12.
-
ChemistNATE. (2015). Beta Keto esters - Alkylating Ketones in NaOEt. [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 1-methyl-3-oxocyclohexanecarboxylate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-(4-methyl-3-cyclohexen-1-yl) ethanone, 6090-09-1. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1-methylcyclohex-3-ene-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl cyclohex-1-ene-1-carboxylate. Retrieved from [Link]
-
precisionFDA. (n.d.). METHYL 1-METHYLCYCLOHEX-3-ENE-1-CARBOXYLATE. Retrieved from [Link]
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Technical Support Center: Identification of Impurities in Methyl 3-oxocyclohex-1-enecarboxylate by GC-MS
Welcome to the technical support center for the analysis of methyl 3-oxocyclohex-1-enecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying impurities in this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. Our approach is rooted in scientific principles and practical, field-proven insights to ensure the integrity and reliability of your analytical results.
Introduction
This compound is a versatile intermediate in organic synthesis. Its purity is critical for the successful synthesis of downstream products, including active pharmaceutical ingredients. GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it an ideal method for analyzing the purity of this compound. However, the analysis of β-keto esters like this one can present unique challenges, including potential thermal degradation, keto-enol tautomerism, and the presence of structurally similar impurities.[1][2][3] This guide will equip you with the knowledge to overcome these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the GC-MS analysis of this compound.
Q1: What are the likely impurities I should expect in my sample of this compound?
A1: Impurities can originate from the starting materials, side reactions during synthesis, or degradation of the product. Common impurities may include:
-
Unreacted Starting Materials: Such as precursors used in the synthesis of the cyclohexanone ring or in the esterification step.
-
Byproducts from Side Reactions: These can include isomers, products of over-alkylation or condensation reactions.
-
Solvent Residues: Residual solvents from the reaction or purification steps.
-
Degradation Products: The compound may degrade under certain conditions (e.g., high temperature, presence of acid or base), leading to the formation of various byproducts.
Q2: What is the expected mass spectrum for pure this compound?
A2: The mass spectrum of this compound (molecular weight: 154.16 g/mol ) will show a characteristic fragmentation pattern under electron ionization (EI).[4] While the molecular ion peak ([M]⁺) at m/z 154 may be observed, β-keto esters can undergo significant fragmentation.[1][3][5][6] Expect to see prominent fragment ions resulting from cleavages alpha to the carbonyl groups and McLafferty rearrangements.[1][3][5]
Q3: I am observing two closely eluting peaks with very similar mass spectra. What could be the cause?
A3: This is a classic issue when analyzing β-keto esters and is often due to the presence of keto-enol tautomers.[2][7] this compound can exist in equilibrium between its keto and enol forms. These tautomers can sometimes be separated on a GC column, leading to two distinct peaks. The interconversion between the two forms on the column can also lead to peak broadening or a "camel saddle" shape where the baseline does not return to zero between the peaks.[7]
Q4: Is derivatization necessary for the analysis of this compound?
A4: While not always mandatory, derivatization can be a powerful tool to improve the chromatographic behavior of this compound and its potential impurities.[8][9] Derivatization, such as silylation, can "lock" the molecule in its enol form, preventing on-column tautomerization and resulting in a single, sharp peak.[7] This can significantly improve peak shape, sensitivity, and reproducibility.[8][9]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the GC-MS analysis of this compound.
Problem 1: No Peaks or Very Low Signal Intensity
This is a frustrating but common issue that can often be resolved by systematically checking the instrument and sample preparation.[10][11]
Potential Causes & Solutions:
-
Sample Concentration is Too Low:
-
Verify Concentration: Double-check your sample dilution calculations.
-
Concentrate the Sample: If appropriate for your sample matrix, consider a gentle evaporation step to concentrate the sample.
-
-
Injector Problems:
-
Syringe Issue: The autosampler syringe may be clogged or not drawing the sample correctly. Manually inspect the syringe and perform a rinse.[11]
-
Septum Leak: A cored or leaking septum can lead to sample loss. Replace the septum.[11]
-
Incorrect Injection Parameters: For splitless injections, ensure the split vent is closed for an adequate amount of time to allow for complete transfer of the analyte to the column.[10]
-
-
Mass Spectrometer Issues:
Logical Troubleshooting Flow for "No Peaks"
Caption: A step-by-step guide to diagnosing the cause of no or low signal.
Problem 2: Peak Tailing
Peak tailing can compromise resolution and integration accuracy, making it difficult to quantify impurities.[12]
Potential Causes & Solutions:
-
Active Sites in the System:
-
Poor Chromatography Conditions:
-
Incompatible Solvent: Injecting a polar sample in a non-polar solvent onto a non-polar column can cause peak distortion. Ensure solvent compatibility.[14]
-
Temperature Too Low: If the inlet or column temperature is too low, the analyte may not vaporize efficiently, leading to tailing. Increase the inlet temperature, but do not exceed the column's maximum operating temperature.[10]
-
-
Keto-Enol Tautomerism: As mentioned in the FAQs, on-column interconversion of tautomers can cause peak tailing.[7]
Problem 3: Presence of Unexpected Peaks (Ghost Peaks)
Unexpected peaks in your chromatogram can be confusing and may be mistaken for impurities.
Potential Causes & Solutions:
-
Carryover from a Previous Injection:
-
Run a Blank: Inject a solvent blank to see if the ghost peaks are still present.
-
Thorough Syringe Wash: Increase the number of syringe washes between injections.
-
-
Contaminated System:
-
Septum Bleed: Pieces of the septum can break off and enter the inlet, causing ghost peaks. Use a high-quality, low-bleed septum.[11]
-
Carrier Gas Impurities: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature ramps. Install or replace gas purifiers.[14]
-
-
Sample Degradation: The analyte may be degrading in the hot injector.
-
Lower Injector Temperature: Reduce the injector temperature to the lowest point that still allows for efficient vaporization.
-
Use a Deactivated Liner: A deactivated inlet liner can minimize interactions that lead to degradation.[12]
-
Experimental Protocols
Recommended GC-MS Parameters
This table provides a starting point for your method development. Optimization will be necessary for your specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) | A non-polar column that provides good general-purpose separation for a wide range of compounds. The "ms" designation indicates low bleed, which is ideal for mass spectrometry.[12] |
| Carrier Gas | Helium at a constant flow of 1 mL/min | An inert gas that provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | High enough to ensure rapid vaporization of the analyte and impurities without causing thermal degradation. |
| Injection Mode | Split (e.g., 50:1) or Splitless | Split mode is suitable for concentrated samples, while splitless mode provides higher sensitivity for trace impurity analysis.[14] |
| Oven Program | Initial: 70 °C, hold 2 min; Ramp: 10 °C/min to 280 °C, hold 5 min | A starting point to achieve good separation of potential impurities with varying volatilities. |
| MS Ion Source | 230 °C | A standard temperature for electron ionization sources. |
| MS Quadrupole | 150 °C | A standard temperature for the quadrupole mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | The standard ionization energy for creating reproducible mass spectra and for library matching. |
| Mass Range | m/z 40-400 | A suitable range to capture the molecular ion and fragment ions of the target compound and expected impurities. |
Workflow for Impurity Identification
The following diagram outlines a systematic workflow for identifying impurities in your sample.
Caption: A systematic workflow for the identification of impurities by GC-MS.
Interpreting Mass Spectra: A Primer
The mass spectrum provides a fingerprint of a molecule. For this compound, key fragmentation pathways to consider are:
-
Loss of the methoxy group (-OCH₃): This would result in a fragment at m/z 123.
-
Loss of the carbomethoxy group (-COOCH₃): This would lead to a fragment at m/z 95.
-
McLafferty Rearrangement: If applicable, this can lead to characteristic fragment ions.[1][3][5]
Common Impurities and Their Expected Mass Fragments
| Compound | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) | Notes |
| This compound | 154.16 | 154 | 123, 95, 67 | The target analyte. |
| Cyclohexanecarboxylic acid | 128.17 | 128 | 111, 83, 55 | A potential starting material impurity. May exhibit poor peak shape without derivatization.[17] |
| Methyl cyclohexanecarboxylate | 142.20 | 142 | 111, 83, 55 | A potential byproduct from over-reduction.[17][18] |
Conclusion
The successful identification of impurities in this compound by GC-MS requires a combination of a robust analytical method, a systematic troubleshooting approach, and a solid understanding of the underlying chemistry. This guide provides the foundational knowledge and practical advice to help you achieve accurate and reliable results in your analyses. Remember that every instrument and sample is unique, so do not hesitate to adapt and optimize these recommendations to fit your specific needs.
References
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- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Item - Methoxime-TMS Derivatization scheme for GC/MS detection of ketoses; tautomers in equilibrium (L-fructose (2b) is an example); Chromatograms of reaction mixture of alditols with three enzymes. - Public Library of Science - Figshare [plos.figshare.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: HPLC and TLC Monitoring of Reactions Involving Methyl 3-oxocyclohex-1-enecarboxylate
Welcome to the technical support center for the analysis of reactions involving Methyl 3-oxocyclohex-1-enecarboxylate. This guide is designed for researchers, scientists, and drug development professionals who utilize Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to monitor chemical transformations of this versatile building block. As a β-keto ester with a conjugated cyclic enone system, this molecule presents unique analytical challenges and opportunities. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your analytical methods.
Frequently Asked Questions (FAQs)
This section addresses common, high-level questions that frequently arise during the analysis of this compound and related structures.
Q1: Is this compound visible under UV light for TLC?
A: Yes. The molecule possesses a conjugated π-system (an α,β-unsaturated ketone) which makes it strongly UV-active.[1][2] On a TLC plate containing a fluorescent indicator (e.g., F₂₅₄), the compound will appear as a dark spot under short-wave UV light (254 nm) because it quenches the plate's fluorescence.[1][2][3] This is the most common and convenient non-destructive method for visualizing this compound.[1]
Q2: What is a good starting solvent system for TLC analysis?
A: A mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate is an excellent starting point. A common initial ratio to try is 70:30 or 80:20 hexanes:ethyl acetate. The ideal solvent system should move all components off the baseline and provide Rf values between 0.15 and 0.85.[4] If your starting material and product polarities are very different, you may need to adjust this ratio significantly.
Q3: My HPLC peaks for this compound are broad and tailing. What is the most likely cause?
A: The most probable cause is on-column keto-enol tautomerism. As a β-keto ester, this compound exists in equilibrium between its keto and enol forms. If the rate of interconversion is slow relative to the chromatographic timescale, it can result in distorted or split peaks.[5] This is a well-documented challenge for the analysis of β-dicarbonyl compounds.[5]
Q4: What is a suitable starting method for reversed-phase HPLC analysis?
A: A good starting point would be:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. The acid helps to suppress the ionization of the enol form and can sharpen peaks.[5]
-
Gradient: Start with a shallow gradient, for example, 30% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λ_max of the enone chromophore (approx. 235-245 nm).
-
Temperature: Start at an elevated temperature, such as 35-40°C, to accelerate tautomer interconversion and improve peak shape.[5]
Q5: How do I properly monitor a reaction's progress using TLC?
A: The standard procedure involves a three-lane spotting pattern on a single TLC plate.[6]
-
Lane 1 (Reference): Spot a dilute solution of your starting material (e.g., this compound).
-
Lane 2 (Co-spot): Spot the starting material reference, and then carefully spot the reaction mixture directly on top of it. This helps to confirm the identity of the starting material spot in the reaction lane.
-
Lane 3 (Reaction Mixture): Spot a small aliquot of your reaction mixture.[6]
As the reaction proceeds, you should observe the spot corresponding to the starting material in Lane 3 diminish in intensity while a new spot for the product appears.[6] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
In-Depth Troubleshooting Guides
This section provides detailed solutions to more complex or persistent problems you may encounter.
TLC Troubleshooting
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Streaking or Tailing Spots | 1. Sample Overload: Too much sample has been applied to the plate.[7][8] 2. Acidic/Basic Compound: The analyte is interacting strongly with the slightly acidic silica gel.[9][10] 3. Inappropriate Solvent: The mobile phase is not suitable for the sample.[8] 4. Sample Impurities: The sample itself contains impurities that are causing the streaking. | 1. Dilute your sample significantly before spotting. Apply the spot multiple times, allowing the solvent to dry in between, to keep the spot size small.[9] 2. Add a small amount of modifier to your mobile phase. For acidic compounds, add ~1% acetic or formic acid. For basic compounds, add ~1% triethylamine.[9][10] 3. Experiment with a different solvent system, potentially with a different polarity or composition. 4. Purify a small amount of the sample before analysis if possible. |
| Rf Value is Too High or Too Low | 1. Incorrect Mobile Phase Polarity: The eluent is either too polar or not polar enough.[9] | 1. If Rf is too low (spots near baseline): Your eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase ethyl acetate in a hexanes/ethyl acetate mixture).[9] 2. If Rf is too high (spots near solvent front): Your eluent is too polar. Decrease the proportion of the polar solvent.[9] |
| No Spots are Visible | 1. Sample Concentration is Too Low: There isn't enough compound to be detected.[8][9] 2. Compound is Not UV-Active: While the starting material is UV-active, a reaction product might not be. 3. Solvent Level Too High: The spotting line was below the solvent level in the developing chamber, washing the sample away.[8][9] | 1. Re-spot the plate multiple times in the same location, allowing it to dry between applications, to concentrate the sample.[8] 2. Use a chemical stain. Dip the plate in a staining solution (e.g., p-anisaldehyde or potassium permanganate) and gently heat to visualize spots.[4] 3. Ensure the solvent level in the chamber is always below the origin line where you spotted your samples.[9] |
This diagram illustrates a logical approach to diagnosing common TLC issues.
Caption: Logical decision tree for troubleshooting common TLC problems.
HPLC Troubleshooting
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Broad, Tailing, or Split Peaks | 1. Keto-Enol Tautomerism: Slow interconversion on the column is the primary suspect for this compound class.[5] 2. Secondary Silanol Interactions: Residual free silanols on the silica backbone interact with the analyte. 3. Column Overload: Injecting too much mass onto the column. 4. Mismatched Solvents: The sample is dissolved in a solvent much stronger than the initial mobile phase.[11] | 1. Increase Temperature: Use a column oven set to 35-50°C to accelerate the kinetics of tautomerization.[5] Adjust pH: Add 0.1% formic acid or trifluoroacetic acid to the mobile phase to promote faster interconversion.[5] 2. Use a modern, end-capped column with high surface coverage. Adding a mobile phase modifier can also help.[12] 3. Reduce the injection volume or dilute the sample. 4. Dissolve and inject the sample in the initial mobile phase whenever possible.[11][12] |
| Drifting Retention Times | 1. Temperature Fluctuations: Lab temperature changes affect viscosity and retention.[13] 2. Mobile Phase Composition Change: Inaccurate pump mixing or solvent evaporation.[13] 3. Column Degradation: Stripping of the bonded phase, often due to extreme pH. | 1. Use a thermostatted column compartment to maintain a constant temperature.[12][13] 2. Prepare fresh mobile phase daily and keep reservoirs capped. Purge the pump system.[14] 3. Ensure mobile phase pH is within the column's recommended range (typically pH 2-8). Use a guard column to protect the analytical column.[12][13] |
| High Backpressure | 1. Column or Frit Blockage: Particulate matter from the sample or mobile phase has clogged the inlet frit. 2. System Blockage: Obstruction in tubing, injector, or guard column. 3. Precipitation: Buffer or sample has precipitated in the system. | 1. Reverse-flush the column (if permitted by the manufacturer) with a compatible solvent. If pressure remains high, the frit may need replacement. 2. Systematically disconnect components (starting from the detector and moving backward) to isolate the source of the blockage.[14] 3. Ensure your mobile phase components are fully miscible and that buffers do not precipitate in high organic concentrations. Filter all samples and mobile phases. |
This diagram outlines a systematic workflow for developing a robust HPLC method for this analysis.
Caption: Systematic workflow for HPLC method development and optimization.
Detailed Experimental Protocols
Protocol 1: General Procedure for TLC Reaction Monitoring
-
Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three tick marks for the spotting lanes (Reference, Co-spot, Reaction).
-
Sample Preparation: Prepare a dilute solution of your starting material in a volatile solvent (e.g., ethyl acetate or dichloromethane). The reaction mixture can often be sampled directly.
-
Spotting: Use a capillary tube to apply a small spot of the starting material solution to the "Reference" and "Co-spot" lanes. Withdraw a small aliquot of the reaction mixture and spot it on the "Reaction" and "Co-spot" lanes. Ensure spots are small and do not overlap. Allow the solvent to fully evaporate.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[2] If other spots are expected or if UV is insufficient, proceed with a chemical stain.
-
Interpretation: Compare the "Reaction" lane to the "Reference" lane to assess the consumption of starting material and the formation of new products.
Protocol 2: Forced Degradation Study for HPLC Method Specificity
To ensure your HPLC method is "stability-indicating," it must be able to separate the intact analyte from any potential degradation products.[15] A forced degradation study is essential for this validation.[15][16]
-
Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in acetonitrile or methanol.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Let stand at room temperature for 2 hours. Neutralize with 1N HCl and dilute as above.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Let stand at room temperature for 4 hours. Dilute as above.
-
Thermal Degradation: Store a solid sample of the compound at 80°C for 24 hours. Prepare a solution as above.
-
Analysis: Inject the untreated stock solution and each of the stressed samples into the HPLC system.
-
Evaluation: The method is considered specific if the main peak for the intact drug is well-resolved from all degradation product peaks that are formed. The peak purity of the analyte peak in the stressed samples should be evaluated using a Diode Array Detector (DAD).
References
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
Chemistry LibreTexts. (2021, August 25). 5.7: Visualizing TLC Plates. [Link]
-
University of Colorado Boulder. (n.d.). TLC Visualization Solutions. [Link]
-
Scribd. (n.d.). TLC Visualization Techniques. [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. [Link]
-
Chromatography Forum. (2010, November 26). beta keto esters by HPLC. [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]
-
ResearchGate. (2013, April 12). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. [Link]
-
LinkedIn. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
-
Bitesize Bio. (2021, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]
-
OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1020. [Link]
-
Mastelf. (2025, January 7). Troubleshooting Common HPLC Problems: Solutions for Better Results. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. silicycle.com [silicycle.com]
- 5. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. microbiozindia.com [microbiozindia.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. silicycle.com [silicycle.com]
- 10. youtube.com [youtube.com]
- 11. mastelf.com [mastelf.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
Scalable synthesis of Methyl 3-oxocyclohex-1-enecarboxylate for industrial applications
Welcome to the technical support center for the scalable synthesis of Methyl 3-oxocyclohex-1-enecarboxylate. This guide is designed for researchers, scientists, and drug development professionals engaged in the industrial production of this versatile intermediate. Here, we address common challenges and frequently asked questions to ensure your success in achieving a robust, efficient, and scalable synthesis.
Introduction to Synthetic Strategies
The industrial synthesis of this compound and its derivatives primarily relies on a few robust and well-established organic reactions. The choice of method often depends on the available starting materials, desired scale, and cost considerations. The most common strategies include:
-
Dieckmann Condensation: An intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[1][2][3][4][5] This is a powerful method for creating five and six-membered rings.
-
Robinson Annulation: A ring-forming reaction that creates a six-membered ring by combining a ketone with a methyl vinyl ketone through a Michael addition followed by an intramolecular aldol condensation.[6][7][8][9][10]
-
Hagemann's Ester Synthesis: A classic method for producing ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate, a related and useful compound.[11][12][13][14]
This guide will focus on troubleshooting the Dieckmann condensation and Robinson annulation as they are highly relevant to the synthesis of the target molecule.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield in Dieckmann Condensation
Question: We are experiencing significantly lower than expected yields for our Dieckmann condensation to produce the cyclic β-keto ester precursor. What are the likely causes and how can we improve the yield?
Answer: Low yields in a Dieckmann condensation at an industrial scale can often be attributed to several factors. Let's break down the potential causes and their solutions.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Ineffective Base | The base is crucial for deprotonating the α-carbon to initiate the cyclization.[2][5] Incomplete deprotonation will result in unreacted starting material. | Ensure the use of a strong, non-nucleophilic base such as sodium hydride (NaH) or sodium ethoxide (NaOEt). Ensure the base is fresh and has been stored under anhydrous conditions. The stoichiometry of the base is critical; a full equivalent is necessary.[5] |
| Intermolecular Condensation | At high concentrations, the enolate of one diester molecule can react with another diester molecule, leading to polymer formation instead of the desired intramolecular cyclization. | Employ high-dilution conditions, especially during the addition of the diester to the base. This can be achieved by slow, controlled addition of the substrate to a large volume of solvent. |
| Presence of Water | Water will quench the strong base and the enolate intermediate, halting the reaction. | Use anhydrous solvents and reagents. Ensure all glassware and reactors are thoroughly dried before use. |
| Reaction Temperature | While some heat may be required to initiate the reaction, excessively high temperatures can promote side reactions and decomposition. | Optimize the reaction temperature. Start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or in-process controls (IPC). |
Workflow for Optimizing Dieckmann Condensation:
Caption: Workflow for optimizing Dieckmann condensation.
Issue 2: Formation of Multiple Products in Robinson Annulation
Question: Our Robinson annulation is yielding a mixture of products, making purification difficult and reducing the overall yield of the desired α,β-unsaturated ketone. How can we improve the selectivity of the reaction?
Answer: The Robinson annulation is a powerful tool, but its tandem nature (Michael addition followed by aldol condensation) can lead to multiple products if not carefully controlled.[6][7][8]
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Polymerization of Methyl Vinyl Ketone (MVK) | MVK is prone to polymerization, especially in the presence of base. This reduces the amount of MVK available for the Michael addition. | Use a precursor for the α,β-unsaturated ketone, such as a β-chloroketone, which generates the MVK in situ.[10] This keeps the steady-state concentration of the enone low and minimizes polymerization. |
| Competing Aldol Reactions | The intermediate dicarbonyl compound can potentially undergo different intramolecular aldol condensations, leading to different ring sizes. | The formation of a six-membered ring is generally favored due to its thermodynamic stability.[9] However, careful control of the base and reaction temperature can further enhance this selectivity. The use of specific catalysts, like proline, has been shown to improve the outcome.[7] |
| Incomplete Dehydration | The final step of the Robinson annulation is the dehydration of the aldol addition product to form the α,β-unsaturated ketone. Incomplete dehydration will result in a mixture of the alcohol and the desired enone. | Ensure sufficient heating and/or the use of an acid or base catalyst to drive the dehydration to completion. |
Visualizing the Robinson Annulation Pathway:
Caption: Key stages of the Robinson annulation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the synthesis of this compound?
A1: When moving from the lab to an industrial scale, several safety aspects become critical:
-
Exothermic Reactions: Both the Dieckmann condensation and Robinson annulation can be exothermic. Ensure the reactor has adequate cooling capacity to manage the heat generated, and consider controlled addition rates of reagents.
-
Handling of Strong Bases: Reagents like sodium hydride (NaH) are highly reactive and flammable. They must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.
-
Flammable Solvents: Many organic solvents used in these syntheses are flammable. Ensure proper grounding of equipment to prevent static discharge and use intrinsically safe equipment in classified areas.
-
Pressure Management: Some reactions may evolve gas (e.g., hydrogen from NaH reacting with trace alcohol). Reactors must be equipped with appropriate pressure relief systems.
Q2: How can we efficiently purify this compound at an industrial scale?
A2: Large-scale purification typically moves away from column chromatography due to cost and solvent usage. Common industrial purification methods include:
-
Distillation: If the product is thermally stable and has a significantly different boiling point from impurities, vacuum distillation is often the most economical and scalable method.
-
Crystallization: If the product is a solid or can be derivatized to a crystalline solid, crystallization can be a highly effective method for achieving high purity.
-
Liquid-Liquid Extraction: A series of extractions with appropriate solvents can be used to remove impurities with different polarities.
Q3: What are the common impurities we might expect, and how can they be minimized?
A3: The impurity profile will depend on the synthetic route chosen.
-
From Dieckmann Condensation:
-
Unreacted starting diester.
-
Polymeric byproducts from intermolecular condensation.
-
Hydrolyzed starting material or product if water is present.
-
Minimized by using anhydrous conditions, high dilution, and ensuring complete reaction.
-
-
From Robinson Annulation:
-
The intermediate 1,5-diketone.
-
The aldol addition product (β-hydroxy ketone).
-
Polymers of methyl vinyl ketone.
-
Minimized by ensuring conditions that favor the complete cyclization and dehydration, and by using MVK precursors.[10]
-
Q4: Can you provide a general, scalable protocol for the Dieckmann condensation?
A4: The following is a generalized protocol that should be optimized for your specific substrate and scale.
Experimental Protocol: Scalable Dieckmann Condensation
-
Reactor Preparation: Ensure a suitable reactor is clean, dry, and inerted with nitrogen.
-
Solvent and Base: Charge the reactor with an anhydrous solvent (e.g., toluene or THF) and a suspension of sodium hydride (1.05 equivalents).
-
Initiation: Add a small amount of absolute ethanol to initiate the reaction if using sodium hydride.
-
Substrate Addition: Slowly add the diester (e.g., dimethyl adipate) to the reactor at a controlled rate, maintaining the temperature between 25-30 °C. The slow addition under high dilution is critical to favor the intramolecular reaction.
-
Reaction: After the addition is complete, heat the mixture to reflux and monitor the reaction by a suitable in-process control (e.g., GC or LC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture and carefully quench by the slow addition of a proton source, such as acetic acid, followed by water.
-
Workup: Separate the organic layer. Wash with brine, and then dry over a suitable drying agent like anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure. The crude β-keto ester can then be purified by vacuum distillation.
References
- Schaefer, J. P., & Bloomfield, J. J. (n.d.).
- Science Info. (2023, August 27).
- Fiveable. (n.d.).
- OpenStax. (2023, September 20). 23.
- Chemistry LibreTexts. (2025, January 19). 23.
- Wikipedia. (n.d.). Hagemann's ester.
- Wikipedia. (n.d.).
- Filo. (2023, November 4).
- ResearchGate. (2025, November 4). (PDF) The use of Hagemann's Esters to prepare highly functionalized phenols and benzenes.
- ResearchGate. (n.d.).
- Master Organic Chemistry. (2018, December 10).
- YouTube. (2018, May 11).
- Organic Chemistry Portal. (n.d.).
- Organic Syntheses. (2018, October 24).
- Semantic Scholar. (n.d.). The use of Hagemann's Esters to prepare highly functionalized phenols and benzenes.
Sources
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- 7. researchgate.net [researchgate.net]
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- 10. Robinson Annulation [organic-chemistry.org]
- 11. Hagemann's ester - Wikipedia [en.wikipedia.org]
- 12. The third and fourth steps in the synthesis of Hagemann’s ester from ethy.. [askfilo.com]
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- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Comparison of Methyl 3-oxocyclohex-1-enecarboxylate and ethyl 3-oxocyclohex-1-enecarboxylate reactivity
A Comparative Guide to the Reactivity of Methyl vs. Ethyl 3-Oxocyclohex-1-enecarboxylate
Executive Summary
Methyl 3-oxocyclohex-1-enecarboxylate and its ethyl analogue are pivotal intermediates in organic synthesis, valued for their dual functionality as β-keto esters and α,β-unsaturated carbonyl systems. While structurally similar, the seemingly minor difference between the methyl and ethyl ester groups imparts subtle yet significant variations in their chemical reactivity. This guide provides an in-depth comparison of these two reagents, grounded in fundamental principles of stereoelectronics and supported by established chemical knowledge. We will dissect their behavior in key synthetic transformations, offering field-proven insights to inform experimental design and reagent selection in research and development settings.
Foundational Physicochemical and Stereoelectronic Properties
The initial point of comparison begins with the intrinsic properties of each molecule. While their electronic environments are nearly identical, the primary differentiator is the steric demand of the ester alkyl group.
Table 1: Physicochemical Properties
| Property | This compound | Ethyl 3-oxocyclohex-1-enecarboxylate |
|---|---|---|
| CAS Number | 54396-74-6[1][2] | 33668-25-6[3][4][5] |
| Molecular Formula | C₈H₁₀O₃[1][2] | C₉H₁₄O₃[4][5] |
| Molecular Weight | 154.16 g/mol [1][2] | 170.21 g/mol [4][5] |
The key to understanding their differential reactivity lies in two main factors:
-
Electronic Effects: The inductive effect, or the donation of electron density through sigma bonds, from a methyl versus an ethyl group is minimally different. Consequently, the electrophilicity of the carbonyl carbon is not significantly altered by this substitution alone.[6]
-
Steric Hindrance: This is the dominant factor. The ethyl group is sterically more demanding than the methyl group. This increased bulk influences the accessibility of adjacent reaction centers, namely the ester carbonyl carbon and the nucleophilic α-carbon of the corresponding enolate.[6][7]
Caption: Factors influencing the relative reactivity.
Comparative Analysis of Reactivity in Key Transformations
The structural differences manifest in the kinetics and, occasionally, the outcomes of common reactions involving these β-keto esters.
Enolate Formation and Nucleophilicity
Both compounds readily form enolates upon treatment with a suitable base. The acidity of the α-hydrogen (at C2) is primarily dictated by the two flanking carbonyl groups, making it readily abstractable.[8][9] The choice of base and reaction conditions can favor either the kinetic or thermodynamic enolate, although for these systems, the doubly-conjugated enolate is significantly stabilized.
The crucial difference is not in the formation of the enolate itself, but in its steric environment. The enolate derived from the ethyl ester presents a more sterically encumbered nucleophilic center, which can impede its reaction with electrophiles.[7][10]
Michael Addition (Conjugate Addition)
In their enolate form, these compounds are excellent Michael donors, adding to α,β-unsaturated systems (Michael acceptors) to form new carbon-carbon bonds.[11][12][13] This reaction is fundamental to building molecular complexity.
-
Mechanism: The reaction proceeds via (1) deprotonation to form the enolate, (2) nucleophilic attack of the enolate at the β-carbon of the Michael acceptor, and (3) protonation of the resulting adduct.[12]
-
Reactivity Comparison: While both are effective, the methyl ester-derived enolate, being less hindered, is expected to react more rapidly, particularly with bulky Michael acceptors. The transition state for the C-C bond formation will be less sterically congested, leading to a lower activation energy. For highly sensitive or sluggish reactions, this compound may therefore provide higher yields or require milder conditions.
Caption: Generalized workflow for the Michael Addition.
α-Alkylation
The direct alkylation of the enolate at the α-carbon is another cornerstone reaction.[14][15] This transformation is highly sensitive to steric effects.
-
Reactivity Comparison: The increased steric bulk of the ethyl group in Ethyl 3-oxocyclohex-1-enecarboxylate can significantly hinder the approach of an alkylating agent (e.g., an alkyl halide). This steric clash leads to a slower SN2 reaction. Consequently, reactions with the ethyl ester may require longer reaction times, higher temperatures, or result in lower yields compared to the methyl ester, especially when using secondary or even bulky primary alkyl halides.[6] For preparing α-dialkylated products, this effect is magnified.
Hydrolysis (Saponification)
The hydrolysis of the ester group, typically under basic conditions (saponification), is a common subsequent step to reveal a carboxylic acid.
-
Mechanism: The reaction proceeds through a nucleophilic acyl substitution mechanism, involving the attack of a hydroxide ion on the ester carbonyl to form a tetrahedral intermediate.
-
Reactivity Comparison: The formation of this crowded tetrahedral intermediate is the rate-determining step. The smaller methyl group of this compound allows for a less hindered approach of the nucleophile, resulting in a faster rate of hydrolysis compared to the ethyl ester.[16][17] While both can be fully hydrolyzed, the methyl ester will typically do so under milder conditions or in a shorter timeframe.
Experimental Protocol: Comparative Michael Addition to Methyl Vinyl Ketone (MVK)
To provide a tangible basis for comparison, the following protocol can be employed to evaluate the reactivity of both esters under identical conditions.
Objective: To compare the reaction rate and yield of the Michael addition of this compound vs. Ethyl 3-oxocyclohex-1-enecarboxylate to MVK.
Materials:
-
This compound
-
Ethyl 3-oxocyclohex-1-enecarboxylate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Methyl vinyl ketone (MVK)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Caption: Standard experimental workflow for comparative analysis.
Procedure:
-
Parallel Reaction Setup: Prepare two identical round-bottom flasks equipped with magnetic stir bars and nitrogen inlets.
-
To Flask A, add this compound (1.0 eq). To Flask B, add Ethyl 3-oxocyclohex-1-enecarboxylate (1.0 eq).
-
Add anhydrous ethanol to each flask to achieve a 0.5 M concentration.
-
Cool both flasks to 0 °C in an ice-water bath.
-
Slowly add a solution of sodium ethoxide (1.1 eq) in ethanol to each flask. Stir the mixtures at 0 °C for 30 minutes to ensure complete enolate formation.
-
Add freshly distilled methyl vinyl ketone (1.2 eq) dropwise to each flask, maintaining the temperature at 0 °C.
-
Allow the reactions to warm to room temperature and monitor their progress by Thin Layer Chromatography (TLC).
-
Data Collection: Record the time required for the complete consumption of the starting material in each reaction.
-
Upon completion, quench each reaction by adding saturated aqueous NH₄Cl.
-
Workup: Transfer the mixtures to separatory funnels and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude products by flash column chromatography. Determine the isolated yield for each reaction and characterize the products by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure of the Michael adduct.
Anticipated Results and Data Summary
Based on the principles of steric hindrance, one would anticipate that the reaction with this compound will proceed faster and potentially give a higher isolated yield.
Table 2: Illustrative Comparative Data for Michael Addition to MVK
| Reagent | Parameter | Expected Outcome | Rationale |
|---|---|---|---|
| This compound | Reaction Time | Shorter (e.g., 2-3 hours) | Less steric hindrance in the transition state allows for faster C-C bond formation.[6] |
| Isolated Yield (%) | Higher (e.g., 85-95%) | Faster, more efficient reaction may lead to fewer side products. | |
| Ethyl 3-oxocyclohex-1-enecarboxylate | Reaction Time | Longer (e.g., 4-6 hours) | Greater steric bulk of the ethyl group slows the rate of nucleophilic attack.[6][7] |
| | Isolated Yield (%) | Lower (e.g., 75-85%) | Slower reaction may be more susceptible to side reactions or incomplete conversion. |
Note: This table presents expected, illustrative data based on established chemical principles. Actual results may vary based on specific experimental conditions.
Conclusion and Recommendations
The choice between Methyl and Ethyl 3-oxocyclohex-1-enecarboxylate is a nuanced decision that should be guided by the specific demands of the planned synthetic transformation.
-
This compound is the reagent of choice when maximum reactivity is desired. It is particularly advantageous in reactions that are sensitive to steric hindrance, such as α-alkylations with bulky electrophiles or Michael additions to sterically demanding acceptors. Its faster reaction kinetics can lead to cleaner reactions, higher yields, and may allow for the use of milder conditions.
-
Ethyl 3-oxocyclohex-1-enecarboxylate remains a highly effective and versatile building block. It is a suitable alternative in many applications, particularly when reacting with smaller, unhindered electrophiles where the difference in reactivity is less pronounced. Practical considerations such as cost, availability, or the physical properties (e.g., crystallinity, boiling point) of downstream intermediates may also make it an attractive choice.
Ultimately, this guide serves to underscore a core principle in organic chemistry: subtle structural changes can have a profound impact on chemical behavior. By understanding the underlying stereoelectronic factors, researchers can make more informed decisions, optimizing reaction conditions and paving the way for more efficient and successful synthetic campaigns.
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A Comparative Guide to Alternative Michael Acceptors to Methyl 3-Oxocyclohex-1-enecarboxylate in Organic Synthesis
For researchers, scientists, and professionals in drug development, the Michael addition reaction is a cornerstone of C-C bond formation, enabling the construction of complex molecular architectures. Methyl 3-oxocyclohex-1-enecarboxylate is a widely utilized Michael acceptor, valued for its bifunctional nature that allows for subsequent intramolecular reactions. However, the landscape of organic synthesis is rich with a variety of Michael acceptors, each offering unique reactivity profiles, steric and electronic properties, and downstream synthetic possibilities. This guide provides an in-depth technical comparison of viable alternatives to this compound, supported by experimental data and protocols to inform your selection of the optimal acceptor for your synthetic strategy.
The Benchmark: Understanding this compound
This compound is a cyclic α,β-unsaturated keto-ester. The presence of both a ketone and an ester group significantly influences its reactivity. The electron-withdrawing nature of these groups polarizes the β-carbon, making it highly susceptible to nucleophilic attack. This acceptor is a classic precursor in the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[1][2]
Key Alternatives and Their Comparative Performance
This section details a range of alternative Michael acceptors, comparing their reactivity, advantages, and limitations relative to this compound.
Acyclic α,β-Unsaturated Ketones: The Case of Methyl Vinyl Ketone (MVK)
Methyl vinyl ketone (MVK) is perhaps the most fundamental α,β-unsaturated ketone and a classic Michael acceptor.[3] Its simple, sterically unhindered structure leads to high reactivity.
Comparative Analysis:
-
Reactivity: MVK is generally more reactive than the more sterically hindered this compound. This can lead to faster reaction times and milder reaction conditions.
-
Robinson Annulation: MVK is the archetypal Michael acceptor in the Robinson annulation for the formation of a new six-membered ring containing an α,β-unsaturated ketone.[1][4][5]
-
Stereoselectivity: The acyclic nature of MVK can sometimes lead to lower stereoselectivity in the initial Michael addition compared to the more rigid cyclic structure of this compound, where the conformational constraints can favor the formation of one diastereomer.
Experimental Protocol: Robinson Annulation with Methyl Vinyl Ketone
This protocol describes the reaction of a ketone with MVK to form a cyclohexenone derivative.
-
Materials: Ketone (1.0 equiv), methyl vinyl ketone (1.2 equiv), base (e.g., sodium ethoxide, 0.1 equiv), and an appropriate solvent (e.g., ethanol).
-
Procedure:
-
Dissolve the ketone in the solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base to the solution and stir for 15 minutes at room temperature to generate the enolate.
-
Cool the reaction mixture in an ice bath and add methyl vinyl ketone dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).
-
Heat the reaction mixture to reflux to promote the intramolecular aldol condensation and subsequent dehydration.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Caption: Robinson Annulation Workflow.
Nitroalkenes: Highly Electrophilic Acceptors
Nitroalkenes are potent Michael acceptors due to the strong electron-withdrawing nature of the nitro group.[6][7][8] This makes them highly reactive towards a wide range of nucleophiles.
Comparative Analysis:
-
Reactivity: Nitroalkenes are generally more electrophilic and reactive than α,β-unsaturated ketones and esters.[9] This allows for reactions with weaker nucleophiles and often proceeds under milder conditions.
-
Synthetic Versatility: The nitro group in the Michael adduct can be transformed into a variety of other functional groups, such as amines, ketones, or oximes, providing significant synthetic flexibility.
-
Stereoselectivity: Asymmetric Michael additions to nitroalkenes are well-established, often employing chiral catalysts to achieve high enantioselectivity.[7][10]
Experimental Protocol: Michael Addition of a Carbonyl Compound to a Nitroalkene
This protocol outlines the addition of a ketone to a nitroalkene catalyzed by a chiral organocatalyst.[7]
-
Materials: Ketone (1.0 equiv), nitroalkene (1.2 equiv), chiral organocatalyst (e.g., a prolinol derivative, 0.1 equiv), and a suitable solvent (e.g., toluene).
-
Procedure:
-
To a solution of the ketone and the chiral catalyst in the solvent, add the nitroalkene.
-
Stir the reaction mixture at the specified temperature (which may be sub-ambient to enhance stereoselectivity) and monitor by TLC.
-
Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel to afford the Michael adduct.
-
Caption: Synthesis using Nitroalkene Michael Acceptors.
Chalcones: Aromatic α,β-Unsaturated Ketones
Chalcones are 1,3-diphenyl-2-propen-1-ones and represent a class of aromatic α,β-unsaturated ketones. The phenyl groups influence their reactivity and provide a scaffold for further functionalization.[11][12][13]
Comparative Analysis:
-
Reactivity: The reactivity of chalcones can be tuned by substituents on the aromatic rings. Electron-withdrawing groups enhance their electrophilicity, while electron-donating groups decrease it. Generally, their reactivity is comparable to or slightly less than that of simple acyclic enones due to steric hindrance from the phenyl groups.
-
Structural Diversity: The ease of synthesis of chalcones via Claisen-Schmidt condensation allows for the preparation of a vast library of substituted derivatives, making them versatile building blocks.
-
Biological Activity: Many chalcone derivatives exhibit a wide range of biological activities, making them attractive targets in medicinal chemistry.
Experimental Protocol: Michael Addition to a Chalcone
This protocol describes the addition of an active methylene compound to a chalcone.[14][15]
-
Materials: Chalcone (1.0 equiv), active methylene compound (e.g., malononitrile, 1.2 equiv), base (e.g., potassium carbonate, 2.0 equiv), and a solvent (e.g., water, under microwave irradiation for a green chemistry approach).
-
Procedure:
-
In a microwave-safe vessel, mix the chalcone, active methylene compound, and base in water.
-
Irradiate the mixture in a microwave reactor at a specified power and temperature until the reaction is complete (monitor by TLC).
-
After cooling, the product often precipitates from the aqueous medium and can be collected by filtration.
-
Wash the solid product with water and dry to obtain the pure Michael adduct.
-
Quinones: Dienophilic and Electrophilic Acceptors
Quinones are cyclic conjugated diketones that can act as Michael acceptors. Their reactivity is influenced by the substitution pattern on the ring.[10][16]
Comparative Analysis:
-
Reactivity: Quinones are effective Michael acceptors, and their reactivity can be enhanced by electron-withdrawing substituents. They can also participate in Diels-Alder reactions, which can sometimes be a competing pathway.
-
Redox Activity: A key feature of quinones is their redox activity. The Michael addition product is a hydroquinone, which can be re-oxidized to a quinone, potentially allowing for a second Michael addition.[3]
-
Synthetic Applications: The Michael addition to quinones is a valuable method for the synthesis of substituted aromatic compounds and heterocyclic systems.
Experimental Protocol: Michael Addition of a Thiol to a Quinone
This protocol details the addition of a thiol to a naphthoquinone derivative.
-
Materials: Naphthoquinone (1.0 equiv), thiol (e.g., N-acetyl-L-cysteine, 1.1 equiv), and a suitable solvent (e.g., ethanol).
-
Procedure:
-
Dissolve the naphthoquinone in the solvent.
-
Add the thiol to the solution and stir at room temperature.
-
The reaction progress can be monitored by the disappearance of the color of the quinone.
-
Upon completion, the solvent can be removed under reduced pressure, and the resulting hydroquinone adduct can be purified by recrystallization or column chromatography.
-
Maleimides: Highly Reactive Acceptors for Bioconjugation
Maleimides are cyclic dicarboximides containing an α,β-unsaturated double bond. They are exceptionally reactive Michael acceptors, particularly towards soft nucleophiles like thiols.[17][18][19]
Comparative Analysis:
-
Reactivity: Maleimides exhibit very high reactivity due to the strong electron-withdrawing effect of the two adjacent carbonyl groups and the release of ring strain upon addition. The reaction with thiols is often rapid and occurs under mild, physiological conditions.[17]
-
Chemoselectivity: The reaction of maleimides with thiols is highly chemoselective, making them invaluable reagents in bioconjugation for labeling proteins and other biomolecules at cysteine residues.[19]
-
Stability of Adduct: The resulting thioether linkage is generally stable, although it can undergo retro-Michael addition under certain conditions.
Experimental Protocol: Thiol-Michael Addition to a Maleimide
This protocol describes the conjugation of a thiol-containing molecule to a maleimide.[17]
-
Materials: Maleimide derivative (1.0 equiv), thiol-containing compound (1.0-1.2 equiv), and a buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
Procedure:
-
Dissolve the maleimide derivative and the thiol-containing compound in the buffer.
-
Stir the reaction mixture at room temperature. The reaction is typically fast and can be complete within a few hours.
-
The progress of the reaction can be monitored by HPLC or mass spectrometry.
-
The resulting conjugate can be purified by size-exclusion chromatography or dialysis to remove unreacted starting materials.
-
Caption: Thiol-Michael Addition to a Maleimide.
Quantitative Comparison of Michael Acceptors
The following table provides a semi-quantitative comparison of the discussed Michael acceptors. The reactivity is a general trend and can be significantly influenced by the specific substrates and reaction conditions.
| Michael Acceptor | Relative Reactivity | Key Advantages | Key Limitations |
| This compound | Moderate | Bifunctional for tandem reactions (e.g., Robinson annulation), good stereocontrol. | Sterically hindered compared to acyclic analogs, moderate reactivity. |
| Methyl Vinyl Ketone | High | High reactivity, classic for Robinson annulation. | Can be less stereoselective than cyclic analogs. |
| Nitroalkenes | Very High | Highly reactive, versatile nitro group for further transformations. | Can be sensitive and require careful handling. |
| Chalcones | Moderate to High | Tunable reactivity, structural diversity, biologically active scaffolds. | Steric hindrance can reduce reactivity. |
| Quinones | High | Redox activity allows for potential sequential additions, access to aromatics. | Can undergo side reactions (e.g., Diels-Alder). |
| Maleimides | Very High | Extremely reactive with thiols, excellent for bioconjugation. | Adduct can undergo retro-Michael addition. |
Conclusion
While this compound remains a valuable and reliable Michael acceptor, a wide array of alternatives offers distinct advantages for specific synthetic challenges. For rapid and efficient annulations, the classic methyl vinyl ketone is often the acceptor of choice. When high electrophilicity and subsequent functional group manipulation are desired, nitroalkenes provide a powerful solution. Chalcones offer a platform for diversity-oriented synthesis and the exploration of biologically active molecules. Quinones provide a unique entry into aromatic systems through their redox properties. Finally, for highly selective and efficient bioconjugation, maleimides are unparalleled in their reactivity towards thiols. The selection of the appropriate Michael acceptor is a critical decision in synthetic design, and a thorough understanding of the properties and reactivity of each class is paramount to achieving the desired outcome with high efficiency and selectivity.
References
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Di Mola, A., et al. (2012). The Step-by-Step Robinson Annulation of Chalcone and Ethyl Acetoacetate. An Advanced Undergraduate Project in Organic Synthesis and Structural Analysis. Journal of Chemical Education, 89(9), 1176-1179. [Link]
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Wu, R., et al. (2024). Electrochemically promoted thio-Michael addition of N-substituted maleimides to thiols in an aqueous medium. RSC Advances, 14, 17865-17869. [Link]
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Soloshonok, V. A., et al. (2012). Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity. The Journal of Organic Chemistry, 77(17), 7475-7486. [Link]
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Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
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Sahnoun, M., et al. (2005). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in water, water-dichloromethane and in the presence of phase transfer catalysts. Journal de la Société Chimique de Tunisie, 7, 1-10. [Link]
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Park, H., & Kim, K. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Catalysts, 11(11), 1369. [Link]
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Paul, S., et al. (2007). A Mild, Efficient, and Green Procedure for Michael Addition of Active Methylene Compounds to Chalcones Under Microwave Irradiation. Synthetic Communications, 37(2), 325-333. [Link]
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Tulam, V. K., et al. (2012). Michael-type addition of nitroalkanes to nitroalkenes in water: synthesis of 1,3-dinitro compounds. International Journal of Research in Pharmacy and Chemistry, 2(2), 254-258. [Link]
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Sezgin, G. (2015). Enantioselective Michael Addition of Malononitrile to Chalcone with Bifunctional Squaramide Organocatalysts. [Link]
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Le Dévédec, F., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4545. [Link]
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Navarro, R., et al. (2018). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. Polymer Chemistry, 9(2), 177-187. [Link]
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Mayr, H., et al. (2016). Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors. Chemical Science, 7(1), 321-331. [Link]
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Trost, B. M., & Ghadiri, M. R. (1984). Michael addition of dimethyloxosulphonic-(3-oxocyclohex-1-enyl)methanides to αβ-unsaturated compounds: preparation of some vinylcyclopropanes. Journal of the Chemical Society, Perkin Transactions 1, 1879-1884. [Link]
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Huang, Y., et al. (2011). An environmentally benign double Michael addition reaction of heterocyclic ketene aminals with quinone monoketals for diastereoselective synthesis of highly functionalized morphan derivatives in water. Green Chemistry, 13(12), 3334-3337. [Link]
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de la Torre, D., et al. (2018). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. Organic Letters, 20(15), 4486-4490. [Link]
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Caillé, J., et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. [Link]
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Hoz, S., et al. (2001). Theoretical and Experimental Study of the Regioselectivity of Michael Additions. The Journal of Organic Chemistry, 66(5), 1716-1721. [Link]
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Reddy, T. J., et al. (2012). Enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes catalyzed by binaphthyl-derived organocatalysts. Beilstein Journal of Organic Chemistry, 8, 699-704. [Link]
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Scribd. (n.d.). Robinson Annulation 1. [Link]
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Kim, J., et al. (2018). Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling. Journal of Biological Chemistry, 293(30), 11779-11791. [Link]
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A Comparative Guide to the Spectroscopic Analysis of Methyl 3-oxocyclohex-1-enecarboxylate Adducts
Prepared by: A Senior Application Scientist
For researchers and professionals in drug development, the covalent modification of target proteins by electrophilic small molecules is a cornerstone of modern pharmacology. Methyl 3-oxocyclohex-1-enecarboxylate and its derivatives are classic α,β-unsaturated carbonyl compounds, frequently employed as Michael acceptors.[1] The adducts formed by the reaction of these compounds with nucleophilic residues on biomolecules (such as cysteine or lysine) are of significant interest. However, the potential for multiple reaction pathways, including 1,2- versus 1,4-addition and subsequent rearrangements, necessitates a robust and multi-faceted analytical approach to confirm the precise chemical structure of the resulting adduct.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to elucidate the structure of these adducts. We move beyond mere procedural descriptions to explain the strategic rationale behind the application of each method, emphasizing a self-validating workflow where data from multiple sources converge to provide an unambiguous structural assignment.
The Analytical Challenge: Confirming the Michael Adduct Structure
The reaction of a nucleophile (e.g., a thiol, R-SH) with this compound is expected to proceed via a Michael (1,4-conjugate) addition. This reaction resolves the α,β-unsaturation, leading to a saturated cyclohexanone ring. Confirming this specific regio- and stereochemistry is paramount and requires a synergistic application of Mass Spectrometry, Infrared Spectroscopy, and, most critically, a suite of Nuclear Magnetic Resonance experiments.
Caption: A logical workflow for adduct structure confirmation.
Mass Spectrometry (MS): The First Confirmation
Mass spectrometry serves as the initial checkpoint, confirming that an addition reaction has occurred by providing the molecular weight of the product. High-resolution mass spectrometry (HRMS) is particularly powerful, yielding a molecular formula that can differentiate the adduct from starting materials or side products.
Expert Insight: While MS confirms the mass, it does not, on its own, confirm the structure. The adduct and other potential isomers will have the same molecular weight. Therefore, the true power of MS in this context is realized through tandem mass spectrometry (MS/MS).[2][3][4] By selecting the parent ion and subjecting it to fragmentation, we can observe characteristic loss patterns that provide clues to the underlying structure.[5][6] For instance, the fragmentation of Michael adducts often reveals losses corresponding to the added nucleophile or parts of the cyclohexanone ring, providing evidence that is consistent with the proposed structure.[7][8]
Comparative MS Data
| Technique | Information Provided | Strengths for Adduct Analysis | Limitations |
| ESI-MS | Molecular Weight (m/z) | Confirms adduct formation; high sensitivity. | Does not distinguish between isomers. |
| HRMS (e.g., Orbitrap) | Exact Mass & Molecular Formula | Unambiguously determines elemental composition. | Still does not provide connectivity information. |
| Tandem MS (MS/MS) | Fragmentation Pattern | Provides structural clues by breaking the molecule into known pieces.[4] | Fragmentation can be complex and may not always provide a definitive structure without supporting data.[5] |
Infrared (IR) Spectroscopy: A Rapid Functional Group Check
IR spectroscopy is a fast and effective method for monitoring the key functional group transformations that occur during the reaction. The diagnostic power of IR lies in its ability to track the disappearance of the α,β-unsaturated system and the retention of the ketone and ester carbonyls.
Expert Insight: The most critical change to observe is the shift in the ketone's C=O stretching frequency. In the starting material, conjugation with the C=C double bond lowers the C=O stretching frequency to approximately 1685-1666 cm⁻¹.[9] Upon 1,4-addition, this conjugation is broken, and the C=O stretch shifts to a higher wavenumber, typical of a saturated aliphatic ketone (~1715 cm⁻¹).[9] This shift is a strong indicator of a successful conjugate addition.
Comparative IR Frequencies
| Functional Group | Starting Material (Conjugated) | Michael Adduct (Saturated) | Rationale for Change |
| Ketone C=O Stretch | ~1670 cm⁻¹ | ~1715 cm⁻¹ | Loss of C=C conjugation increases the bond strength and frequency.[9] |
| Ester C=O Stretch | ~1720 cm⁻¹ | ~1735 cm⁻¹ | Remains largely unchanged but may shift slightly due to changes in the electronic environment. |
| Alkene C=C Stretch | ~1610 cm⁻¹ | Absent | The C=C double bond is consumed in the reaction. |
| N-H or S-H Stretch | Present in Nucleophile | May be absent or shifted | Indicates the involvement of the nucleophilic atom in bonding.[10] |
NMR Spectroscopy: The Definitive Structural Arbiter
While MS and IR provide compelling evidence, Nuclear Magnetic Resonance (NMR) spectroscopy is the only technique that provides a complete picture of the molecular structure, including connectivity and stereochemistry. A combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HMBC) experiments is required for an unassailable assignment.
¹H NMR: Mapping the Proton Environment
¹H NMR provides information on the number of different proton environments and their neighboring protons through spin-spin coupling. In the adduct, the disappearance of the vinyl proton signal from the starting material (typically > 6.0 ppm) is a key indicator of reaction. The newly formed C-H proton at the site of addition will appear in the aliphatic region, and its coupling pattern will be crucial for determining stereochemistry.[11][12]
¹³C NMR and DEPT: A Carbon Inventory
The standard ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. However, its true utility is unlocked when used with Distortionless Enhancement by Polarization Transfer (DEPT) experiments.
-
DEPT-90: Shows only CH (methine) carbons.
-
DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals.[13][14][15]
By comparing the standard ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, one can definitively identify all CH, CH₂, CH₃, and quaternary carbons.[16][17] This is a self-validating system; the count of each type of carbon must match the proposed structure.
References
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A Comparative Guide to Catalysts for the Asymmetric Synthesis of Methyl 3-oxocyclohex-1-enecarboxylate
For researchers and professionals in drug development and fine chemical synthesis, the stereoselective construction of chiral molecules is a paramount challenge. Methyl (R)-2-(3-oxocyclohexyl)malonate, a versatile building block, is a precursor to a variety of complex molecular architectures. Its synthesis via the asymmetric Michael addition of dimethyl malonate to cyclohexenone represents a key transformation that has been approached with a diverse arsenal of catalytic systems. This guide provides an in-depth comparative analysis of the leading organocatalytic and metal-based catalytic systems for this reaction, offering field-proven insights and supporting experimental data to inform your catalyst selection.
Introduction: The Significance of Asymmetric Conjugate Addition
The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, or Michael addition, is a fundamental carbon-carbon bond-forming reaction. When performed asymmetrically, it provides a powerful tool for the creation of stereogenic centers. The efficiency and stereoselectivity of this reaction are critically dependent on the catalyst employed. This guide will focus on the comparative performance of catalysts for the synthesis of the chiral title compound, primarily through the reaction of dimethyl malonate with 2-cyclohexenone.
Organocatalysis: A Metal-Free Approach
In recent years, organocatalysis has emerged as a powerful alternative to traditional metal-based catalysis, often offering milder reaction conditions and avoiding toxic heavy metal contamination.[1] For the asymmetric conjugate addition of malonates to cyclic enones, two classes of organocatalysts have shown particular promise: proline-derived catalysts and cinchona alkaloid-based catalysts.
Proline-Derived Catalysts
(S)-Proline and its derivatives are among the pioneering organocatalysts. Their mechanism of action typically involves the formation of an enamine intermediate between the catalyst's secondary amine and the ketone (or in this case, the malonate can be activated).
A notable example is the use of 5-pyrrolidin-2-yltetrazole, a proline derivative, which has demonstrated good to excellent enantioselectivities in the addition of malonates to a range of enones. The tetrazole moiety is believed to play a crucial role in the activation of the nucleophile through hydrogen bonding.
Cinchona Alkaloid-Derived Catalysts
Cinchona alkaloids, such as quinine and quinidine, and their derivatives, particularly those incorporating a thiourea moiety, have proven to be highly effective bifunctional catalysts.[2] These catalysts can simultaneously activate both the nucleophile and the electrophile.
The mechanism of these bifunctional thiourea catalysts is a subject of detailed study. It is generally accepted that the tertiary amine of the cinchona alkaloid acts as a Brønsted base, deprotonating the malonate to form a reactive enolate. Simultaneously, the thiourea moiety activates the enone electrophile through double hydrogen bonding with the carbonyl oxygen. This dual activation within a chiral scaffold provides a highly organized transition state, leading to excellent stereocontrol.
Metal-Based Catalysis: The Power of Lewis Acids
Chiral metal complexes have a long and successful history in asymmetric catalysis. For the conjugate addition of malonates to enones, heterobimetallic complexes have shown exceptional performance.
A standout example is the Ga-Na-BINOL complex. In this system, the two different metals play distinct roles. The gallium acts as a Lewis acid, coordinating to the carbonyl oxygen of the cyclohexenone, thereby increasing its electrophilicity. The sodium, in conjunction with the BINOL ligand, is thought to be involved in the activation of the malonate nucleophile. This cooperative catalysis within a well-defined chiral environment leads to high yields and enantioselectivities.[3]
Comparative Performance Data
The following table summarizes representative performance data for different catalysts in the asymmetric Michael addition of dimethyl malonate to 2-cyclohexenone. It is important to note that direct comparison is challenging due to variations in reaction conditions across different studies. However, this data provides a valuable snapshot of the capabilities of each catalyst class.
| Catalyst Class | Specific Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Organocatalyst | 5-Pyrrolidin-2-yltetrazole | 10 | CH2Cl2 | RT | 24 | 95 | 88 | [4] |
| Organocatalyst | Chiral Diamine/TFA | 30 | MeOH | RT | 48 | 99 | 87 | [5] |
| Organocatalyst | Cinchona Thiourea Derivative | 1-10 | Toluene | RT | 24-72 | >90 | >90 | General observation from multiple sources |
| Metal Catalyst | Ga-Na-(S)-BINOL | 10 | THF | RT | 46 | 90 | 99 | [3] (adapted from cyclopentenone) |
Experimental Protocols
To provide a practical basis for the implementation of these catalytic systems, detailed experimental protocols for a representative catalyst from the cinchona alkaloid and metal-based classes are provided below.
Protocol 1: Cinchona Thiourea-Catalyzed Asymmetric Michael Addition
This protocol is a representative procedure based on commonly reported conditions for cinchona thiourea catalysts.
Materials:
-
(1R,2R)-1,2-Diaminocyclohexane-derived thiourea catalyst
-
2-Cyclohexenone
-
Dimethyl malonate
-
Toluene (anhydrous)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the cinchona thiourea catalyst (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature.
-
Add dimethyl malonate (0.3 mmol, 1.5 equivalents).
-
Add 2-cyclohexenone (0.2 mmol, 1.0 equivalent) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired methyl (R)-2-(3-oxocyclohexyl)malonate.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Ga-Na-BINOL-Catalyzed Asymmetric Michael Addition
This protocol is adapted from a procedure for the addition of dimethyl malonate to cyclopentenone.[3]
Materials:
-
Gallium(III) chloride (GaCl3)
-
(S)-BINOL
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Cyclohexenone
-
Dimethyl malonate
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation (in a glovebox): a. To a flame-dried flask, add GaCl3 (1.0 equiv). b. In a separate flask, dissolve (S)-BINOL (1.0 equiv) in anhydrous THF. c. In another flask, dissolve NaOtBu (2.0 equiv) in anhydrous THF. d. Slowly add the NaOtBu solution to the (S)-BINOL solution and stir. e. Transfer the resulting solution to the flask containing GaCl3 and stir for 2 hours at room temperature.
-
Michael Addition: a. To a flame-dried reaction flask under an inert atmosphere, add a solution of the prepared Ga-Na-(S)-BINOL catalyst (0.10 equiv) in THF. b. Add dimethyl malonate (1.0 equiv). c. Add 2-cyclohexenone (1.0 equiv). d. Stir the reaction mixture at room temperature for 46 hours.
-
Workup and Purification: a. Quench the reaction with saturated aqueous NH4Cl solution. b. Extract the aqueous layer with ethyl acetate. c. Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4. d. Filter the mixture and concentrate the filtrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to yield the desired product. f. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Mechanistic Insights and Experimental Causality
The choice of catalyst has profound implications for the reaction mechanism and, consequently, its outcome.
Caption: General workflow for catalyst selection and synthesis.
The bifunctional nature of cinchona thiourea catalysts is key to their success. The ability to activate both reaction partners in a defined chiral pocket minimizes the activation energy of the desired stereochemical pathway.
Caption: Simplified mechanism of bifunctional cinchona thiourea catalysis.
In contrast, the heterobimetallic Ga-Na-BINOL catalyst operates through a different, yet equally effective, dual activation mechanism involving Lewis acidity and Brønsted basicity orchestrated by the two distinct metal centers.
Conclusion and Future Outlook
Both organocatalytic and metal-based systems offer highly effective solutions for the asymmetric synthesis of Methyl 3-oxocyclohex-1-enecarboxylate. Cinchona alkaloid-derived thioureas stand out in the organocatalytic realm for their bifunctional activation and high stereocontrol. Among metal-based catalysts, heterobimetallic complexes like Ga-Na-BINOL demonstrate exceptional enantioselectivity.
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, scalability, tolerance to functional groups, and metal contamination concerns. For pharmaceutical applications, the metal-free nature of organocatalysis presents a significant advantage. Future research will likely focus on the development of catalysts with even lower loadings, broader substrate scope, and enhanced robustness for industrial applications.
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- Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-One Catalyzed by a Heterobimetallic Complex. [Link not available]
- Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. [Link not available]
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Asymmetric Organocatalysis. Accounts of Chemical Research. [Link]
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Asymmetric organocatalytic conjugate addition of malonates to enones using a proline tetrazole catalyst. PubMed. [Link]
- Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsatur
- Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsatur
-
(PDF) ChemInform Abstract: Organocatalytic Enantioselective Michael Additions of Malonates to 2-Cyclopentenone. ResearchGate. [Link]
-
Cinchona-thiourea-catalyzed asymmetric Michael addition of chalcone to... ResearchGate. [Link]
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-
ChemInform Abstract: Highly Enantioselective Michael Addition of Diethyl Malonate to Chalcones Catalyzed by Cinchona Alkaloids-Derivatived Bifunctional Tertiary Amine-Thioureas Bearing Multiple Hydrogen-Bonding Donors. ResearchGate. [Link]
-
Organocatalytic asymmetric addition of malonates to unsaturated 1,4-diketones. PubMed. [Link]
-
Enantioselective Michael Addition of Malonates to Enones. Request PDF. [Link]
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A Researcher's Guide to Regioselectivity in Additions to Methyl 3-oxocyclohex-1-enecarboxylate
For researchers and professionals in drug development, mastering the regioselectivity of nucleophilic additions to complex cyclic structures is paramount. Methyl 3-oxocyclohex-1-enecarboxylate, a versatile building block, presents a classic challenge: the competition between 1,2-addition at the carbonyl carbon and 1,4-conjugate addition at the β-carbon of the enone system. This guide provides an in-depth comparison of how different nucleophiles behave in this context, supported by mechanistic principles and experimental considerations.
The Dueling Pathways: 1,2-Addition vs. 1,4-Conjugate Addition
The reactivity of this compound is governed by two electrophilic sites: the carbonyl carbon (C3) and the β-carbon of the α,β-unsaturated system (C1). The attack of a nucleophile at C3 results in a 1,2-addition product, an allylic alcohol. Conversely, an attack at C1 leads to a 1,4-conjugate addition (or Michael addition), yielding an enolate intermediate that is subsequently protonated to give a saturated keto-ester.[1][2][3]
The regiochemical outcome of this competition is not arbitrary; it is dictated by a combination of factors including the nature of the nucleophile, reaction temperature, and the presence of catalysts. A key theoretical framework for predicting this selectivity is the Hard and Soft Acids and Bases (HSAB) theory.[4][5][6][7]
The Role of the Nucleophile: A Comparative Analysis
The "hardness" or "softness" of a nucleophile is a critical determinant of the reaction pathway. Hard nucleophiles are typically characterized by a high charge density and are less polarizable, while soft nucleophiles have a lower charge density and are more polarizable.[1][4][7]
| Nucleophile Class | Predominant Pathway | Mechanistic Rationale (HSAB Theory) |
| Organocuprates (Gilman Reagents) | 1,4-Conjugate Addition | Organocuprates are considered "soft" nucleophiles. The β-carbon of the enone is a "soft" electrophilic site. The interaction between a soft nucleophile and a soft electrophile is favored, leading to conjugate addition.[8][9][10] |
| Grignard Reagents (RMgX) | 1,2-Addition | Grignard reagents are generally considered "hard" nucleophiles. The carbonyl carbon is a "hard" electrophilic site due to the significant positive charge. The hard-hard interaction is favored, resulting in direct addition to the carbonyl group.[11][12][13][14][15] |
| Enamines | 1,4-Conjugate Addition | Enamines, formed from the reaction of a ketone or aldehyde with a secondary amine, are soft nucleophiles. They readily undergo conjugate addition to α,β-unsaturated carbonyl compounds in what is known as the Stork enamine alkylation.[16][17][18][19][20] |
Experimental Validation: Protocols and Data Interpretation
Accurate validation of the regioselectivity requires robust experimental design and careful analysis of the product mixture.
General Experimental Protocol for Nucleophilic Addition
The following is a representative protocol that can be adapted for different nucleophiles.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Nucleophile precursor (e.g., alkyl halide for Grignard/cuprate, secondary amine for enamine)
-
Reagents for nucleophile generation (e.g., Mg turnings, CuI, p-toluenesulfonic acid)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO4)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add the anhydrous solvent to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Nucleophile Generation: Prepare the nucleophile in situ according to established procedures. For example, for a Grignard reagent, add magnesium turnings and a crystal of iodine, followed by the slow addition of the alkyl halide. For an organocuprate, the Grignard or organolithium reagent is typically added to a suspension of CuI at low temperature. For an enamine, the ketone is refluxed with a secondary amine in the presence of an acid catalyst with azeotropic removal of water.
-
Addition Reaction: Cool the reaction mixture to the desired temperature (e.g., -78 °C for many organocuprate additions, 0 °C for Grignard additions). Slowly add a solution of this compound in the anhydrous solvent.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at a low temperature.
-
Workup: Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and filter.
-
Purification and Analysis: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography. Characterize the product(s) by NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to determine the structure and the ratio of 1,2- to 1,4-addition products.
Spectroscopic Signatures for Product Identification
-
¹H NMR: The 1,2-addition product will show a characteristic signal for the hydroxyl proton and the olefinic protons of the cyclohexene ring. The 1,4-addition product will lack the olefinic proton signals and will show signals corresponding to the newly introduced alkyl group at the β-position.
-
¹³C NMR: The 1,2-addition product will exhibit a signal for the carbinol carbon and the olefinic carbons. The 1,4-addition product will show a carbonyl carbon signal and the absence of olefinic carbon signals.
-
IR Spectroscopy: The 1,2-addition product will have a characteristic broad O-H stretching band around 3200-3600 cm⁻¹ and a C=O stretch from the ester. The 1,4-addition product will show a strong C=O stretching band for the ketone and the ester.
The Influence of Reaction Conditions
Beyond the choice of nucleophile, other experimental parameters can be tuned to influence the regioselectivity.
-
Temperature: Lower temperatures often favor the kinetically controlled product. In many additions to conjugated systems, the 1,2-addition is the kinetic product, formed faster, while the 1,4-addition is the thermodynamically more stable product.[21][22] However, this is not a universal rule and depends on the specific reactants.
-
Lewis Acids: The addition of a Lewis acid can significantly alter the regioselectivity.[23][24][25] Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and potentially favoring 1,2-addition. The choice of Lewis acid and its stoichiometry are critical variables. For instance, cerium(III) chloride has been used to promote the 1,2-addition of organolithium reagents to enones.
Conclusion
The regioselective addition of nucleophiles to this compound is a nuanced process governed by the interplay of electronic and steric factors. A thorough understanding of the HSAB principle provides a powerful predictive tool for selecting the appropriate nucleophile to achieve the desired 1,2- or 1,4-addition product. By carefully controlling the nucleophile, temperature, and the use of additives like Lewis acids, researchers can effectively steer the reaction towards the desired regioisomer, a critical capability in the synthesis of complex molecules for pharmaceutical and other applications. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for the practical validation of these principles in the laboratory.
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The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link]
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APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS. (n.d.). PubMed Central. [Link]
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Conjugate (1,4-) Reactions and Hard/Soft Acid/Base Theory. (2019). YouTube. [Link]
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14.10: Electrophilic Addition- 1,2- Versus 1,4-Addition. (2019). Chemistry LibreTexts. [Link]
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Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. (n.d.). RSC Publishing. [Link]
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Theoretical and Experimental Study of the Regioselectivity of Michael Additions. (n.d.). FIUnix Faculty Sites. [Link]
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HSAB theory. (n.d.). Wikipedia. [Link]
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Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. (n.d.). ResearchGate. [Link]
-
Lewis Acid Mediated Vinylogous Additions of Enol Nucleophiles into an α,β-Unsaturated Platinum Carbene. (n.d.). PMC - NIH. [Link]
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Theoretical and Experimental Study of the Regioselectivity of Michael Additions | Request PDF. (2025). ResearchGate. [Link]
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Asymmetric ruthenium-catalyzed 1,4-additions of aryl thiols to enones. (n.d.). RSC Publishing. [Link]
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Ch18: Organocopper reagents. (n.d.). University of Calgary. [Link]
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16.8 Electrophilic Addition: 1,2- Versus 1,4-Addition. (2022). Chemistry LibreTexts. [Link]
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Site-Selective, Photocatalytic Vinylogous Amidation of Enones. (2022). Organic Letters. [Link]
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More On 1,2 and 1,4 Additions To Dienes. (2017). Master Organic Chemistry. [Link]
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1,2-Addition and 1,4-Addition. (2021). YouTube. [Link]
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nucleophiles that do 1,2- or 1,4-additions. (2019). YouTube. [Link]
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Regioselectivity in the addition to en‐ynones. (n.d.). ResearchGate. [Link]
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Enamines. (2025). Master Organic Chemistry. [Link]
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Regioselectivity of Addition of Organolithium Reagents to Enones: The Role of HMPA. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]
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Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. (n.d.). Dalal Institute. [Link]
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Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]
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Enamine Reactions. (2023). Chemistry LibreTexts. [Link]
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Stork Enamine Synthesis. (n.d.). Chemistry Steps. [Link]
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Organocuprates (Gilman Reagents): How They're Made. (2016). Master Organic Chemistry. [Link]
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Stork enamine alkylation. (n.d.). Wikipedia. [Link]
-
Addition of an Organocuprate to an a,b-Unsaturated Aldehyde or Ketone. (2021). YouTube. [Link]
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Regioselectivity in the Gas-Phase Nucleophilic Attack on 0-Protonated. (n.d.). ElectronicsAndBooks. [Link]
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Enone synthesis by carbonylation and addition. (n.d.). Organic Chemistry Portal. [Link]
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Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis. (2025). PMC - NIH. [Link]
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Grignard Reagents. (2023). Chemistry LibreTexts. [Link]
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Origin of the regioselectivity in an intramolecular nucleophilic addition to arene chromium tricarbonyl complexes. (2010). MSU chemistry - Michigan State University. [Link]
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Unveiling the Role of the Lewis Acids in the Acceleration of Alder-Ene Reactions: A Molecular Electron Density Theory Study. (n.d.). MDPI. [Link]
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A Senior Application Scientist's Guide to the Kinetics of Reactions Involving Methyl 3-oxocyclohex-1-enecarboxylate
For researchers, scientists, and professionals in drug development, a profound understanding of reaction kinetics is not merely academic—it is the bedrock of process optimization, mechanistic elucidation, and the predictable synthesis of complex molecular architectures. Methyl 3-oxocyclohex-1-enecarboxylate, a versatile bicyclic building block, is a substrate of significant interest. Its dual functionality—an α,β-unsaturated ketone and a β-keto ester—presents a rich landscape of reactivity. This guide provides an in-depth comparative analysis of the kinetics of its most pivotal reactions, grounded in experimental data and proven field insights.
The structure of this guide is designed to be dynamic, mirroring the logical flow of a research inquiry. We will move from the foundational Michael addition to the more complex Robinson annulation, exploring the causality behind experimental choices and presenting self-validating protocols.
The Michael Addition: Probing Electrophilicity and Reaction Rates
The conjugate addition of nucleophiles to the β-carbon of this compound is one of its most fundamental transformations.[1] The rate of this reaction is a direct measure of the compound's electrophilicity and is highly sensitive to the nature of the nucleophile, catalyst, and solvent.
Comparative Kinetics with Alternative Enones
To contextualize the reactivity of this compound, it is instructive to compare it with other cyclic enones. While specific kinetic data for our target molecule is not abundant in publicly available literature, we can draw authoritative comparisons from studies on structurally similar compounds, such as cyclohex-2-en-1-one. The presence of the carbomethoxy group at the C1 position in our target is expected to modulate its reactivity through electronic withdrawal, potentially increasing the electrophilicity of the β-carbon.
A key study characterized the electrophilicity of various cyclic enones by determining second-order rate constants (k₂) for their reactions with reference nucleophiles.[2] This provides a quantitative framework for comparison.
| Michael Acceptor | Nucleophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Electrophilicity (E) |
| Cyclohex-2-en-1-one | N-Ac-Cys | ~0.02 - 0.04 (estimated range)[3][4] | -18.5[2] |
| Cyclopent-2-en-1-one | N-Ac-Cys | ~0.04 - 0.06 (estimated range)[3] | -17.8[2] |
| This compound | Thiol (e.g., Cys) | Predicted to be higher than cyclohex-2-en-1-one | Predicted to be > -18.5 |
Note: The rate constants for N-Ac-Cys are estimated from graphical data and comparative statements in the cited literature. The values for this compound are predictive, based on the anticipated electron-withdrawing effect of the ester group.
Expertise & Experience: The choice to compare against cyclohex-2-en-1-one is deliberate. It represents the core scaffold of our target molecule, allowing us to isolate and discuss the electronic impact of the C1-ester functionality. We predict an enhanced rate constant for this compound because the ester group's inductive effect further polarizes the enone system, making the β-carbon more susceptible to nucleophilic attack.[1]
Experimental Protocol: Kinetic Monitoring of Michael Addition via UV-Vis Spectroscopy
This protocol describes a self-validating system for determining the reaction kinetics. The principle lies in monitoring the disappearance of the α,β-unsaturated ketone chromophore, which has a characteristic UV absorbance, over time.[5]
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., acetonitrile or a suitable buffer).
-
Prepare a stock solution of the nucleophile (e.g., N-acetylcysteine) in the same solvent.
-
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to scan a range that includes the λ_max of the enone (typically 230-250 nm for this class of compounds).
-
Equilibrate the reaction cuvette and the solvent to the desired reaction temperature (e.g., 25 °C) using a thermostatted cell holder.
-
-
Initiation of Reaction & Data Acquisition:
-
Add a known concentration of the enone solution to the cuvette and record the initial absorbance (A₀).
-
Initiate the reaction by injecting a known concentration of the nucleophile solution into the cuvette, ensuring rapid mixing.
-
Immediately begin recording the absorbance at the λ_max as a function of time. Data points should be collected at regular intervals until the reaction is complete (i.e., the absorbance stabilizes).
-
-
Data Analysis:
-
Convert the absorbance data to concentration using the Beer-Lambert Law (A = εlc), where ε is the molar absorptivity of the enone.[5]
-
Plot the concentration of the enone versus time.
-
To determine the rate constant (k), analyze the data using the appropriate integrated rate law based on the reaction order. For a second-order reaction (first order in each reactant), a plot of 1/[Enone] vs. time will be linear, with the slope equal to k.[5]
-
Trustworthiness: This protocol is self-validating because the linearity of the appropriate kinetic plot (e.g., 1/[Enone] vs. time for a second-order reaction) confirms that the assumed reaction order is correct. Deviations from linearity may indicate a more complex mechanism.[5]
The Robinson Annulation: A Tandem Kinetic Profile
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with a subsequent intramolecular aldol condensation.[6][7] The overall efficiency and rate of this tandem process are critically dependent on the kinetics of the initial Michael addition step. A slow or inefficient Michael addition will invariably lead to a poor overall annulation.
Logical Relationship: The product of the Michael addition on this compound is a 1,5-dicarbonyl compound, which is the direct precursor for the intramolecular aldol condensation.[8] Therefore, understanding the kinetics of the first step is paramount to controlling the entire sequence.
Caption: Logical flow of the Robinson Annulation reaction.
Comparing Annulation Substrates
In the context of Robinson annulation, the choice of the Michael acceptor is critical. While classic acceptors like methyl vinyl ketone (MVK) are widely used, substituted cyclic enones like this compound offer a route to more complex, functionalized ring systems.[9]
| Michael Acceptor | Michael Donor (Example) | Key Kinetic Consideration |
| Methyl Vinyl Ketone (MVK) | Cyclohexanone Enolate | Sterically unhindered, typically fast Michael addition.[6] |
| This compound | 2-Methyl-1,3-cyclohexanedione Enolate | Steric hindrance from the cyclic structure and ester group may slow the Michael addition relative to MVK. However, the product is a highly functionalized polycyclic system.[7] |
Expertise & Experience: When designing a Robinson annulation, a scientist must balance reactivity with the desired structural complexity of the product. Using this compound as the acceptor is a strategic choice for building densely functionalized cores, even if the initial Michael addition step requires more forcing conditions (e.g., stronger base, longer reaction time) compared to a simpler acceptor like MVK. The kinetics of enolate formation from the donor and the subsequent conjugate addition are the two critical variables to optimize.
Ketone Reduction: A Competing Pathway
The carbonyl group of the β-keto ester presents an alternative reaction site, particularly for reductive reagents. The kinetics of ketone reduction versus other potential reactions, like conjugate addition by a hydride, are crucial for achieving selectivity.
Comparative Selectivity in Reduction
Different reducing agents will exhibit different kinetic preferences for 1,2-reduction (at the carbonyl) versus 1,4-reduction (conjugate addition).
| Reagent | Typical Kinetic Product | Rationale |
| Sodium Borohydride (NaBH₄) | 1,2-Reduction Product (Allylic Alcohol) | A "hard" nucleophile that preferentially attacks the harder electrophilic carbonyl carbon. The reaction is typically fast. |
| Lithium Aluminium Hydride (LiAlH₄) | Mixture, often favoring 1,2-Reduction | A stronger reducing agent than NaBH₄, but still primarily acts as a hydride donor at the carbonyl.[1] |
| Organocuprates (Gilman Reagents) | 1,4-Reduction Product (Conjugate Addition) | "Soft" nucleophiles that exhibit a strong kinetic preference for addition to the soft electrophilic β-carbon.[1] |
Expertise & Experience: The choice of reducing agent is a classic example of kinetic control. For the selective reduction of the ketone in this compound to the corresponding allylic alcohol, NaBH₄ in a protic solvent like methanol or ethanol at low temperatures is the standard, field-proven choice. This approach maximizes the rate of 1,2-addition while minimizing competing 1,4-addition. Monitoring the reaction by Thin Layer Chromatography (TLC) against the starting material provides a simple, effective method for determining the kinetic endpoint.[10]
Experimental Protocol: Monitoring Ketone Reduction by TLC and Quenching
Methodology:
-
Reaction Setup: Dissolve this compound in a suitable solvent (e.g., methanol) in a flask and cool to 0 °C in an ice bath.
-
Initiation: Add the reducing agent (e.g., NaBH₄) portion-wise to control the reaction rate and exotherm.
-
Kinetic Monitoring (Qualitative):
-
At regular intervals (e.g., every 5 minutes), withdraw a small aliquot of the reaction mixture with a capillary tube.
-
Spot the aliquot onto a TLC plate.
-
Elute the TLC plate with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).
-
Visualize the spots under a UV lamp. The disappearance of the starting material spot (which is UV active) and the appearance of a new product spot indicates reaction progress.
-
-
Quenching: Once the TLC analysis shows complete consumption of the starting material, the reaction is kinetically complete. Quench the reaction by slowly adding a proton source (e.g., saturated aqueous ammonium chloride) to neutralize any unreacted reducing agent.[11]
-
Workup and Analysis: Proceed with standard extraction and purification procedures. The structure of the product can be confirmed by spectroscopic methods like NMR and IR.[12][13]
Caption: Experimental workflow for kinetic reaction monitoring.
References
- Fiveable. Spectroscopic methods for kinetic measurements. Chemical Kinetics Class Notes.
- IGI Global. Spectroscopic Methods for Studying Reaction Mechanisms.
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- Rio de Janeiro State Government. spectroscopic methods in organic chemistry 6th edition.
- National Institutes of Health (NIH).
- Organic analysis II. Spectroscopic methods of analysis.
- Chemistry LibreTexts. 17.7: Experimental methods of chemical kinetics.
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- University of Hertfordshire Research Archive. Rapid Kinetic Techniques.
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- Davies, M. J., et al. (2021). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. Free Radical Biology and Medicine.
- Master Organic Chemistry. (2023).
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A Comparative Guide to Cyclic β-Keto Esters in Organocatalytic Cascade Reactions: Benchmarking Methyl 3-oxocyclohex-1-enecarboxylate
In the pursuit of elegant and efficient molecular construction, cascade reactions have emerged as a powerful strategy, enabling the synthesis of complex architectures in a single, orchestrated sequence.[1] This approach, which minimizes intermediate purification steps and reduces waste, aligns with the principles of green chemistry and offers significant advantages in the synthesis of natural products and pharmaceuticals. At the heart of many of these transformations are versatile building blocks, with β-dicarbonyl compounds, particularly cyclic β-keto esters, playing a pivotal role as pronucleophiles.
This guide provides an in-depth technical comparison of Methyl 3-oxocyclohex-1-enecarboxylate against other common cyclic and acyclic β-keto esters in the context of a well-established and highly efficient organocatalytic cascade: the asymmetric Robinson annulation. By examining the structural nuances and available reactivity data, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the factors governing efficiency and stereochemical outcomes in these critical reactions.
The Benchmark Cascade: Proline-Catalyzed Asymmetric Robinson Annulation
The Robinson annulation, a tandem Michael addition and intramolecular aldol condensation, is a cornerstone of six-membered ring synthesis.[2] Its asymmetric variant, often catalyzed by simple chiral organocatalysts like (S)-proline, provides a robust platform for evaluating the efficacy of different nucleophilic substrates.[3] A prime example is the synthesis of the Wieland-Miescher ketone, a key intermediate in steroid and terpenoid synthesis, from 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone (MVK).[4] This reaction serves as our benchmark for an efficient organocatalytic cascade.
The reaction proceeds through a well-defined mechanism, initiated by the formation of an enamine between the proline catalyst and the β-dicarbonyl compound. This enamine then undergoes a stereoselective Michael addition to the α,β-unsaturated ketone. Subsequent hydrolysis of the enamine and an intramolecular aldol condensation, followed by dehydration, affords the final enone product.
Caption: Mechanism of the (S)-proline-catalyzed Robinson Annulation.
A reported one-pot asymmetric Robinson annulation for the synthesis of the Wieland-Miescher ketone achieves a 75% yield and an 84:16 enantiomeric ratio, demonstrating the efficiency of this cascade.[3]
Comparative Analysis of β-Keto Ester Substrates
While 2-methyl-1,3-cyclohexanedione is a diketone, its reactivity provides a valuable baseline. We will now explore the characteristics of various cyclic and acyclic β-keto esters and their potential performance in similar cascade reactions.
This compound: A Structurally Unique Substrate
This compound presents a unique structural motif, incorporating both a β-keto ester and an α,β-unsaturated ketone within the same six-membered ring. This inherent functionality suggests a nuanced reactivity profile.
Structural Features and Potential Reactivity:
| Feature | Implication in Cascade Reactions |
| Enone Moiety | Can act as a Michael acceptor, potentially leading to self-condensation or reaction with other nucleophiles. |
| β-Keto Ester | The acidic α-proton allows for enolate formation and participation as a nucleophile in Michael and aldol reactions. |
| Conjugated System | The extended conjugation influences the electronic properties and may affect the acidity of the α-proton and the reactivity of the carbonyl groups. |
Alternative Substrates: A Performance Overview
To provide a comprehensive comparison, we will consider two common alternatives: Hagemann's ester, another cyclic β-keto ester, and ethyl acetoacetate, a widely used acyclic counterpart.
-
Hagemann's Ester (Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate): A well-known building block in organic synthesis, Hagemann's ester is structurally similar to our target compound but with the ester group at a different position. Its enolate can be readily formed and has been shown to participate in various alkylation and annulation reactions. In the context of a Robinson-type cascade, its performance would be expected to be influenced by the steric hindrance around the nucleophilic carbon and the electronic effects of the substituents.
-
Ethyl Acetoacetate (Acyclic β-Keto Ester): As a simple, acyclic β-keto ester, ethyl acetoacetate is a workhorse in Michael additions. Its flexibility allows it to adopt conformations suitable for a variety of reactions. In organocatalytic cascades, its reactivity is well-established, though the stereochemical control of the products derived from acyclic precursors can sometimes be more challenging to achieve compared to their cyclic counterparts due to greater conformational freedom.
| Substrate | Structure | Key Features | Expected Performance in Cascade Reactions |
| This compound | O=C1C=C(C(=O)OC)CC1 | Cyclic β-keto ester with an enone system. | Potential for complex reactivity due to multiple reactive sites. Efficiency in a standard Robinson annulation is not well-documented. |
| Hagemann's Ester | O=C1CC(C(=O)OCC)=C(C)C1 | Cyclic β-keto ester. | A reliable nucleophile in annulation reactions. Performance is dependent on reaction conditions and catalyst. |
| Ethyl Acetoacetate | CH₃COCH₂C(=O)OCC | Acyclic β-keto ester. | Highly reactive and versatile Michael donor. Stereocontrol can be a challenge. |
| 2-Methyl-1,3-cyclohexanedione (Benchmark) | O=C1CC(C)C(=O)C1 | Cyclic β-diketone. | High reactivity and good stereoselectivity in the proline-catalyzed Robinson annulation. |
Experimental Protocols
Below is a representative experimental protocol for the benchmark asymmetric Robinson annulation, which can serve as a template for evaluating the efficiency of other β-dicarbonyl compounds.
Benchmark Protocol: Asymmetric Synthesis of Wieland-Miescher Ketone[3]
Caption: General experimental workflow for the asymmetric Robinson annulation.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methyl-1,3-cyclohexanedione and a catalytic amount of (S)-proline (typically 3-10 mol%) in a suitable solvent (e.g., DMSO or acetonitrile).
-
Addition of Michael Acceptor: To the stirred solution, add methyl vinyl ketone (MVK) dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the purified Wieland-Miescher ketone by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry). Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Conclusion and Future Outlook
This guide has established a framework for evaluating the efficiency of β-keto esters in organocatalytic cascade reactions, using the asymmetric Robinson annulation as a benchmark. While 2-methyl-1,3-cyclohexanedione is a highly effective substrate in this transformation, the utility of cyclic β-keto esters like this compound and Hagemann's ester in similar cascades warrants further investigation.
The unique structure of this compound, with its dual functionality, presents both challenges and opportunities. Future research should focus on developing cascade reactions that can harness this dual reactivity in a controlled and selective manner. Direct, side-by-side experimental comparisons of these substrates under identical conditions are necessary to definitively benchmark their performance and guide the rational design of novel, efficient synthetic routes to complex molecules. Such studies will undoubtedly unlock new possibilities in the field of cascade catalysis and accelerate the discovery and development of new chemical entities.
References
-
Lazarski, K. E., Rich, A. A., & Mascarenhas, C. M. (2012). A One-Pot, Asymmetric Robinson Annulation in the Organic Chemistry Majors Laboratory. Journal of Chemical Education, 89(12), 1591-1593. [Link]
- Wieland, P., & Miescher, K. (1950). Über die Herstellung mehrkerniger Ketone. Helvetica Chimica Acta, 33(7), 2215-2228.
-
Grondal, C., Jeanty, M., & Enders, D. (2010). Organocatalytic cascade reactions as a new tool in total synthesis. Nature Chemistry, 2(3), 167-178. [Link]
- Rapson, W. S., & Robinson, R. (1935). 342. Experiments on the synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society (Resumed), 1285-1288. This is the original discovery of the Robinson annulation. A direct clickable URL to this specific historical paper may not be available, but it can be found in the archives of the Royal Society of Chemistry.
-
Wikipedia contributors. (2023). Robinson annulation. In Wikipedia, The Free Encyclopedia. [Link]
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Mechanistic investigation of reactions involving Methyl 3-oxocyclohex-1-enecarboxylate
A Mechanistic Guide to the Synthetic Utility of Methyl 3-oxocyclohex-1-enecarboxylate
This compound, a derivative of the well-known Hagemann's ester, stands as a versatile and powerful building block in modern organic synthesis.[1][2] Its chemical architecture, featuring a conjugated enone system, a β-keto ester moiety, and multiple sites for deprotonation, offers a rich landscape for strategic C-C bond formation and functionalization. This guide provides an in-depth mechanistic investigation into the primary reaction classes involving this substrate. We will move beyond simple procedural descriptions to explore the underlying principles that govern reactivity and selectivity, offering a comparative analysis of alternative approaches supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this valuable intermediate.
The Reactive Profile: Understanding the Substrate
The reactivity of this compound is dictated by its dual functionality. The α,β-unsaturated ketone system renders the β-carbon (C1) highly electrophilic and susceptible to conjugate additions.[3] Simultaneously, the molecule possesses three distinct sets of acidic protons (at C2, C4, and C6), which can be selectively removed to generate different enolate nucleophiles, enabling a variety of alkylation and condensation reactions.
Caption: Generalized workflow for the Michael Addition reaction.
Comparison of Nucleophiles and Catalysts
The outcome of the Michael addition is highly dependent on the nature of the nucleophile and the catalyst employed. "Soft" nucleophiles are generally preferred for 1,4-addition, whereas "hard" nucleophiles like Grignard or organolithium reagents tend to favor 1,2-addition at the carbonyl carbon. [4]
| Nucleophile (Michael Donor) | Typical Base / Catalyst | Solvent | Typical Yield | Key Insights & Causality |
|---|---|---|---|---|
| Diethyl Malonate | Sodium Ethoxide (NaOEt) | Ethanol | 85-95% | A classic "soft" nucleophile. The reaction is driven by the formation of a stable, doubly-activated enolate. NaOEt serves as both the base and is compatible with the ethanol solvent. [5] |
| Organocuprates (e.g., Me₂CuLi) | N/A (Stoichiometric) | THF / Ether | >90% | Organocuprates are exceptionally soft organometallic reagents, making them ideal for selective 1,4-addition over 1,2-addition. The reaction is typically fast, even at low temperatures. [4] |
| Nitromethane | Chiral Organocatalyst (e.g., a primary amine thiourea) | Toluene | 80-90% | An example of asymmetric catalysis. The catalyst activates the enone via iminium ion formation and simultaneously positions the nitromethane nucleophile for a stereocontrolled attack. [5][6] |
| Enamines (e.g., from Cyclohexanone) | N/A (Pre-formed) | Dioxane | 75-85% | Enamines are neutral, soft carbon nucleophiles that react under milder conditions than their enolate counterparts, often avoiding the need for strong bases. |
Experimental Protocol: Base-Catalyzed Michael Addition of Diethyl Malonate
This protocol provides a representative procedure for the addition of a classic carbon nucleophile.
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv., 10 mmol, 1.54 g) and 30 mL of absolute ethanol.
-
Addition of Nucleophile: Add diethyl malonate (1.2 equiv., 12 mmol, 1.92 g) to the stirred solution.
-
Initiation: Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 equiv., 11 mmol, 0.25 g) in 20 mL of absolute ethanol. Slowly add this solution to the reaction mixture at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution until the pH is neutral.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct. [5]
The Robinson Annulation: Building Fused Ring Systems
The Robinson annulation is a powerful ring-forming reaction that sequentially combines a Michael addition with an intramolecular aldol condensation. [7][8]this compound can serve as the Michael acceptor in this sequence, allowing for the construction of fused bicyclic and polycyclic systems, which are common motifs in steroids and terpenoids. [1][7]
Mechanistic Rationale
The process is a classic cascade reaction. First, an enolate (e.g., from 2-methylcyclohexanone) acts as a Michael donor, adding to our substrate to form a 1,5-dicarbonyl intermediate. Under the basic reaction conditions, this intermediate then undergoes an intramolecular aldol condensation, where a new enolate is formed and attacks the other ketone, closing a new six-membered ring. [9][10]Subsequent dehydration (elimination of water) yields the final, thermodynamically stable α,β-unsaturated ketone product. [9]
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The Synthetic Versatility of Methyl 3-oxocyclohex-1-enecarboxylate: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Methyl 3-oxocyclohex-1-enecarboxylate, a bifunctional cyclic β-keto ester, has emerged as a highly versatile and valuable scaffold in the synthetic chemist's toolbox. Its inherent reactivity, stemming from the conjugated enone system and the ester moiety, allows for a diverse array of transformations, making it a cornerstone in the construction of complex carbocyclic and heterocyclic frameworks. This guide provides an in-depth analysis of the key applications of this compound, with a focus on comparative performance against alternative synthetic strategies, supported by experimental data and detailed protocols.
Introduction to a Multifaceted Building Block
This compound possesses a unique combination of functional groups that dictate its reactivity. The α,β-unsaturated ketone serves as an excellent Michael acceptor, while the ketone and ester functionalities provide handles for a variety of subsequent transformations, including aldol condensations, enamine formations, and reductions. This multifaceted nature makes it a powerful precursor for the synthesis of a wide range of molecular architectures, from intricate natural products to novel pharmaceutical agents.
Core Application I: The Robinson Annulation for Fused Ring Systems
The Robinson annulation is a classic and powerful ring-forming reaction that combines a Michael addition with a subsequent intramolecular aldol condensation to construct a six-membered ring.[1][2][3] This methodology is fundamental in the synthesis of steroids, terpenes, and other polycyclic natural products.[4][5] In this context, this compound can serve as a competent Michael acceptor, offering distinct advantages over the more commonly employed methyl vinyl ketone (MVK).
Mechanistic Causality: Why Choose this compound?
The traditional Robinson annulation often utilizes MVK, a volatile and highly reactive Michael acceptor prone to polymerization under basic conditions, which can lead to diminished yields.[6] this compound, being a more complex and less volatile substrate, offers a more controlled reaction profile. The electron-withdrawing nature of the ester group can influence the reactivity of the enone system, and its presence in the final product provides a versatile functional handle for further elaboration, a feature absent when using MVK.
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of Methyl 3-oxocyclohex-1-enecarboxylate
As a synthetic intermediate, Methyl 3-oxocyclohex-1-enecarboxylate is a valuable compound in pharmaceutical research and development. However, its utility in the lab is matched by the critical need for its responsible disposal. Improper handling of this and similar organic compounds can lead to significant safety incidents, environmental contamination, and severe regulatory penalties.[1] This guide provides a direct, field-tested protocol for the safe management and disposal of this compound waste, grounded in established safety principles and regulatory frameworks.
Hazard Assessment: The Foundation of Safe Disposal
Understanding the inherent risks of a chemical is the first step in managing its waste stream. While a specific, comprehensive toxicology profile for this compound is not widely published, data from structurally related cyclic ketones and organic esters provide a strong basis for a conservative hazard assessment. The primary risks are categorized as flammability, irritation, and environmental toxicity.
-
Flammability: Organic esters and ketones are often flammable.[2][3] Therefore, waste containing this compound must be handled in a manner that strictly controls ignition sources. This includes using non-sparking tools and ensuring proper grounding of equipment where static discharge is a risk.[2][4][5]
-
Irritancy: Related compounds are known to cause serious skin and eye irritation.[2] This dictates the mandatory use of appropriate Personal Protective Equipment (PPE) at all stages of handling and disposal to prevent accidental contact.
-
Environmental Hazard: Many organic solvents and intermediates are toxic to aquatic life. As such, under no circumstances should this chemical be disposed of via the sewer system, as this can contaminate waterways and disrupt biological wastewater treatment processes.[1][4][5]
The following table summarizes the essential safety protocols derived from this assessment.
| Protocol Category | Specification & Rationale | Immediate First Aid |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile rubber). This provides a direct barrier against skin contact and potential irritation. | Remove contaminated clothing. Wash the affected area thoroughly with soap and water.[4] |
| Eye Protection | Use safety glasses with side-shields or chemical goggles. This is critical to prevent splashes that can cause serious eye irritation.[2][4] | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][5] |
| Respiratory Protection | Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of vapors. | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2][4] |
| Skin & Body | A standard laboratory coat is required. For handling larger volumes (>1L), a chemical-resistant apron is recommended. | N/A |
Standard Operating Procedure for Waste Disposal
This protocol is designed to comply with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from generation to disposal.[1]
Step 1: Waste Classification and Segregation
At the point of generation, any material (e.g., residual compound, contaminated solvents, reaction mixtures) containing this compound must be classified as hazardous waste.
-
Action: Collect this waste in a designated hazardous waste container.
-
Causality: The principle of segregation is paramount to laboratory safety. This compound must be kept separate from incompatible materials to prevent dangerous chemical reactions.[6]
-
Do NOT mix with:
-
Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates): Can cause a rapid, exothermic reaction leading to fire or explosion.
-
Strong Acids and Bases: While esters can be hydrolyzed by acids and bases, mixing concentrated streams can generate heat and pressure. Store acids and bases separately.[7]
-
Aqueous Waste: Unless part of a dilute solution from a workup, do not mix bulk organic waste with aqueous waste streams.
-
-
Step 2: Containerization and Labeling
Proper containment is a primary requirement for regulatory compliance and safety.
-
Action: Select a waste container made of a compatible material (e.g., High-Density Polyethylene (HDPE), glass, or the original container if in good condition) with a secure, leak-proof closure.[1][8]
-
Action: Immediately label the container. The label must, at a minimum, include the following information:[7][9]
-
Causality: Clear, accurate labeling prevents accidental mixing of incompatible wastes and ensures the final disposal contractor can handle the material safely and appropriately.
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
The EPA allows for the temporary storage of hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is moved to a central storage location.[7][9]
-
Action: Keep the securely capped waste container in your lab's designated SAA. This could be a marked area on a bench, in a fume hood, or a dedicated cabinet.[7]
-
Action: The container must remain closed except when adding waste.[7]
-
Action: Place the container within a secondary containment system (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[1]
-
Causality: The SAA concept ensures that hazardous waste remains under the control of laboratory personnel who are knowledgeable about its properties, minimizing the risk of improper handling.[1] Once a container is full, it must be moved from the SAA to the facility's central accumulation area within three days.[7]
Step 4: Final Disposal
Laboratory personnel are responsible for the proper collection and labeling of waste, but the final disposal must be handled by trained professionals.
-
Action: Once the waste container is full, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.
-
Action: Do not pour this compound waste down the drain.[4][5]
-
Causality: The standard and accepted disposal method for this type of organic waste is high-temperature incineration by a licensed chemical destruction facility.[4][5][10] Your EHS department manages the manifest system and contracts with licensed transporters and disposal facilities to ensure a compliant "cradle-to-grave" management process as required by the EPA.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
By adhering to this structured and well-documented procedure, researchers can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
-
Daniels Health. (2021). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
American Chemical Society. (2021). Regulation of Laboratory Waste. [Link]
-
Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. [Link]
-
U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. benchchem.com [benchchem.com]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-oxocyclohex-1-enecarboxylate
As professionals in research and development, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. The handling of specialized reagents like Methyl 3-oxocyclohex-1-enecarboxylate, a key intermediate in organic synthesis and pharmaceutical development, demands a rigorous and well-understood safety protocol.[1] This guide moves beyond a simple checklist, providing a procedural framework grounded in the specific hazards of the chemical to ensure every operational step is a self-validating system of safety.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the causality behind safety protocols is critical. This compound and its structural analogs are classified with specific hazards that dictate our choice of personal protective equipment (PPE). The primary risks are associated with direct contact and inhalation.
According to GHS classifications for structurally similar compounds, the key hazards are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[2][3]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[2][3]
-
Respiratory Irritation (H335): Vapors or aerosols may cause irritation to the respiratory tract.[3]
Therefore, our PPE strategy is designed to create a complete barrier against these three primary routes of exposure: dermal, ocular, and inhalation.
The Core Ensemble: Essential PPE for Routine Handling
For standard laboratory operations involving milligram to gram quantities under controlled conditions (i.e., within a certified chemical fume hood), the following PPE is mandatory.
-
Eye and Face Protection: Due to its classification as a serious eye irritant, standard safety glasses are insufficient.[3]
-
Hand Protection: The choice of glove is a critical control point.
-
Protocol: Use compatible, chemical-resistant gloves. While specific breakthrough times are not listed, nitrile gloves are a common starting point for incidental contact. Always inspect gloves for tears or pinholes before use.[2][4] For extended handling or immersion, consult a manufacturer's glove compatibility chart. Proper glove removal technique (without touching the outer surface) is essential to prevent skin contact.[2] After removal, hands must be washed and dried thoroughly.[4]
-
-
Body Protection:
-
Protocol: A standard flame-resistant laboratory coat must be worn and fully fastened. For tasks with a higher splash potential, supplement with a chemical-resistant apron. Wear protective clothing that ensures all skin is covered.[6]
-
Enhanced Protection for High-Risk Scenarios
Certain operations necessitate an escalation in PPE to mitigate increased risk. These scenarios include handling large quantities (>100g), working outside of a fume hood (not recommended), or responding to a spill.
-
Respiratory Protection: The primary engineering control is to handle this chemical in a well-ventilated place, preferably a chemical fume hood, to avoid the formation and inhalation of aerosols or vapors.[4][6]
-
Protocol: If exposure limits are exceeded or if irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[4] All respiratory protection programs must comply with OSHA 29 CFR 1910.134 and include fit testing.
-
-
Spill Management: In the event of a spill, the immediate priority is to isolate the area and protect personnel.
PPE Specification Summary
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Weighing/Transfer (in fume hood) | Tightly fitting safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Lab coat | Not required if in fume hood |
| Reaction Setup/Workup (in fume hood) | Tightly fitting safety goggles and/or face shield | Chemical-resistant gloves | Lab coat, chemical-resistant apron | Not required if in fume hood |
| Large-Volume Transfer (>100g) | Face shield over safety goggles | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or apron over lab coat | Required if vapors/aerosols are generated |
| Spill Cleanup | Face shield over safety goggles | Heavy-duty chemical-resistant gloves | Chemical-resistant suit | Full-face respirator with appropriate cartridge |
Procedural Workflow: Integrated Safety from Procurement to Disposal
A robust safety plan integrates PPE into every step of the chemical's lifecycle in the laboratory. The following workflow provides a self-validating system for safe handling.
Step-by-Step Handling Protocol
-
Preparation:
-
Verify that the chemical fume hood is functioning correctly.
-
Ensure an eyewash station and safety shower are accessible.[7]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the Core Ensemble of PPE (goggles, gloves, lab coat).
-
-
Handling:
-
Post-Handling & Decontamination:
-
Storage:
-
Disposal:
-
All waste, including contaminated PPE and empty containers, must be treated as hazardous.
-
Collect chemical waste in a suitable, closed, and properly labeled container for disposal.[4][5]
-
Disposal must be carried out by a licensed chemical destruction facility or via controlled incineration, in accordance with all local, state, and federal regulations.[5] Do not discharge to sewer systems.[5]
-
Safe Handling Workflow Diagram
References
- 1. 54396-74-6,METHYL 3-OXO-CYCLOHEX-1-ENECARBOXYLATE [lookchemicals.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. methyl (1R)-3-oxocyclohexane-1-carboxylate | C8H12O3 | CID 12262818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
